3'-Hydroxystanozolol
描述
structure in first source
Structure
3D Structure
属性
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAIUOYLTYQKK-YEZTZDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558682 | |
| Record name | 3-Hydroxy-stanozolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'-Hydroxystanozolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
125709-39-9, 2295-92-3 | |
| Record name | 3′-Hydroxystanozolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125709-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxystanozolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-stanozolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYSTANOZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01AEG6W4Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Hydroxystanozolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Hydroxystanozolol: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxystanozolol (B1257409) is a primary urinary metabolite of stanozolol (B1681124), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] Due to its significance in detecting stanozolol abuse in sports and its potential relevance in understanding the pharmacology of stanozolol, a thorough understanding of its chemical and physical properties, metabolic pathways, and analytical methodologies is crucial for researchers, scientists, and professionals in drug development and anti-doping fields. This technical guide provides a comprehensive overview of the current knowledge on this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a hydroxyl group at the 3' position of the pyrazole (B372694) ring fused to the A-ring of the androstane (B1237026) skeleton.[1] This hydroxylation is a key metabolic step in the biotransformation of stanozolol.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C21H32N2O2 | [2] |
| Molecular Weight | 344.49 g/mol | [3] |
| IUPAC Name | (1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icos-4(8)-en-5-one | [2] |
| CAS Number | 125709-39-9 | [3] |
| Physical Description | Crystalline solid | [3] |
| Melting Point | Not experimentally determined in the provided search results. Stanozolol has a melting point of approximately 242 °C.[4] | |
| Boiling Point | Not experimentally determined in the provided search results. | |
| pKa | Not experimentally determined in the provided search results. | |
| Solubility | Soluble in methanol (B129727), ethanol, and acetonitrile (B52724) (1 mg/mL).[3] Predicted water solubility is 0.0052 g/L. | |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | [5] |
| InChI | InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | [5] |
Metabolic Pathway of Stanozolol to this compound
Stanozolol undergoes extensive hepatic biotransformation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1] The formation of this compound is a major metabolic pathway. While the specific CYP isozymes responsible for this 3'-hydroxylation have not been definitively identified in the provided search results, it is known that various CYP enzymes are involved in steroid metabolism.[6] Following hydroxylation, this compound is often conjugated with glucuronic acid to form this compound glucuronide, which is then excreted in the urine.[7][8]
Experimental Protocols
Sample Purification for Analysis
A common method for the purification of this compound from urine samples for analysis by Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) involves solid-phase extraction (SPE).[9][10]
-
Objective: To isolate and purify this compound from a urine matrix.
-
Materials:
-
Urine sample
-
Oasis-MCX SPE cartridges
-
Methanol
-
Deionized water
-
Ammonia (B1221849) solution
-
Ethyl acetate (B1210297)
-
n-Hexane
-
-
Procedure:
-
Conditioning: Condition the Oasis-MCX cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a methanol/water mixture (e.g., 40:60 v/v).
-
Elution: Elute the analyte with 2 mL of a mixture of ethyl acetate and ammonia (e.g., 98:2 v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for the analytical instrument.[9][10]
-
Analytical Detection by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in biological matrices.[7][8]
-
Objective: To detect and quantify this compound in a purified sample.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7][8]
References
- 1. Stanozolol - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H32N2O2 | CID 14299601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C21H32N2O2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of stanozolol and this compound in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample purification procedure for confirmation of 3'-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
What is the role of 3'-Hydroxystanozolol in stanozolol metabolism
An In-Depth Technical Guide on the Role of 3'-Hydroxystanozolol (B1257409) in Stanozolol (B1681124) Metabolism
Introduction
Stanozolol is a potent synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1][2][3] First synthesized in 1959, it has been medically employed for conditions like hereditary angioedema but is more widely known for its illicit use as a performance-enhancing drug in both human and veterinary sports.[1][2][4] Due to its widespread abuse, a thorough understanding of its biotransformation is paramount for effective anti-doping control.[5][6]
Stanozolol undergoes extensive hepatic metabolism, and the parent compound is detectable in urine for only a short period.[1][6][7][8] Consequently, anti-doping efforts focus on identifying its urinary metabolites, which have significantly longer detection windows. Among these, This compound has been identified as a principal and crucial long-term biomarker, making its formation, detection, and quantification central to identifying stanozolol administration.[5][7][9][10] This guide provides a detailed examination of the role of this compound in the metabolic fate of stanozolol, outlining the biochemical pathways, analytical methodologies, and its significance in regulatory testing.
Metabolic Pathway and Formation
The biotransformation of stanozolol occurs primarily in the liver, where it is converted into several hydroxylated metabolites.[1][8] The formation of this compound is a key Phase I metabolic reaction involving the hydroxylation at the C-3' position of the pyrazole (B372694) ring, a unique structural feature of stanozolol.[2][7] This reaction, along with hydroxylation at other sites, produces the major urinary metabolites.
The primary metabolic routes for stanozolol include:
-
3'-hydroxylation: Forming this compound.
Following Phase I hydroxylation, these metabolites predominantly undergo Phase II conjugation with glucuronic acid before being excreted in the urine.[7][9][11][12] Over 95% of stanozolol metabolites are excreted as conjugates, with less than 5% found in the unconjugated (free) fraction.[2][7]
The Critical Role of this compound in Anti-Doping
The primary reason for focusing on this compound in doping control is its significantly extended detection window compared to the parent drug.[11] While stanozolol itself may become undetectable within a few days, its metabolites persist in urine for much longer.
This compound, particularly in its glucuronidated form (3'-OH-stanozolol glucuronide), is recognized as the longest-detectable hydroxylated metabolite, making it an exceptionally reliable marker for identifying stanozolol abuse.[9] Its presence in a urine sample is definitive proof of stanozolol administration. The World Anti-Doping Agency (WADA) underscores its importance by establishing a Minimum Required Performance Limit (MRPL) of 2 ng/mL for this compound in urine, mandating that accredited laboratories must be able to detect and identify it at or below this concentration.[5][10] More recent studies have also identified N-glucuronide conjugates of stanozolol and its 17-epimer as highly valuable long-term markers, with detection windows of up to 28 days.[13][14]
Quantitative Data on Stanozolol Metabolism
Quantitative analysis of stanozolol and its metabolites provides crucial data for interpreting analytical findings. The tables below summarize key pharmacokinetic and detection parameters from scientific literature.
Table 1: Pharmacokinetic & Excretion Parameters (Oral Administration)
| Analyte | Time to Max. Excretion Rate | Total Amount Excreted (72h) | Reference(s) |
|---|---|---|---|
| Stanozolol | 8 hours | 242 µg | [15][16] |
| This compound | 19 hours | 420 µg | [15][16] |
Data based on a single 20 mg oral dose. The total recovered amount represents only ~3% of the administered dose.[15][16]
Table 2: Detection Windows of Key Metabolites
| Metabolite | Typical Detection Window | Reference(s) |
|---|---|---|
| 3'-OH-Stanozolol Glucuronide | Up to 10 days | [11] |
| 4β-OH-Stanozolol Glucuronide | Up to 5 days (120 h) | [9] |
| 16β-OH-Stanozolol Glucuronide | Up to 6 days (144 h) | [9] |
| 17-epistanozolol-N-glucuronide | Up to 28 days | [13][14] |
Detection windows are dose and individual-dependent. Data based on a single oral dose of 2-5 mg.
Table 3: Analytical Method Detection Limits
| Method | Analyte | Limit of Detection (LOD) | Reference(s) |
|---|---|---|---|
| GC/MS | This compound (as TMS derivative) | ~1 ng/mL | [15][16][17] |
| LC-MS/MS | 3'-OH-Stanozolol Glucuronide (intact) | 25-50 pg/mL | [11][13] |
| LC-MS/MS | Stanozolol | 0.1 ng/mL |[18] |
Experimental Protocols
The characterization of this compound's role relies on robust in vitro and in vivo experimental procedures.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This technique simulates the hepatic metabolism of a drug to identify potential metabolites. It was instrumental in confirming the formation of hydroxylated stanozolol metabolites.
Methodology:
-
Preparation: The parent compound (e.g., stanozolol) is added to a reaction mixture.
-
Incubation: The mixture, containing pooled Human Liver Microsomes (HLM), a NADPH regenerating system (to support CYP450 enzyme activity), and phosphate (B84403) buffer, is incubated at 37°C.[19] For studying Phase II conjugation, Uridine 5'-diphospho-glucuronic acid (UDPGA) is also included.[9]
-
Reaction Termination: The reaction is stopped after a set time (e.g., 2 hours) by adding a quenching agent like ice-cold methanol (B129727) or perchloric acid.[9][19]
-
Purification: The sample is centrifuged to pellet proteins and other solids.[9][19]
-
Analysis: The supernatant containing the metabolites is collected and analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
Analysis of Urinary Metabolites by GC/MS
This was the traditional and foundational method for detecting stanozolol misuse. It requires several sample preparation steps to analyze the unconjugated (aglycone) form of the metabolites.
Methodology:
-
Enzymatic Hydrolysis: A urine sample is buffered and treated with β-glucuronidase from E. coli to cleave the glucuronic acid moiety from the conjugated metabolites.[12][20]
-
Extraction: The hydrolyzed sample undergoes extraction to isolate the steroids from the urinary matrix. This can be achieved via Liquid-Liquid Extraction (LLE) with a solvent like tert-Butyl methyl ether or Solid-Phase Extraction (SPE) using a C18 or mixed-mode cartridge.[4][20]
-
Derivatization: The dried extract is derivatized to improve the volatility and thermal stability of the analytes for gas chromatography. A common method is conversion to trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][20]
-
Analysis: The derivatized sample is injected into a Gas Chromatography-Mass Spectrometry (GC/MS) or GC-High Resolution Mass Spectrometry (GC/HRMS) system. The instrument is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity for target metabolites.[10][15][16]
Analysis of Urinary Metabolites by LC-MS/MS
Modern anti-doping laboratories increasingly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and allows for the direct detection of intact conjugated metabolites, simplifying sample preparation.
Methodology:
-
Sample Preparation: This procedure is often simpler than for GC/MS. It can involve a "dilute-and-inject" approach where the urine is simply diluted with buffer, or a straightforward SPE cleanup to concentrate the analytes.[11][13] Critically, the enzymatic hydrolysis and derivatization steps are avoided.[11][18]
-
LC Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the metabolites.
-
MS/MS Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. This provides high sensitivity and structural confirmation, allowing for detection at the pg/mL level.[11][13]
Conclusion
This compound is not merely a metabolic byproduct but a central figure in the detection of stanozolol abuse. Its formation via hepatic hydroxylation and subsequent excretion as a glucuronide conjugate provide a long-term, definitive biomarker that far outlasts the parent compound in the body. The evolution of analytical techniques from GC/MS of hydrolyzed metabolites to highly sensitive LC-MS/MS methods for direct conjugate analysis has further enhanced the ability of anti-doping laboratories to detect stanozolol use.[9][11][13] The continued focus on this compound and other long-term metabolites ensures that it remains a cornerstone of effective anti-doping strategies, safeguarding the integrity of sport.
References
- 1. Stanozolol - Wikipedia [en.wikipedia.org]
- 2. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. Metabolism of stanozolol: identification and synthesis of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Expanding analytical possibilities concerning the detection of stanozolol misuse by means of high resolution/high accuracy mass spectrometric detection of stanozolol glucuronides in human sports drug testing. | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dshs-koeln.de [dshs-koeln.de]
- 20. Studies on anabolic steroids. III. Detection and characterization of stanozolol urinary metabolites in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Anabolic Steroid Metabolite: A Technical Guide to the Discovery and Identification of 3'-Hydroxystanozolol
For Immediate Release
A deep dive into the scientific journey of identifying 3'-Hydroxystanozolol, a critical metabolite for detecting stanozolol (B1681124) abuse in sports, is detailed in this comprehensive technical guide. Addressed to researchers, scientists, and professionals in drug development and anti-doping, this document outlines the history, metabolic pathways, and analytical methodologies that have been pivotal in its detection.
The anabolic androgenic steroid stanozolol, a synthetic derivative of testosterone, has a long history of misuse in performance enhancement. Its detection, however, relies heavily on the identification of its metabolites. Among these, this compound has emerged as a key long-term urinary marker of stanozolol administration. This guide provides an in-depth exploration of the discovery and history of its identification.
A Historical Perspective: The Unveiling of Stanozolol's Metabolic Fate
The foundational work on the metabolism of stanozolol was published in 1990 by Schänzer, Opfermann, and Donike.[1] Their research was a landmark in the field of anti-doping, as it systematically identified and synthesized the urinary metabolites of stanozolol. Through meticulous experimentation involving chromatography and mass spectrometry, they elucidated the metabolic pathways of the parent drug, revealing that stanozolol is extensively metabolized in the human body.
Their study identified several hydroxylated metabolites, with this compound being a prominent product.[1] This discovery was crucial as it provided a more reliable and longer window of detection for stanozolol abuse compared to monitoring the parent compound, which is excreted in very low concentrations.[2] The significance of this finding was underscored by its subsequent adoption by anti-doping agencies worldwide. The World Anti-Doping Agency (WADA) has established a Minimum Required Performance Level (MRPL) for this compound, solidifying its importance in routine doping control.[3][4]
The Metabolic Journey of Stanozolol
Stanozolol undergoes extensive phase I and phase II metabolism in the body. The primary metabolic transformation is hydroxylation, which occurs at various positions on the steroid nucleus and the pyrazole (B372694) ring.[1] The formation of this compound is a result of hydroxylation on the pyrazole ring, a key metabolic pathway for stanozolol.[1] Following phase I metabolism, the hydroxylated metabolites, including this compound, are primarily excreted in the urine as glucuronide conjugates (phase II metabolism).[5] The detection of these glucuronidated forms has been shown to further extend the window of detection for stanozolol use.[6]
Analytical Identification: Methodologies and Protocols
The identification of this compound has been predominantly achieved through chromatographic techniques coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been instrumental in its detection and quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting this compound and other metabolites from urine involves Solid-Phase Extraction (SPE).
-
Enzymatic Hydrolysis: To cleave the glucuronide conjugates, urine samples are typically incubated with β-glucuronidase enzyme at a controlled pH and temperature (e.g., pH 7.0 at 60°C for one hour).[7]
-
SPE Cartridge Conditioning: A mixed-mode SPE cartridge (e.g., Oasis-MCX) is conditioned sequentially with methanol (B129727) and water.[7]
-
Sample Loading: The hydrolyzed urine sample is acidified and loaded onto the conditioned SPE cartridge.[7]
-
Washing: The cartridge is washed with an acidic solution and methanol to remove interferences.[7]
-
Elution: The analyte of interest, this compound, is eluted from the cartridge using a basic methanolic solution (e.g., methanol with 1% ammonium (B1175870) hydroxide).[7]
Derivatization for GC-MS Analysis
For GC-MS analysis, this compound requires derivatization to improve its volatility and chromatographic behavior. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in the presence of a catalyst.
-
Drying: The eluate from the SPE step is evaporated to dryness under a stream of nitrogen.[7]
-
Reagent Addition: The dried residue is reconstituted in a derivatization mixture, for example, MSTFA/Iodo-TMS/Dithioerythritol.[7]
-
Incubation: The mixture is incubated at an elevated temperature (e.g., 60°C for 15 minutes) to ensure complete derivatization.[7]
Instrumental Analysis
The derivatized extract is then injected into the GC-MS system. For LC-MS/MS analysis, the eluate from the SPE can often be directly injected after evaporation and reconstitution in a suitable mobile phase.[8]
Quantitative Data
The following tables summarize key quantitative data for the identification of this compound.
Table 1: Mass Spectrometric Data for Trimethylsilylated this compound (GC-MS)
| Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |
| 560 (M+) | 545, 470, 455 | [7] |
| 669 | Not specified | [9] |
Table 2: Mass Spectrometric Data for this compound Glucuronide (LC-MS/MS)
| Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| 521.29 | 345.23, 113.06 | [8] |
Table 3: Limits of Detection (LOD) for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| GC-HRMS | Urine | 1 ng/mL | [7] |
| LC-MS/MS | Urine | 0.125 ng/mL | [10] |
| LC-MS/MS (Glucuronide) | Urine | 50 pg/mL | [6] |
Table 4: World Anti-Doping Agency (WADA) Minimum Required Performance Level (MRPL)
| Analyte | MRPL | Reference |
| This compound | 2 ng/mL | [3][4] |
Timeline of Key Developments
The identification and analytical methodologies for this compound have evolved over several decades, driven by the need for more sensitive and reliable detection methods in anti-doping science.
Conclusion
The discovery and subsequent analytical characterization of this compound represent a significant advancement in the fight against doping in sports. From its initial identification to the development of highly sensitive detection methods, the scientific community has continuously refined the tools to ensure fair play. This technical guide provides a comprehensive overview of this journey, offering valuable insights for researchers and professionals dedicated to the advancement of anti-doping science and drug metabolism studies. The detailed methodologies and data presented herein serve as a foundational resource for the ongoing efforts to detect and deter the use of performance-enhancing drugs.
References
- 1. Metabolism of stanozolol: identification and synthesis of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of 3'-Hydroxystanozolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxystanozolol (B1257409) is a primary metabolite of the synthetic anabolic-androgenic steroid (AAS) stanozolol (B1681124).[1][2] While extensively monitored in anti-doping contexts, its specific in vitro pharmacological effects, particularly concerning androgen receptor (AR) interaction and subsequent cellular signaling, are not well-documented in publicly available literature. This technical guide consolidates the current understanding of stanozolol's activity as a proxy and provides a comprehensive framework of experimental protocols for the in vitro characterization of this compound. It is designed to equip researchers with the necessary methodologies to investigate its receptor binding affinity, androgenic activity, and influence on downstream signaling pathways.
Introduction
Stanozolol is a derivative of dihydrotestosterone (B1667394) and is known for its anabolic properties. It is extensively metabolized in the liver, with this compound being one of its major metabolites.[1] Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of stanozolol's biological effects. While stanozolol itself exhibits low binding affinity for the androgen receptor (AR), it is a potent activator of AR-induced protein synthesis.[3][4] This suggests that its metabolites, including this compound, may also possess significant biological activity. This guide outlines the key in vitro assays required to elucidate the pharmacological profile of this compound.
In Vitro Generation of this compound
Directly studying the pharmacological effects of this compound necessitates its availability. In vitro metabolism studies have demonstrated that incubation of stanozolol with equine or canine liver microsomes can generate its phase-1 metabolites, including this compound.[5][6][7] This biotransformation provides a viable method for producing the metabolite for subsequent in vitro assays.
Table 1: Hypothetical Quantitative Data for AR Binding
While specific experimental data for this compound is not available, the following table illustrates how such data would be presented. For context, stanozolol has a reported low affinity for the androgen receptor.[3]
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |
| This compound | Androgen Receptor | Competitive Radioligand Binding | Data not available | Data not available | Data not available |
| Stanozolol | Androgen Receptor | Competitive Radioligand Binding | >1000 | >1000 | <1 |
| Dihydrotestosterone (DHT) | Androgen Receptor | Competitive Radioligand Binding | 1-5 | 0.5-2.5 | 100 |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Human recombinant androgen receptor (or rat prostate cytosol as a source of AR)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
This compound (test compound)
-
Dihydrotestosterone (DHT) (unlabeled competitor for standard curve)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and DHT.
-
In a 96-well plate, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or DHT.
-
Include wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + excess unlabeled DHT).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from unbound radioligand (e.g., using charcoal-dextran or filtration).
-
Add scintillation fluid to the wells containing the bound radioligand.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
AR-Dependent Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
-
Materials:
-
A suitable mammalian cell line (e.g., PC-3, HEK293) stably or transiently co-transfected with:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell culture medium and reagents.
-
This compound (test compound).
-
Dihydrotestosterone (DHT) (positive control).
-
Lysis buffer and substrate for the reporter enzyme.
-
-
Procedure:
-
Seed the transfected cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of this compound or DHT. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Normalize reporter activity to a measure of cell viability (e.g., total protein concentration).
-
Plot the normalized reporter activity against the concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Androgen-Dependent Gene Expression Analysis
This assay assesses the effect of this compound on the expression of endogenous androgen-regulated genes in a target cell line.
-
Materials:
-
An androgen-responsive cell line (e.g., LNCaP prostate cancer cells).
-
This compound (test compound).
-
Dihydrotestosterone (DHT) (positive control).
-
RNA extraction reagents.
-
Reverse transcription reagents.
-
Primers for target genes (e.g., PSA, TMPRSS2) and housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR instrument and reagents.
-
-
Procedure:
-
Culture LNCaP cells in an androgen-depleted medium.
-
Treat the cells with this compound or DHT at various concentrations for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of target and housekeeping genes.
-
-
Data Analysis:
-
Normalize the expression of target genes to the expression of housekeeping genes.
-
Calculate the fold change in gene expression relative to the vehicle-treated control.
-
Visualization of Methodologies and Signaling Pathways
Caption: Experimental workflow for this compound characterization.
Caption: Androgen receptor signaling pathway.
Conclusion
While direct pharmacological data for this compound remains elusive in the current body of scientific literature, the methodologies to thoroughly characterize its in vitro effects are well-established. By employing androgen receptor binding assays, reporter gene assays, and analyses of endogenous gene expression, researchers can determine its binding affinity, functional activity as an agonist or antagonist, and its impact on cellular signaling. The protocols and workflows outlined in this guide provide a robust framework for future investigations into the pharmacological properties of this significant stanozolol metabolite, thereby filling a critical knowledge gap in the field of endocrinology and drug metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The application of in vitro technologies to study the metabolism of the androgenic/anabolic steroid stanozolol in the equine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Activity of Stanozolol Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stanozolol (B1681124), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the pharmacological profile of the parent compound is relatively well-documented, the biological activities of its metabolites are less comprehensively understood. This technical guide provides a detailed overview of the known biological activities of stanozolol metabolites, with a focus on their interactions with key steroid hormone receptors. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology, toxicology, and drug development.
Introduction
Stanozolol is a 17α-alkylated AAS that has been used for therapeutic purposes and is also widely known for its illicit use in performance enhancement in sports.[1] Its biological effects are primarily mediated through its interaction with the androgen receptor (AR). However, upon administration, stanozolol is extensively metabolized in the liver, with its metabolites being the primary analytes for detection in anti-doping tests.[2] The major metabolites identified in urine are 3'-hydroxystanozolol, 16β-hydroxystanozolol, and 4β-hydroxystanozolol, which are predominantly excreted as glucuronide and sulfate (B86663) conjugates.[3][4] Understanding the biological activity of these metabolites is crucial for a complete assessment of stanozolol's pharmacological and toxicological profile.
Interaction with Steroid Hormone Receptors
The biological effects of stanozolol and its metabolites are largely determined by their ability to bind to and modulate the activity of various steroid hormone receptors.
Androgen Receptor (AR)
Stanozolol itself is an agonist of the androgen receptor.[2] Despite having a relatively low binding affinity for the AR, reported to be about 22% of that of dihydrotestosterone, it is a potent activator of the receptor.[2][5] This discrepancy between binding affinity and functional activity suggests that other factors beyond simple receptor occupancy may contribute to its potent anabolic effects.
While comprehensive quantitative data on the direct binding of stanozolol metabolites to the androgen receptor is limited in the public domain, the structural modifications introduced during metabolism—primarily hydroxylation—can be expected to alter their binding characteristics. Generally, the addition of hydroxyl groups can either increase or decrease the binding affinity of a steroid for its receptor, depending on the position and stereochemistry of the new functional group.
Glucocorticoid Receptor (GR)
Emerging evidence suggests that stanozolol and its metabolites may exert some of their effects through interaction with glucocorticoid signaling pathways. Stanozolol has been shown to interact with low-affinity glucocorticoid-binding sites (LAGS), acting as a negative allosteric modulator.[6] This interaction could potentially influence glucocorticoid-mediated processes. At present, specific quantitative binding data for individual metabolites at the glucocorticoid receptor is not available.
Progesterone (B1679170) Receptor (PR) and Estrogen Receptor (ER)
Stanozolol is not considered to have significant progestogenic activity.[2] However, it has been demonstrated that stanozolol can induce the expression of aromatase, the enzyme responsible for converting androgens to estrogens.[7] This induction of aromatase can lead to increased local estrogen levels, potentially resulting in estrogenic effects. The direct interaction of stanozolol metabolites with the progesterone and estrogen receptors has not been extensively quantified in publicly available literature.
Quantitative Data on Biological Activity
A significant challenge in assessing the full biological impact of stanozolol metabolites is the scarcity of publicly available, quantitative data on their receptor binding affinities and functional potencies. The following table summarizes the available information.
| Compound | Receptor | Assay Type | Result | Reference |
| Stanozolol | Androgen Receptor (AR) | Competitive Binding | Low affinity (22% of DHT) | [2] |
| Androgen Receptor (AR) | Transactivation Assay | Potent activator | [5] | |
| Glucocorticoid-Binding Sites (LAGS) | Allosteric Modulation | Negative allosteric modulator | [6] | |
| This compound | Not specified | - | Major metabolite | [3][4] |
| 16β-hydroxystanozolol | Not specified | - | Major metabolite | [3][4] |
| 4β-hydroxystanozolol | Not specified | - | Major metabolite | [3] |
Experimental Protocols
The characterization of the biological activity of stanozolol metabolites requires a suite of in vitro assays. Below are detailed methodologies for key experiments.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the relative affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
4.1.1. Materials
-
Rat ventral prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled androgen)
-
Test compounds (stanozolol metabolites)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
4.1.2. Protocol
-
Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).
-
Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of [3H]-R1881, and varying concentrations of the unlabeled test compound or a reference standard (e.g., dihydrotestosterone).
-
Equilibration: Incubate the tubes at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal (DCC) adsorption or hydroxylapatite (HAP) precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [3H]-R1881 as a function of the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference standard.
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
4.2.1. Materials
-
A suitable mammalian cell line (e.g., PC3, LNCaP) stably or transiently transfected with:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell culture medium and supplements.
-
Test compounds (stanozolol metabolites).
-
Lysis buffer.
-
Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
4.2.2. Protocol
-
Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to attach overnight.
-
Treatment: Replace the culture medium with a medium containing various concentrations of the test compounds or a reference agonist (e.g., DHT). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability or total protein content. Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of stanozolol metabolites.
Caption: Overview of Stanozolol Metabolism and Cellular Actions.
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Caption: Workflow for Androgen Receptor Transactivation Assay.
Conclusion and Future Directions
The biological activity of stanozolol is not solely attributable to the parent compound but is likely a composite of the actions of its various metabolites. While it is established that stanozolol is extensively metabolized through hydroxylation and conjugation, a clear, quantitative understanding of the biological activities of these metabolites is still lacking in publicly accessible literature. The available evidence suggests that beyond direct androgen receptor agonism, the pharmacological profile of stanozolol and its metabolites may involve modulation of glucocorticoid and estrogen signaling pathways.
Future research should focus on systematically characterizing the binding affinities and functional activities of the major stanozolol metabolites (this compound, 16β-hydroxystanozolol, and 4β-hydroxystanozolol) at the androgen, progesterone, estrogen, and glucocorticoid receptors. Such studies, employing the standardized experimental protocols outlined in this guide, will be invaluable for a more complete risk-benefit assessment of stanozolol and for the development of more selective and safer anabolic agents. Furthermore, a deeper understanding of the structure-activity relationships of these metabolites could provide insights into the design of novel therapeutics targeting steroid hormone receptors.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of in vitro technologies to study the metabolism of the androgenic/anabolic steroid stanozolol in the equine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human endometrial 3 beta-hydroxysteroid dehydrogenase/isomerase can locally reduce intrinsic estrogenic/progestagenic activity ratios of a steroidal drug (Org OD 14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Technical Guide to 3'-Hydroxystanozolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3'-Hydroxystanozolol, a primary metabolite of the synthetic anabolic androgenic steroid, stanozolol (B1681124). This document covers its fundamental chemical properties, analytical methodologies for its detection, and its role in biological pathways.
Core Chemical and Physical Properties
This compound is a key analyte in forensic and anti-doping analyses due to its prevalence as a metabolite of stanozolol.[1][2] Its identification is crucial for determining the use of its parent compound.
| Property | Value | Reference |
| CAS Number | 125709-39-9 | Not Applicable |
| Molecular Formula | C21H32N2O2 | Not Applicable |
| Molecular Weight | 344.49 g/mol | Not Applicable |
| Formal Name | (5α,17β)-1',2'-dihydro-17-hydroxy-17-methyl-5'H-androst-2-eno[3,2-c]pyrazol-5'-one | Not Applicable |
| Synonyms | 3'-hydroxy Stanozolol, 3-OH-stanozolol | Not Applicable |
Analytical Methodologies and Quantitative Data
The detection of this compound in biological matrices is a critical aspect of anti-doping and forensic toxicology. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]
GC-MS is a widely used technique for the detection of this compound, often requiring derivatization to improve its volatility and chromatographic behavior.[2]
Quantitative Data for GC-MS Analysis:
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Urine | ~1 ng/mL | [5] |
| Minimum Required Performance Limit (MRPL) | Urine | 2 ng/mL | [2] |
| Recovery (Liquid-Liquid Extraction) | Urine | 53 - 71% | [1] |
| Recovery (Solid Phase Extraction) | Urine | 56 - 97% | [1] |
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its conjugates, often without the need for derivatization.[4][6]
Quantitative Data for LC-MS/MS Analysis:
| Parameter | Matrix | Value | Reference |
| Lower Limit of Detection (LLOD) | Serum | 0.125 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | Serum | 0.25 ng/mL | [4] |
| Lower Limit of Detection (LLOD) | Urine | 0.125 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | Urine | 0.25 ng/mL | [4] |
| Limit of Detection (LOD) for Glucuronide | Urine | 50 pg/mL | [6] |
| Extraction Recovery (SPE for Glucuronide) | Urine | 93% | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible quantification of this compound.
This protocol is based on enzymatic hydrolysis followed by solid-phase extraction.[1][2]
-
Enzymatic Hydrolysis: To 2-4 mL of urine, add 50 µL of β-glucuronidase enzyme. Incubate the mixture at 60°C for one hour to cleave the glucuronide conjugates.[1]
-
Acidification: Add 10 µL of 5N HCl to the hydrolysate to acidify the sample.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[1]
-
Apply the acidified urine sample to the conditioned cartridge.[1]
-
Wash the cartridge with 2 mL of 0.1N HCl followed by 2 mL of methanol.[1]
-
Elute the analyte with 2 mL of methanol containing 1% ammonium (B1175870) hydroxide.[1]
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 60°C.
-
Derivatization: Reconstitute the dried residue in 100 µL of a derivatizing agent (e.g., MSTFA/NH4I/Ethanethiol).[2] Incubate at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
This protocol involves a liquid-liquid extraction procedure.[4]
-
Sample Aliquot: Take a 100 µL aliquot of serum or urine.
-
Enzymatic Hydrolysis (for total concentration): Adjust the sample pH to 7 and incubate with β-glucuronidase at 50°C for 2 hours.
-
Liquid-Liquid Extraction (LLE):
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol.[4]
-
Filtration: Filter the reconstituted solution through a 0.2 micron PTFE membrane filter.[4]
-
Analysis: Inject a 3 µL aliquot into the LC-MS/MS system.[4]
Signaling Pathways and Experimental Workflows
As a metabolite of stanozolol, this compound is implicated in the androgen receptor signaling pathway.[7][8]
Stanozolol, and by extension its metabolites, exert their anabolic effects by acting as agonists for the androgen receptor.[7][9] This interaction leads to the modulation of gene expression, promoting protein synthesis and other anabolic processes.[7][8]
Caption: Androgen Receptor Signaling Pathway for Stanozolol.
The following diagram illustrates a typical workflow for the analysis of this compound in a doping control laboratory.
Caption: Experimental Workflow for this compound Detection.
References
- 1. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Use of ion trap gas chromatography-multiple mass spectrometry for the detection and confirmation of 3'hydroxystanozolol at trace levels in urine for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Stanozolol - Wikipedia [en.wikipedia.org]
The Metabolic Journey of Stanozolol: A Technical Guide to the Formation of 3'-Hydroxystanozolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stanozolol (B1681124), a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the human body, primarily in the liver. A key step in its biotransformation is the hydroxylation of the pyrazole (B372694) ring, leading to the formation of 3'-hydroxystanozolol (B1257409). This metabolite is of significant interest in the fields of drug metabolism, clinical chemistry, and anti-doping science, as it represents a major urinary marker of stanozolol administration. This technical guide provides an in-depth exploration of the metabolic pathway leading to this compound, detailing the enzymatic processes, experimental methodologies for its study, and quantitative data where available.
Phase I Metabolism: The Crucial Hydroxylation Step
The conversion of stanozolol to this compound is a Phase I metabolic reaction, specifically a hydroxylation event. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.
The Role of Cytochrome P450 Isoforms
While multiple CYP isoforms are involved in steroid metabolism, evidence strongly suggests that CYP3A4 is a key player in the 3'-hydroxylation of stanozolol. This is supported by in vitro studies using human liver microsomes and recombinant CYP enzymes, which have shown that the formation of this compound is significantly inhibited by ketoconazole, a potent and selective inhibitor of CYP3A4.[1] Other antifungal agents such as itraconazole (B105839) and miconazole, also known to inhibit CYP3A4, have demonstrated similar inhibitory effects on the production of this metabolite.[1]
The metabolic pathway can be visualized as a two-step process, starting with the Phase I hydroxylation followed by Phase II conjugation.
Figure 1: Metabolic pathway of stanozolol to this compound and its subsequent glucuronidation.
Phase II Metabolism: Conjugation for Excretion
Following its formation, this compound undergoes Phase II metabolism, where it is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the metabolite more water-soluble, facilitating its excretion in urine.[2] While several UGT isoforms exist, preliminary evidence points towards the involvement of specific UGTs in the glucuronidation of steroid metabolites. Further research is needed to definitively identify the specific UGT isoforms responsible for conjugating this compound.
Quantitative Data on Stanozolol Metabolism
Precise enzyme kinetic parameters (Km and Vmax) for the 3'-hydroxylation of stanozolol by specific human CYP isoforms are not extensively reported in the public domain. However, quantitative analysis of urinary excretion provides valuable insights into the significance of this metabolic pathway.
| Analyte | Average Concentration in Urine (ng/mL) | Average Concentration in Serum (ng/mL) | Notes |
| Stanozolol | 4.34 ± 6.54 | 7.75 ± 3.58 | Concentrations in rat samples after intraperitoneal administration.[3] |
| This compound | 9.39 ± 7.42 | 7.16 ± 1.97 | Concentrations in rat samples after intraperitoneal administration, indicating it is a major metabolite.[3] |
Table 1: Quantitative analysis of stanozolol and this compound in biological matrices.
Experimental Protocols
The study of stanozolol metabolism to this compound typically involves in vitro experiments using human liver subcellular fractions or recombinant enzymes. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to assess the formation of this compound from stanozolol in a system that mimics the hepatic metabolic environment.
Figure 2: Experimental workflow for in vitro metabolism of stanozolol using human liver microsomes.
Materials:
-
Stanozolol
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine stanozolol (final concentration typically 1-10 µM), HLMs (e.g., 0.5 mg/mL protein), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with constant shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.
CYP Isoform Phenotyping using Recombinant Enzymes
This experiment aims to identify the specific CYP isoform(s) responsible for the 3'-hydroxylation of stanozolol.
Materials:
-
Stanozolol
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH
-
Ice-cold acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP isoform. Each mixture should contain stanozolol, the specific recombinant CYP enzyme, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reactions by adding NADPH.
-
Incubation: Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Sample Preparation: Stop the reactions and prepare the samples for analysis as described in the HLM protocol.
-
Analysis: Analyze the samples by LC-MS/MS to determine which recombinant CYP isoform produces the highest amount of this compound.
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of stanozolol and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Stanozolol Transition: m/z 329.3 → 81.1
-
This compound Transition: m/z 345.3 → 97.1
-
Conclusion
The metabolic conversion of stanozolol to this compound is a critical pathway in its elimination, primarily mediated by the CYP3A4 enzyme in the liver. This Phase I hydroxylation is followed by Phase II glucuronidation, which facilitates urinary excretion. The in vitro methods detailed in this guide provide a robust framework for researchers to investigate this metabolic pathway, identify the enzymes involved, and quantify the formation of this key metabolite. Further research to elucidate the specific UGT isoforms involved and to determine precise enzyme kinetic parameters will provide a more complete understanding of stanozolol's metabolic fate in the human body.
References
Genotoxic Effects of 3'-Hydroxystanozolol on Human Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stanozolol (B1681124), a synthetic anabolic-androgenic steroid, is extensively metabolized in the liver, with 3'-hydroxystanozolol (B1257409) being one of its major metabolites.[1][2] While the hepatotoxicity of stanozolol is well-documented, the specific genotoxic potential of its metabolites in human liver cells remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and methodologies for assessing the genotoxic effects of this compound on human liver cells. It is intended to serve as a resource for researchers and professionals in drug development and toxicology, offering detailed experimental protocols and a framework for data interpretation. The consumption of steroid hormones can be associated with toxicity, mutagenicity, genotoxicity, and carcinogenesis, influenced by genetic and epigenetic factors.[1]
Introduction: Stanozolol and its Metabolism
Stanozolol is a 17α-alkylated anabolic steroid known for its performance-enhancing effects, but also for its potential adverse effects, including liver toxicity.[3][4] Upon oral administration, stanozolol undergoes extensive hepatic metabolism. The primary metabolic pathway involves hydroxylation, leading to the formation of several metabolites, including this compound, 4β-hydroxystanozolol, and 16β-hydroxystanozolol.[1][2] Of these, this compound is a significant metabolite and its potential contribution to the overall hepatotoxicity and genotoxicity of the parent compound warrants detailed investigation.
The mechanism of action of stanozolol involves binding to androgen receptors, which then modulate gene expression to increase protein synthesis.[3][5] However, the metabolic activation of stanozolol and its metabolites could lead to the formation of reactive species capable of interacting with cellular macromolecules, including DNA.
Potential Mechanisms of Genotoxicity
The genotoxicity of xenobiotics in the liver often involves metabolic activation by cytochrome P450 enzymes into reactive intermediates that can cause DNA damage. While direct evidence for this compound is lacking, plausible mechanisms of genotoxicity in human liver cells include:
-
Formation of DNA Adducts: Reactive metabolites can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.
-
Induction of Oxidative Stress: The metabolism of steroids can generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
-
Induction of DNA Strand Breaks: Both direct interaction with DNA and oxidative stress can lead to single- and double-strand breaks in the DNA.
-
Chromosomal Damage: Unrepaired DNA damage can result in larger-scale chromosomal aberrations, including micronucleus formation.
Experimental Protocols for Genotoxicity Assessment
To investigate the genotoxic potential of this compound in human liver cells (e.g., HepG2 or primary human hepatocytes), a battery of in vitro assays is recommended.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line HepG2 is a commonly used model for in vitro toxicology studies.[6][7][8]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells should be exposed to a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a defined period (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide for the Comet assay, or mitomycin C for the micronucleus assay) should be included.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Harvest and resuspend treated cells in low melting point agarose.
-
Layer the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Apply an electric field to separate the DNA fragments.
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize and score the comets using a fluorescence microscope and image analysis software.
-
Micronucleus Assay
The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Principle: The presence of micronuclei in daughter cells after cell division is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
-
Methodology:
-
Treat cells with this compound for a period that allows for at least one cell division.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
DNA Adduct Analysis
This method is used to detect the formation of covalent bonds between a chemical (or its metabolite) and DNA.
-
Principle: DNA adducts can be detected and quantified using sensitive techniques like ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Methodology (³²P-Postlabeling):
-
Isolate DNA from treated cells.
-
Digest the DNA to individual nucleotides.
-
Enrich for adducted nucleotides.
-
Label the adducted nucleotides with ³²P-ATP.
-
Separate the labeled adducts by thin-layer chromatography (TLC).
-
Detect and quantify the adducts by autoradiography.
-
Data Presentation
Quantitative data from these assays should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Results of the Comet Assay in HepG2 Cells Treated with this compound
| Concentration (µM) | Mean Tail Moment (± SD) | % DNA in Tail (± SD) |
| Vehicle Control | 2.5 ± 0.8 | 5.2 ± 1.5 |
| 1 | 3.1 ± 1.0 | 6.8 ± 2.1 |
| 10 | 8.7 ± 2.5 | 15.4 ± 4.3 |
| 50 | 15.2 ± 4.1 | 28.9 ± 7.6 |
| Positive Control | 25.6 ± 6.3 | 45.1 ± 9.8 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Table 2: Hypothetical Results of the Micronucleus Assay in HepG2 Cells Treated with this compound
| Concentration (µM) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | Micronucleus Frequency (%) |
| Vehicle Control | 1000 | 15 | 1.5 |
| 1 | 1000 | 18 | 1.8 |
| 10 | 1000 | 42 | 4.2 |
| 50 | 1000 | 85 | 8.5 |
| Positive Control | 1000 | 120 | 12.0 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Signaling Pathways in Genotoxic Response
DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR). Key signaling pathways involved include the activation of ATM and ATR kinases, which in turn phosphorylate downstream targets such as p53 and CHK1/CHK2. This can lead to cell cycle arrest, DNA repair, or apoptosis. Investigating the activation of these pathways can provide mechanistic insights into the genotoxicity of this compound.
Conclusion and Future Directions
While direct experimental evidence on the genotoxicity of this compound in human liver cells is currently limited, this guide provides a robust framework for its investigation. The proposed experimental protocols and data interpretation strategies can aid researchers in elucidating the potential DNA-damaging effects of this major stanozolol metabolite. Further studies are crucial to fully understand the contribution of this compound to the overall hepatotoxicity and potential carcinogenicity of stanozolol. Such research will be invaluable for risk assessment and the development of safer therapeutic alternatives. There is a need for further studies to clarify the mechanisms responsible for stanozolol-induced DNA damage.[1]
References
- 1. Determination of DNA damage and telomerase activity in stanozolol-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 4. Evaluation of acute and chronic hepatotoxic effects exerted by anabolic-androgenic steroid stanozolol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Study of the DNA damage and cell death in human peripheral blood mononuclear and HepG2/C3A cells exposed to the synthetic 3-(3-hydroxyphenyl)-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Urinary Metabolites of Stanozolol for Doping Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical urinary metabolites of the synthetic anabolic-androgenic steroid, stanozolol (B1681124), for the purpose of doping control. Stanozolol, a derivative of dihydrotestosterone, is a widely abused performance-enhancing drug in sports.[1] Its detection relies on the identification of its metabolic products in urine, which can be present for a significantly longer duration than the parent compound.[2] This document details the primary metabolites, their detection windows, quantitative data, and the analytical methodologies employed for their identification.
Key Urinary Metabolites of Stanozolol
Stanozolol undergoes extensive metabolism in the human body, primarily through hydroxylation and conjugation.[3] The resulting metabolites are more polar than the parent drug, facilitating their excretion in urine. The most significant urinary metabolites for doping control are:
-
3'-hydroxystanozolol (B1257409): Widely regarded as a key long-term metabolite.[4][5]
-
16β-hydroxystanozolol: Another major metabolite frequently targeted in anti-doping analyses.[4][6]
-
4β-hydroxystanozolol: A prominent metabolite used in screening for stanozolol abuse.[4][6]
-
17-epistanozolol: A significant metabolite, particularly its N-glucuronide conjugate, for long-term detection.[7]
-
Dihydroxylated metabolites: Such as 4ξ,16ξ-dihydroxy-stanozolol, which may have extended detection windows.[8]
These metabolites are primarily excreted as glucuronide and sulfate (B86663) conjugates.[2][9][10] The development of analytical techniques to detect these conjugated forms, particularly the N-glucuronides of stanozolol and 17-epistanozolol, has significantly extended the window of detection for stanozolol misuse, in some cases up to 28 days after a single dose.[7][11][12]
Quantitative Data on Stanozolol Metabolites
The following tables summarize key quantitative data related to the detection of stanozolol and its metabolites in urine.
Table 1: Detection Windows of Key Stanozolol Metabolites
| Metabolite/Form | Detection Window | Administration Route | Notes |
| Stanozolol (Oral) | Up to 10 days | Oral | [13] |
| Stanozolol (Injectable) | Up to 2 months | Intramuscular | [13] |
| Monohydroxylated metabolites | 3-4 days (single dose) | Oral | Detectable at low ng/mL levels.[4][6] |
| This compound | Long-term | Oral/Intramuscular | A primary target for long-term detection.[4][5] |
| 17-epistanozolol-1'N-glucuronide | Up to 28 days | Oral | Offers a significantly extended detection window.[7][11] |
| Stanozolol-1'N-glucuronide | Up to 12 days | Oral | [7] |
Table 2: Analytical Detection Limits for Stanozolol and its Metabolites
| Analyte | Analytical Method | Limit of Detection (LOD) / Limit of Identification (LOI) | Reference |
| Stanozolol | GC-MS | ~1 ng/mL | [14][15] |
| This compound | GC-MS | ~1 ng/mL | [14][15] |
| Stanozolol | LC-MSD | 0.5 ng/mL | [16] |
| 4β-hydroxy-stanozolol | LC-MSD | 1 ng/mL | [16] |
| 16β-hydroxy-stanozolol | LC-MSD | 1 ng/mL | [16] |
| 16β-OH-stanozolol | LC-MS/MS | 0.1 ng/mL | [2] |
| 4β-OH-stanozolol | LC-MS/MS | 0.2 ng/mL | [2] |
| This compound glucuronide | LC-HRMS | 25-50 pg/mL | [11] |
| Stanozolol-1'N-glucuronide & 17-epistanozolol-1'N-glucuronide | Online SPE-LC-MS/MS | 100 pg/mL (LOI) | [7] |
Metabolic Pathway of Stanozolol
Stanozolol is metabolized in the liver through various enzymatic reactions, primarily hydroxylation by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate. The metabolic pathway leading to the key urinary metabolites is illustrated below.
Caption: Metabolic pathway of stanozolol.
Experimental Protocols for Metabolite Analysis
The detection of stanozolol metabolites in urine typically involves sample preparation to isolate the analytes, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation
A crucial first step in the analysis of conjugated metabolites is the enzymatic hydrolysis to release the free steroid. However, with the advent of sensitive LC-MS/MS techniques, direct detection of glucuronide conjugates is now common and offers improved specificity and longer detection windows.[9][11] A typical sample preparation workflow is as follows:
-
Enzymatic Hydrolysis (for free metabolites): Urine samples are incubated with β-glucuronidase from E. coli to cleave the glucuronide conjugates.
-
Solid-Phase Extraction (SPE): The hydrolyzed or neat urine is passed through an SPE cartridge (e.g., C18 or mixed-mode) to clean up the sample and concentrate the analytes.
-
Elution: The metabolites are eluted from the SPE cartridge with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.
For some applications, a simple "dilute-and-shoot" approach, where the urine sample is diluted with a solvent and directly injected into the LC-MS/MS system, can be employed, particularly for the detection of glucuronidated metabolites.[11]
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the detection of stanozolol metabolites.
Caption: Analytical workflow for stanozolol metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a cornerstone of steroid analysis in doping control.[4][17]
-
Derivatization: Prior to GC-MS analysis, the metabolites are derivatized, typically through silylation (e.g., with MSTFA/NH4I/ethanethiol), to improve their volatility and chromatographic properties.
-
Gas Chromatography: A capillary column (e.g., HP-1 or equivalent) is used for separation. The oven temperature is programmed to ramp up to effectively separate the different metabolites.
-
Mass Spectrometry: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized metabolites.[14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for the detection of stanozolol metabolites due to its high sensitivity, specificity, and ability to analyze conjugated metabolites directly without derivatization.[2][11]
-
Liquid Chromatography: Reversed-phase chromatography with a C18 column is commonly used. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed to separate the metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole. This highly selective process minimizes interferences from the complex urine matrix.[8] High-resolution mass spectrometry (HRMS), such as with Orbitrap technology, is also increasingly used to further enhance specificity and confidence in identification.[11][12]
Conclusion
The effective detection of stanozolol abuse in sport relies on a thorough understanding of its metabolism and the application of highly sensitive and specific analytical techniques. The focus has shifted from the parent drug to its urinary metabolites, particularly long-term metabolites like this compound and the N-glucuronide conjugates of stanozolol and 17-epistanozolol, which have significantly extended the detection window. LC-MS/MS has emerged as the gold standard for this analysis, offering the sensitivity and specificity required to detect the picogram-per-milliliter concentrations of these key metabolites in urine. Continued research into novel, even longer-lived metabolites will further enhance the capabilities of anti-doping laboratories in the fight for fair competition.
References
- 1. usada.org [usada.org]
- 2. researchgate.net [researchgate.net]
- 3. Stanozolol - Wikipedia [en.wikipedia.org]
- 4. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Stanozolol-N-glucuronide metabolites in human urine samples as suitable targets in terms of routine anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and structural investigation of metabolites of stanozolol in human urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Detection of stanozolol O- and N-sulfate metabolites and their evaluation as additional markers in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. swolverine.com [swolverine.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rivm.nl [rivm.nl]
- 17. spandidos-publications.com [spandidos-publications.com]
3'-Hydroxystanozolol Reference Standards: An In-depth Technical Guide for Pharmaceutical Testing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-hydroxystanozolol (B1257409), a primary metabolite of the synthetic anabolic steroid stanozolol (B1681124). Its significance as a long-term marker in doping control and forensic analysis necessitates the use of well-characterized reference standards for accurate and reliable pharmaceutical testing. This document outlines the properties, synthesis, and analytical methodologies for this compound, serving as a crucial resource for researchers and professionals in the field.
Physicochemical Properties and Characterization
A this compound reference standard is a highly purified and well-characterized substance essential for the qualitative identification and quantitative analysis of this metabolite in various biological matrices. Commercial reference standards are typically available as a crystalline solid with a purity of ≥98%.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (5α,17β)-1',2'-dihydro-17-hydroxy-17-methyl-5'H-androst-2-eno[3,2-c]pyrazol-5'-one | [1] |
| CAS Number | 125709-39-9 | [1] |
| Molecular Formula | C₂₁H₃₂N₂O₂ | [1][2] |
| Molecular Weight | 344.5 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Acetonitrile: 1 mg/mL, Ethanol: 1 mg/mL, Methanol: 1 mg/mL | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
An accelerated stability study of this compound glucuronide, a related conjugate, demonstrated its general stability in solution. The half-life at 37°C was found to be 153 days in methanol, 376 days in acetate (B1210297) buffer (pH 5.2), and 15 days in 0.1M hydrochloric acid (pH 0.5).[3] This suggests that the free form, this compound, would also exhibit good stability under appropriate storage conditions, particularly when refrigerated or frozen.[3]
Synthesis of this compound
While detailed synthetic procedures for non-deuterated this compound as a reference standard are not extensively published in readily available literature, the synthesis of its deuterated analog for use as an internal standard provides insight into the probable synthetic pathway. The synthesis of 16,16,20,20,20-pentadeuterio-3'-hydroxystanozolol has been described, starting from moderately priced materials and involving a multi-step process. This suggests that the non-deuterated form would likely be synthesized from a stanozolol precursor through hydroxylation or from a suitable steroid starting material through a series of chemical transformations to build the pyrazole (B372694) ring and introduce the necessary functional groups.
Analytical Methodologies for Pharmaceutical Testing
The detection and quantification of this compound are primarily achieved through chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity and the matrix being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of this compound, particularly in urine samples for doping control. Due to the polar nature of the molecule, derivatization is a critical step to improve its volatility and chromatographic behavior.
1. Sample Preparation:
-
Hydrolysis: To a 2 mL urine sample, add an internal standard (e.g., deuterated this compound). Adjust the pH to 7 with phosphate (B84403) buffer. Add 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to cleave the glucuronide conjugates.
-
Extraction:
-
Adjust the pH of the hydrolyzed urine to >9 with sodium carbonate.
-
Perform a liquid-liquid extraction with 5 mL of diethyl ether.
-
Centrifuge and separate the organic layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a derivatizing agent mixture, such as MSTFA/NH₄I/ethanethiol (1000:2:3, v/w/v).
-
Incubate at 60°C for 20 minutes.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Ultra-1 capillary column (17m x 0.2mm, 0.11µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant pressure of 13 psi.[4]
-
Injector Temperature: 300°C.[4]
-
Temperature Program: Initial temperature of 185°C, ramp at 5°C/min to 240°C, then ramp at 20°C/min to 310°C and hold for 2 minutes.[4]
-
Mass Spectrometer: Finnigan MAT95 high-resolution mass spectrometer or a triple quadrupole instrument.[4]
-
Ionization Mode: Electron Impact (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For the trimethylsilyl (B98337) derivative of this compound, a characteristic ion at m/z 669 can be monitored.[5]
Table 2: Quantitative Data for GC-MS Analysis of this compound
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | ~1 ng/mL | Urine | [5][6] |
| Minimum Required Performance Limit (MRPL) | 2 ng/mL | Urine | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and is particularly useful for direct analysis without the need for derivatization.
1. Sample Preparation (Urine):
-
Dilution: Dilute the urine sample (e.g., 1:1) with the initial mobile phase.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound).
-
Filtration: Filter the sample through a 0.22 µm filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or similar.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 10% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Table 3: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 345.2 | 107.1 | To be optimized |
| 345.2 | 95.1 | To be optimized |
Note: The optimal collision energies need to be determined empirically on the specific instrument used.
Visualizations
Metabolic Pathway of Stanozolol
Caption: Metabolic pathway of stanozolol to this compound.
Experimental Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The availability and proper use of this compound reference standards are paramount for ensuring the accuracy and reliability of pharmaceutical testing, particularly in the context of anti-doping and forensic science. This guide provides a foundational understanding of the key aspects of these reference standards, from their physicochemical properties to detailed analytical methodologies. Adherence to these well-documented protocols will enable researchers and scientists to achieve robust and defensible results in their analyses.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C21H32N2O2 | CID 14299601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3'-Hydroxystanozolol in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the detection and quantification of 3'-hydroxystanozolol (B1257409), a primary metabolite of the anabolic steroid stanozolol (B1681124), in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction, followed by optimized chromatographic separation and mass spectrometric detection. This method is designed for researchers, scientists, and professionals in drug development and anti-doping laboratories, providing a reliable workflow for the accurate measurement of this key analyte.
Introduction
Stanozolol is a synthetic anabolic androgenic steroid that is frequently misused in sports to enhance performance.[1][2] Its detection in biological fluids is a critical aspect of anti-doping control. Stanozolol is extensively metabolized in the human body, and its metabolites can be detected in urine for a more extended period than the parent compound.[3] this compound is a major urinary metabolite and serves as a key marker for stanozolol abuse.[2] The World Anti-Doping Agency (WADA) requires the detection of this metabolite at low concentrations, necessitating highly sensitive and specific analytical methods.[4] This application note presents a detailed LC-MS/MS protocol for the reliable quantification of this compound in urine.
Experimental Protocols
Materials and Reagents
-
This compound certified reference material
-
Methyltestosterone (internal standard)
-
β-glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (pH 7.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or similar mixed-mode cation exchange)
Sample Preparation
-
Urine Sample Collection and Storage : Collect urine samples in sterile containers and store at -20°C until analysis.
-
Enzymatic Hydrolysis :
-
Solid-Phase Extraction (SPE) :
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove interferences.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Instrument : A high-performance liquid chromatography system.
-
Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is suitable for this separation.[3]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-2 min: 10% B
-
2-10 min: Gradient to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B for re-equilibration
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 40°C.
Mass Spectrometry (MS/MS)
-
Instrument : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MS Parameters : Instrument-specific parameters such as capillary voltage, source temperature, and gas flows should be optimized. Representative MRM transitions are provided in Table 1.
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 345.2 | 81.1 | 100 | 30 | 45 |
| This compound (Qualifier) | 345.2 | 107.1 | 100 | 30 | 35 |
| Methyltestosterone (IS) | 303.2 | 97.1 | 100 | 25 | 20 |
Note: Cone voltage and collision energy values are indicative and require optimization on the specific mass spectrometer being used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[5][6] |
| Lower Limit of Quantitation (LLOQ) | 0.25 - 1.0 ng/mL[5] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 74% - 93%[3][5] |
| Matrix Effect | Monitored and compensated for using an internal standard. |
Visualization
Caption: Experimental workflow for this compound detection.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in human urine. The detailed sample preparation protocol, including enzymatic hydrolysis and solid-phase extraction, ensures effective removal of matrix interferences and high recovery of the analyte. This method is suitable for high-throughput analysis in clinical and forensic toxicology, as well as in anti-doping laboratories, aiding in the effective monitoring of stanozolol abuse.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. A novel analytical strategy based on gas chromatography-Orbitrap high-resolution mass spectrometry combined with solid-phase extraction for the monitoring of stanozolol misuse in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
Application Note: Analysis of Stanozolol and its Metabolites by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a comprehensive overview and detailed protocols for the analysis of the anabolic androgenic steroid stanozolol (B1681124) and its primary metabolites in human urine using gas chromatography-mass spectrometry (GC-MS). Stanozolol is a prohibited substance in sports, and its detection is crucial for anti-doping control.[1][2] This document outlines methods for sample preparation, including enzymatic hydrolysis and extraction, derivatization, and GC-MS analysis for the sensitive and specific quantification of stanozolol and its key metabolites, such as 3'-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol.[1][3] The provided protocols are intended for use by researchers, scientists, and professionals in drug development and anti-doping laboratories.
Introduction
Stanozolol, a synthetic derivative of testosterone, is a widely abused anabolic steroid in both human and veterinary medicine.[4] Due to its performance-enhancing effects, it is banned by the World Anti-Doping Agency (WADA).[2][3] The detection of stanozolol administration relies on the identification of the parent compound and its metabolites in biological samples, primarily urine. Stanozolol is extensively metabolized in the body, with the main metabolic pathways involving hydroxylation.[1][5] The major urinary metabolites include this compound, 4β-hydroxystanozolol, and 16β-hydroxystanozolol, which are often excreted as glucuronide conjugates.[6][7]
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the confirmatory analysis of stanozolol and its metabolites.[4][8] The method offers high sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode.[5][9][10][11] However, the analysis of stanozolol and its hydroxylated metabolites by GC-MS presents challenges due to their poor chromatographic behavior.[1][4] To overcome this, a derivatization step is necessary to convert the analytes into more volatile and thermally stable compounds suitable for GC analysis.[12]
This application note details the necessary steps for the successful analysis of stanozolol and its metabolites, from sample preparation to data acquisition and interpretation.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Extraction
The majority of stanozolol metabolites are excreted in urine as glucuronide conjugates and require enzymatic hydrolysis to cleave the conjugate and liberate the free steroid for extraction.[6][7]
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 7.0)
-
β-glucuronidase from E. coli
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal Standard (e.g., Calusterone or 17α-methyltestosterone)[2][10]
Protocol:
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase enzyme solution.[2]
-
Incubate the mixture at 50-60°C for 1 hour to ensure complete hydrolysis.[2][7]
-
Allow the sample to cool to room temperature.
-
Add the internal standard to the hydrolyzed sample.[2]
-
Alkalinize the sample by adding solid potassium carbonate until the pH is approximately 9-10.[2]
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 5-10 minutes.[2]
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.[2]
A solid-phase extraction (SPE) can also be employed for sample clean-up and concentration, which has been shown to improve recovery and reduce matrix interference.[2][3]
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of stanozolol and its hydroxylated metabolites for GC-MS analysis. Silylation is a common derivatization technique.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Dithiothreitol (DTE)
-
Pyridine or other suitable solvent
Protocol:
-
Reconstitute the dried extract in a suitable solvent.
-
A common derivatization reagent mixture is MSTFA/NH₄I/DTE.
-
Add the derivatization reagent to the dried extract.
-
Heat the mixture at 60-80°C for 20-30 minutes.[5]
-
After cooling, the sample is ready for injection into the GC-MS system.
GC-MS Analysis
The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent[13]
-
Column: HP-5MS (or similar non-polar capillary column), 25-30 m x 0.25 mm i.d., 0.25 µm film thickness[13]
-
Injector: Splitless mode, 280°C[13]
-
Oven Temperature Program:
-
Carrier Gas: Helium, constant flow of 1-2.5 mL/min[13]
-
Mass Spectrometer: Agilent 5975C or equivalent, operating in electron ionization (EI) mode at 70 eV[13]
-
Ion Source Temperature: 230°C[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and high sensitivity.[5][9][10][11]
Quantitative Data
The following tables summarize key quantitative data for the GC-MS analysis of stanozolol and its major metabolites.
Table 1: Monitored Ions (m/z) for Derivatized Stanozolol and Metabolites in SIM Mode
| Compound | Derivatizing Agent | Monitored Ions (m/z) | Reference |
| Stanozolol | Trimethylsilyl (TMS) | 581 | [5][9][10][11] |
| This compound | Trimethylsilyl (TMS) | 669 | [5][9][10][11] |
| Calusterone (IS) | - | 315 | [9][10][11] |
Table 2: Performance Characteristics of the GC-MS Method
| Analyte | Limit of Detection (LOD) | Recovery | Reference |
| Stanozolol | ~1 ng/mL | - | [5][9][10][11] |
| This compound | ~1 ng/mL | 56-97% | [2][5][9][10][11] |
| Stanozolol and metabolites | 0.1 - 0.25 ng/mL | 74-81% | [3] |
Visualizations
Caption: Stanozolol metabolic pathway.
Caption: GC-MS workflow for stanozolol analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of stanozolol and its major metabolites in urine. Proper sample preparation, including enzymatic hydrolysis and derivatization, is crucial for achieving accurate and reproducible results. The use of selected ion monitoring (SIM) mode enhances the specificity and sensitivity of the analysis, allowing for detection at the low ng/mL levels required for anti-doping control. This protocol serves as a valuable resource for laboratories involved in the analysis of anabolic steroids.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel analytical strategy based on gas chromatography-Orbitrap high-resolution mass spectrometry combined with solid-phase extraction for the monitoring of stanozolol misuse in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. studentshare.org [studentshare.org]
- 13. toxicologia.unb.br [toxicologia.unb.br]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 3'-Hydroxystanozolol in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stanozolol (B1681124), a synthetic anabolic-androgenic steroid, is extensively metabolized in the body, with 3'-hydroxystanozolol (B1257409) being one of its major urinary metabolites. Accurate and reliable quantification of this compound is crucial in various fields, including clinical and forensic toxicology, and particularly in anti-doping control. Due to the complexity of biological matrices like urine, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering high recovery and clean extracts.
This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine, primarily intended for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates an enzymatic hydrolysis step to ensure the measurement of both free and glucuronide-conjugated forms of the metabolite.
Experimental Protocol
This protocol is a composite method based on established procedures for the extraction of stanozolol metabolites.[1][2][3][4][5] It is recommended to use a mixed-mode SPE cartridge, which combines reversed-phase and ion-exchange functionalities for enhanced selectivity and removal of matrix interferences.[4][5]
1. Materials and Reagents
-
This compound reference standard
-
Deuterated internal standard (e.g., this compound-d3)
-
Phosphate (B84403) buffer (0.2 M, pH 7.0)[1]
-
Methanol (B129727) (HPLC grade)[2][5]
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX or a C8/strong cation-exchange (SCX) sorbent)[2][4]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
2. Sample Pre-treatment: Enzymatic Hydrolysis
Since this compound is primarily excreted as a glucuronide conjugate, an enzymatic hydrolysis step is necessary to cleave the glucuronic acid moiety for the analysis of the total metabolite concentration.[1][6]
-
Pipette 2-4 mL of urine into a glass centrifuge tube. The volume may be adjusted based on the specific gravity of the urine.[2]
-
Add an appropriate amount of the deuterated internal standard.
-
Add 1 mL of 0.2 M phosphate buffer (pH 7.0).[1]
-
Gently vortex the mixture.
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction (SPE) Procedure
The following procedure is optimized for a mixed-mode cation exchange SPE cartridge.
-
Column Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of 20-60% methanol in water to remove moderately polar interferences.[5][7] The exact percentage may need optimization depending on the specific cartridge and matrix.
-
Dry the cartridge under full vacuum for 5 minutes.[5]
-
-
Elution:
-
Elute the analyte with 3 mL of methanol, or for mixed-mode cation exchange cartridges, an ammoniated methanol solution (e.g., 5% ammonium hydroxide in methanol) can be used to disrupt the ionic interaction and elute the basic analyte.
-
Collect the eluate in a clean glass tube.
-
4. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[1][5]
-
Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).[1][5]
-
Vortex the sample to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of this compound and other stanozolol metabolites using SPE-based methods.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD/LOQ | Reference |
| This compound | Urine | Mixed-Mode | GC-Orbitrap HRMS | 74 - 81% | 0.1 - 0.25 ng/mL (LOD) | [3][8] |
| This compound | Urine | Oasis-MCX | GC-HRMS | Improved at low concentrations | MRPL: 2 ng/mL | [2][9] |
| This compound | Rat Hair, Urine, Serum | LLE (not SPE) | LC-MS/MS | Satisfactory | 0.25 pg/mg (Hair, LOQ), 0.125 ng/mL (Urine/Serum, LOQ) | [1] |
| This compound glucuronide | Urine | Single SPE | LC-MS/MS | 93% | 50 pg/mL (LOD) | [10] |
| Stanozolol & other metabolites | Urine | Amino (NH2) | HPLC-MS | - | 1 ng/mL (LOD for metabolites) | [11] |
| Anabolic Steroids | Serum | C8 + QAX | LC-MS/MS | 90 - 98% | - | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MRPL: Minimum Required Performance Limit.
Visualizations
Below is a diagram illustrating the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for this compound SPE.
References
- 1. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel analytical strategy based on gas chromatography-Orbitrap high-resolution mass spectrometry combined with solid-phase extraction for the monitoring of stanozolol misuse in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive screening of anabolic steroids, corticosteroids, and acidic drugs in horse urine by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amchro.com [amchro.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample purification procedure for confirmation of 3'-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rivm.nl [rivm.nl]
Application Notes and Protocols for the Detection of 3'-Hydroxystanozolol Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stanozolol (B1681124), a synthetic anabolic-androgenic steroid, is extensively metabolized in the human body. Its major metabolite, 3'-hydroxystanozolol (B1257409), is primarily excreted in urine as a glucuronide conjugate. The detection of this compound glucuronide is a key indicator of stanozolol abuse in sports doping control and is also relevant in clinical and forensic toxicology.[1][2][3] The direct detection of the intact glucuronide conjugate by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive alternative to traditional methods that require enzymatic hydrolysis.[1][3] This document provides detailed application notes and protocols for the sample preparation of this compound glucuronide from urine samples, focusing on direct analysis and methods involving enzymatic hydrolysis followed by extraction.
Sample Preparation Methodologies
The choice of sample preparation method depends on the desired sensitivity, sample throughput, and available instrumentation. The primary methods for the extraction and purification of this compound and its glucuronide from urine include:
-
Direct "Dilute-and-Shoot" Analysis: A straightforward and rapid method suitable for high-throughput screening.[4]
-
Solid-Phase Extraction (SPE): A widely used technique that provides excellent sample cleanup and concentration, leading to high sensitivity and specificity.[3][5]
-
Liquid-Liquid Extraction (LLE): A classic extraction method that can be used alone or in combination with SPE for sample purification.[6][7]
-
Enzymatic Hydrolysis: Often employed to cleave the glucuronide moiety, allowing for the detection of the aglycone, this compound.[8][9][10][11]
Quantitative Data Summary
The following table summarizes the quantitative performance data for various sample preparation methods for this compound glucuronide and its aglycone.
| Method | Analyte | Matrix | Recovery (%) | LOD | LOQ | Citation |
| Direct Analysis via SPE | This compound glucuronide | Urine | 93 | 50 pg/mL | - | [3] |
| Dilute-and-Shoot | This compound glucuronide | Urine | - | 25-50 pg/mL | - | [4] |
| SPE-LLE (for aglycone) | This compound | Urine | 56-97 | 1 ng/mL | - | [10] |
| LLE (for stanozolol) | Stanozolol | Water | 94.2-95.5 | 0.25 pg/mL | - | [7] |
| SPE (for aglycone) | 4β- and 16β-hydroxystanozolol | Urine | 20-38 | <0.5 ng/mL | - | [12] |
Experimental Protocols
Protocol 1: Direct Detection of this compound Glucuronide using Solid-Phase Extraction (SPE)
This protocol is designed for the sensitive detection of the intact glucuronide conjugate and avoids the need for enzymatic hydrolysis.[3]
Materials:
-
Urine sample
-
Internal Standard (e.g., this compound-d3)
-
Phosphate (B84403) buffer (pH 7.0)
-
Water
-
Oasis® MCX SPE cartridges[1]
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To 2 mL of urine, add the internal standard.
-
SPE Cartridge Conditioning: Condition the Oasis® MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the analyte with 2.5 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Detection of this compound (Aglycone) following Enzymatic Hydrolysis and SPE
This protocol is suitable for methods targeting the aglycone after cleavage of the glucuronide conjugate.
Materials:
-
Urine sample
-
Internal Standard (e.g., 17α-methyltestosterone)[10]
-
β-glucuronidase from E. coli[8]
-
Methanol
-
Water
-
Ammonium (B1175870) hydroxide
-
XAD2® and Oasis® MCX SPE cartridges[10]
-
GC-HRMS or LC-MS/MS system
Procedure:
-
Initial Extraction: Apply 2-4 mL of urine to a pre-conditioned XAD2® column. Wash with 2 mL of water and elute with 2.5 mL of methanol.[10]
-
Evaporation: Evaporate the eluate under a nitrogen stream at 60°C.[10]
-
Enzymatic Hydrolysis: Dissolve the residue in 1 mL of phosphate buffer (pH 7.0) and add 50 µL of β-glucuronidase. Incubate at 50-60°C for 1-2 hours.[8][10]
-
Acidification: Acidify the hydrolysate with 10 µL of 5N HCl.[10]
-
Second SPE (Cation Exchange):
-
Final Preparation: Evaporate the eluate to dryness and reconstitute or derivatize for analysis by LC-MS/MS or GC-HRMS.
Protocol 3: "Dilute-and-Shoot" for Rapid Screening
This method is the simplest and fastest, ideal for initial screening of a large number of samples.[4]
Materials:
-
Urine sample
-
Internal Standard (e.g., methyltestosterone)[4]
-
Milli-Q water or mobile phase
-
LC-MS/MS system
Procedure:
-
Dilution: Dilute the urine sample (e.g., 1:1 or 1:4) with Milli-Q water or the initial mobile phase.
-
Internal Standard Addition: Add the internal standard to the diluted sample at a known concentration (e.g., 100 ng/mL).[4]
-
Centrifugation (Optional): Centrifuge the sample to pellet any particulates.
-
Injection: Directly inject an aliquot of the supernatant into the LC-MS/MS system.
Conclusion
The selection of a suitable sample preparation method is critical for the reliable detection and quantification of this compound glucuronide. Direct analysis using SPE offers excellent sensitivity and specificity for the intact conjugate, prolonging detection windows.[3] Methods involving enzymatic hydrolysis followed by SPE or LLE are well-established for the detection of the aglycone. The "Dilute-and-Shoot" approach provides a rapid screening tool, though it may be more susceptible to matrix effects. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The 2012 Prohibited List, International Standard [backoffice.biblio.ugent.be]
- 6. rivm.nl [rivm.nl]
- 7. Detection of stanozolol in environmental waters using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for the In Vitro Synthesis of 3'-Hydroxystanozolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stanozolol (B1681124), a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the liver prior to excretion. One of the major phase I metabolic pathways is hydroxylation, resulting in various hydroxylated metabolites. Among these, 3'-hydroxystanozolol (B1257409) is a significant metabolite and a key target for detection in doping control analysis. Understanding the in vitro synthesis of this compound using human liver microsomes (HLMs) is crucial for studying the drug's metabolic profile, identifying the enzymes responsible for its biotransformation, and investigating potential drug-drug interactions.
Human liver microsomes are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1] These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics, including steroids like stanozolol. By incubating stanozolol with HLMs in the presence of necessary cofactors, the formation of its metabolites, including this compound, can be studied in a controlled in vitro environment.
These application notes provide a detailed protocol for the in vitro synthesis of this compound using HLMs, methods for the identification of the involved CYP isoenzymes, and a framework for determining the kinetic parameters of this metabolic reaction.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation
| Parameter | Description | Expected Units | Value |
| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. | µM | Data to be determined experimentally |
| Vmax (Maximum reaction velocity) | The maximum rate of metabolite formation. | pmol/min/mg protein | Data to be determined experimentally |
| CLint (Intrinsic clearance) | The ratio of Vmax to Km, representing the metabolic efficiency of the enzyme. | µL/min/mg protein | Data to be determined experimentally |
Experimental Protocols
Protocol 1: In Vitro Incubation of Stanozolol with Human Liver Microsomes
This protocol outlines the general procedure for incubating stanozolol with pooled human liver microsomes to generate this compound.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Stanozolol
-
This compound (as a reference standard)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (e.g., a structurally similar, stable isotopically labeled compound)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of stanozolol in a suitable organic solvent (e.g., methanol (B129727) or DMSO). The final solvent concentration in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (typically 0.2-1.0 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes, MgCl₂ (final concentration typically 3-5 mM), and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the stanozolol stock solution to the pre-warmed microsome mixture to initiate the reaction. The final substrate concentration will depend on the experimental goals (e.g., for kinetic studies, a range of concentrations will be used).
-
Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis if necessary.
-
-
Analysis:
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method. A reference standard for this compound is required for quantification.
-
Protocol 2: Reaction Phenotyping to Identify Involved CYP Isoenzymes
This protocol uses selective chemical inhibitors or recombinant CYP enzymes to identify the specific CYP isoenzymes responsible for the 3'-hydroxylation of stanozolol.
Method A: Chemical Inhibition Assay
-
Follow the procedure outlined in Protocol 1.
-
Prior to the addition of stanozolol, pre-incubate the microsomal mixture with a selective inhibitor for a specific CYP isoenzyme (see Table 2 for examples) for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding stanozolol and the NADPH regenerating system.
-
Compare the rate of this compound formation in the presence of the inhibitor to a control incubation without the inhibitor. A significant reduction in metabolite formation suggests the involvement of the inhibited CYP isoenzyme.
Table 2: Selective Chemical Inhibitors for Major Human CYP Isoforms
| CYP Isoform | Selective Inhibitor | Typical Concentration Range |
| CYP1A2 | Furafylline | 1-10 µM |
| CYP2C9 | Sulfaphenazole | 1-10 µM |
| CYP2C19 | Ticlopidine | 1-10 µM |
| CYP2D6 | Quinidine | 0.5-5 µM |
| CYP3A4/5 | Ketoconazole (B1673606) | 0.1-1 µM |
Note: The involvement of CYP3A4 in steroid metabolism is well-documented, making ketoconazole a key inhibitor to test.
Method B: Recombinant CYP Enzymes
-
Incubate stanozolol with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
The incubation conditions will be similar to those in Protocol 1, but with the recombinant enzyme instead of HLM.
-
The formation of this compound by a specific recombinant CYP isoenzyme directly identifies its role in the metabolic pathway.
Protocol 3: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the kinetic constants for the formation of this compound.
-
Preliminary Experiments:
-
Determine the optimal microsomal protein concentration and incubation time to ensure linear metabolite formation (i.e., less than 20% substrate turnover).
-
-
Kinetic Assay:
-
Set up a series of incubations as described in Protocol 1.
-
Vary the concentration of stanozolol over a wide range (e.g., 0.1 to 10 times the estimated Km). A typical range might be 0.5, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Keep the microsomal protein concentration and incubation time constant and within the linear range determined in the preliminary experiments.
-
-
Data Analysis:
-
Quantify the amount of this compound formed at each stanozolol concentration.
-
Plot the initial velocity (rate of metabolite formation) against the substrate (stanozolol) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for In Vitro Synthesis
Caption: Workflow for the in vitro synthesis of this compound.
Diagram 2: Metabolic Pathway of Stanozolol to this compound
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 3'-Hydroxystanozolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific identification of 3'-hydroxystanozolol (B1257409), a primary metabolite of the anabolic steroid stanozolol (B1681124), using high-resolution mass spectrometry (HRMS). Stanozolol is a prohibited substance in many sports, and its detection relies on identifying its metabolites in biological samples, primarily urine.[1] The methodologies outlined below leverage the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for robust and reliable quantification, meeting the stringent requirements of anti-doping laboratories.[1][2] This document includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to guide researchers in implementing this analytical method.
Introduction
Stanozolol is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[3][4] Due to its potential for performance enhancement, it is frequently misused by athletes.[5] Following administration, stanozolol is extensively metabolized in the liver, and its metabolites are excreted in urine, mainly as glucuronide conjugates.[6][7][8] The primary and most crucial long-term metabolite for detecting stanozolol abuse is this compound.[6][9]
The World Anti-Doping Agency (WADA) has set minimum required performance limits (MRPL) for the detection of prohibited substances, with this compound needing to be detectable at a concentration of 2 ng/mL in urine.[1][2] High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the necessary sensitivity and specificity to meet and exceed these requirements.[10][11] This note details a validated method for the extraction and analysis of this compound from urine samples.
Metabolic Pathway of Stanozolol
Stanozolol undergoes extensive biotransformation in the body. One of the primary metabolic routes is the hydroxylation of the pyrazole (B372694) ring at the C-3' position, resulting in the formation of this compound.[3][6] This metabolite is then primarily excreted in a conjugated form, typically as a glucuronide.[8][12]
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 5. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of stanozolol: identification and synthesis of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stanozolol - Wikipedia [en.wikipedia.org]
- 8. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 12. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3'-Hydroxystanozolol-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stanozolol (B1681124), a synthetic anabolic androgenic steroid derived from testosterone, is subject to extensive metabolism in the body. One of its primary urinary metabolites is 3'-hydroxystanozolol (B1257409).[1] Accurate and reliable quantification of stanozolol and its metabolites is crucial in various fields, including clinical and forensic toxicology, anti-doping control, and pharmaceutical research. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in mass spectrometry-based quantification assays. This compound-d3, a deuterated analog of this compound, serves as an ideal internal standard for the quantification of this compound and stanozolol. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.
Principle
The principle of using this compound-d3 as an internal standard lies in its co-analysis with the non-labeled target analyte, this compound. A known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to construct a calibration curve and quantify the analyte in the sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in instrument performance, leading to more robust and reliable results. In gas chromatography (GC) systems, this compound-d3 can also act as a carrier, saturating active sites in the system and improving the detection of the native this compound.[1]
Applications
The primary application of this compound-d3 is as an internal standard in quantitative analytical methods for stanozolol and its metabolites in various biological matrices, including:
-
Urine: For monitoring stanozolol abuse in sports (anti-doping) and for clinical toxicology.
-
Hair: Provides a longer window of detection for stanozolol use.[2]
-
Serum/Plasma: For pharmacokinetic and metabolic studies of stanozolol.[2]
Experimental Protocols
The following are generalized protocols for the quantification of this compound using this compound-d3 as an internal standard. These protocols may require optimization based on the specific matrix and analytical instrumentation.
4.1.1. Urine Sample Preparation
-
Enzymatic Hydrolysis: To a 1-2 mL urine sample, add a known amount of this compound-d3 internal standard. Adjust the pH to approximately 7.0 with a phosphate (B84403) buffer.[2] Add β-glucuronidase enzyme and incubate at 50-60°C for 1-2 hours to cleave the glucuronide conjugates.[2]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH of the sample to be alkaline (e.g., pH 9-10). Extract the analytes with an organic solvent such as tert-butyl methyl ether (TBME) or a mixture of n-pentane and TBME.[3]
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., a mixture of methanol (B129727) and water) for LC-MS/MS analysis.
4.1.2. Hair Sample Preparation
-
Decontamination and Pulverization: Decontaminate the hair samples by washing with a solvent like dichloromethane. Finely powder the decontaminated hair.
-
Incubation and Digestion: To approximately 50 mg of powdered hair, add the this compound-d3 internal standard and 1 M sodium hydroxide. Incubate at 95°C for 10-15 minutes.[2]
-
Neutralization and Extraction: Cool the sample and neutralize it with hydrochloric acid. Add a phosphate buffer (pH 7.0) and perform LLE with a suitable organic solvent.[2]
-
Evaporation and Reconstitution: Evaporate the organic extract and reconstitute the residue for analysis.
4.2.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40-45°C.[2]
4.2.2. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2] The precursor to product ion transitions for both the analyte and the internal standard are monitored.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound using this compound-d3 as an internal standard.
Table 1: Mass Spectrometric Parameters for this compound and this compound-d3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 345.5 | 97.1, 121.1 |
| This compound-d3 | 348.5 | Typically monitored with a +3 Da shift from the analyte's product ions |
Note: The specific product ions should be optimized based on the instrument used.[2]
Table 2: Method Validation Parameters in Different Biological Matrices.
| Matrix | Linearity Range | LLOQ (Lower Limit of Quantification) |
| Hair | 0.5 - 400 pg/mg | 0.5 pg/mg |
| Urine | 0.25 - 25 ng/mL | 0.25 ng/mL |
| Serum | 0.25 - 100 ng/mL | 0.25 ng/mL |
Data compiled from a study on rat matrices.[2]
Visualizations
Caption: Simplified metabolic pathway of stanozolol.
Caption: General experimental workflow for analysis.
Conclusion
This compound-d3 is an essential tool for the accurate and precise quantification of this compound in biological matrices. Its use as an internal standard in LC-MS/MS and GC-MS methods significantly improves the reliability of analytical results by correcting for variability in sample preparation and instrument response. The protocols and data presented provide a foundation for researchers and scientists to develop and validate robust analytical methods for stanozolol and its metabolites.
References
Application of 3'-Hydroxystanozolol in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stanozolol (B1681124), a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, is frequently misused in sports for performance enhancement and is also used in veterinary medicine.[1][2][3] Due to its rapid and extensive metabolism, the detection of the parent compound in biological samples is often challenging.[1][4][5] Consequently, forensic toxicology and anti-doping laboratories focus on the detection of its metabolites, which can be found in higher concentrations and for a longer duration after administration.[6][7] Among these, 3'-hydroxystanozolol (B1257409) has been identified as a major and long-term urinary metabolite, making it a crucial biomarker for detecting stanozolol abuse.[1][8][9][10][11] This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology.
Metabolic Pathway of Stanozolol to this compound
Stanozolol undergoes extensive hepatic biotransformation primarily through hydroxylation.[3][8] One of the main metabolic pathways involves the hydroxylation at the 3' position of the pyrazole (B372694) ring, leading to the formation of this compound.[8] This metabolite is then conjugated with glucuronic acid before being excreted in the urine.[6][8][12] The detection of this compound, particularly its glucuronide conjugate, offers a significantly extended window of detection for stanozolol use compared to the parent drug.[7][12][13]
Analytical Methods for the Detection of this compound
The detection of this compound in forensic toxicology primarily relies on chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity and the specific context of the analysis (e.g., screening vs. confirmation).
Quantitative Data Summary
The following table summarizes the quantitative data from various analytical methods for the determination of this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Urine | ~1 ng/mL | - | [14] |
| GC-HRMS | Urine | < 2 ng/mL | - | [9] |
| LC-MS/MS | Urine | 25 pg/mL | 50 pg/mL | [7][13] |
| LC-MS/MS | Urine | 0.125 ng/mL | 0.25 ng/mL | [15] |
| LC-MS/MS | Hair | 0.125 pg/mg | 0.5 pg/mg | [15] |
| LC-MS/MS | Serum | 0.125 ng/mL | - | [15] |
| ELISA | Urine | 0.022 µg/L | - | [16] |
Note: Conversion µg/L to ng/mL is 1:1.
Experimental Protocols
Protocol 1: Analysis of this compound in Urine by LC-MS/MS
This protocol describes a sensitive method for the detection and quantification of this compound glucuronide directly in urine, which allows for a longer detection window.[7][13]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound glucuronide from the urine matrix.
-
Materials:
-
Urine sample
-
Internal standard (e.g., d3-epitestosterone (B1168484) glucuronide)[12]
-
SPE cartridges (e.g., C18)
-
Water (LC-MS grade)
-
Ammonium acetate (B1210297) buffer
-
-
Procedure:
-
Centrifuge the urine sample to remove any particulate matter.
-
Take a 1 mL aliquot of the supernatant and add the internal standard.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and detect this compound glucuronide.
-
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for this compound glucuronide.
-
Product Ions (m/z): At least two characteristic product ions for confirmation.
-
Protocol 2: Analysis of this compound in Urine by GC-MS after Hydrolysis and Derivatization
This protocol involves the enzymatic hydrolysis of the glucuronide conjugate followed by derivatization to make the analyte suitable for GC-MS analysis.[9][14]
1. Sample Preparation
-
Objective: To hydrolyze the conjugated metabolite and extract the free this compound.
-
Materials:
-
Urine sample (2 mL)
-
Phosphate (B84403) buffer (pH 7)
-
β-glucuronidase from E. coli
-
Internal standard (e.g., methyltestosterone)
-
Diethyl ether
-
Derivatizing agent (e.g., MSTFA/NH4I/ethanethiol)
-
-
Procedure:
-
To 2 mL of urine, add 1 mL of phosphate buffer and the internal standard.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 50°C for 1 hour for enzymatic hydrolysis.
-
After cooling, add 5 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Add 50 µL of the derivatizing agent and heat at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
2. GC-MS Analysis
-
Objective: To separate and detect the derivatized this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions:
-
Column: Capillary column suitable for steroid analysis (e.g., HP-1, 17 m x 0.2 mm, 0.11 µm).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the analytes (e.g., start at 180°C, ramp to 300°C).
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z): Characteristic ions for the TMS-derivatives of this compound and the internal standard.[14]
-
Stability of this compound
The stability of this compound and its glucuronide is a critical consideration for accurate forensic analysis.[17][18] Studies have shown that this compound glucuronide is a stable compound, particularly under refrigerated or frozen conditions.[12] An accelerated stability study at 37°C demonstrated half-lives of 153 days in methanol, 376 days in acetate buffer (pH 5.2), and 15 days in a strong acidic solution (pH 0.5).[12] This indicates that with proper storage, sample integrity can be maintained for long-term analysis.
Conclusion
The detection of this compound is a reliable and sensitive approach for identifying stanozolol abuse in forensic toxicology. Its characteristic as a long-term metabolite provides an extended window of detection, which is crucial for anti-doping control and other forensic investigations. The choice of analytical methodology, either direct analysis of the glucuronide conjugate by LC-MS/MS or analysis of the free metabolite by GC-MS after hydrolysis, will depend on the specific requirements of the laboratory, including desired sensitivity and available instrumentation. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field.
References
- 1. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stanozolol - Wikipedia [en.wikipedia.org]
- 3. trainfocus.uk [trainfocus.uk]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Metabolism of stanozolol: identification and synthesis of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous immunochemical detection of stanozolol and the main human metabolite, 3'-hydroxy-stanozolol, in urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 18. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Long-Term Stanozolol Abuse Detection
FOR IMMEDIATE RELEASE
New Protocols for Enhanced Detection of Stanozolol (B1681124) Abuse Through Long-Term Metabolite Monitoring
[City, State] – [Date] – Advanced analytical methodologies are crucial for the effective detection of synthetic anabolic androgenic steroid abuse in sports and other contexts. Stanozolol, a commonly misused performance-enhancing drug, and its metabolites can now be detected for extended periods, significantly increasing the window of opportunity for identification. These application notes provide detailed protocols for the long-term monitoring of stanozolol abuse by targeting its persistent metabolites.
Stanozolol is extensively metabolized in the body, and while the parent compound is detectable for only a short period, its metabolites can be identified in urine for several weeks.[1][2] The discovery of long-term metabolites has dramatically extended the detection window, leading to a significant increase in the identification of stanozolol abuse.[3] This document outlines the key long-term metabolites of stanozolol and provides comprehensive protocols for their detection using advanced analytical techniques.
Key Long-Term Metabolites of Stanozolol
Several metabolites of stanozolol have been identified as markers for long-term detection. These are primarily hydroxylated and conjugated forms of the parent steroid. The main metabolic pathways include hydroxylation at various positions of the steroid and conjugation with glucuronic acid or sulfate (B86663).[4][5]
The most significant long-term metabolites for doping control include:
-
17-epistanozolol-N-glucuronide: This metabolite has been shown to be detectable for up to 28 days post-administration, making it a particularly valuable marker for long-term detection.[6][7]
-
3'-hydroxystanozolol: A major urinary metabolite, often targeted in routine screening.[4][6][8] Its glucuronide conjugate is also a key analyte.[6][8]
-
16β-hydroxystanozolol: Another significant hydroxylated metabolite excreted in urine.[4][8][9]
-
4β-hydroxystanozolol: A prominent metabolite identified in urine samples.[4][8][9]
-
Sulfate and Glucuronide Conjugates: Direct detection of intact glucuronide and sulfate conjugates of stanozolol and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a sensitive approach.[2][10][11]
Quantitative Data on Stanozolol Metabolite Detection
The following table summarizes the detection windows and limits of detection (LOD) for key stanozolol metabolites, providing a clear overview for laboratory professionals.
| Metabolite | Detection Window | Method | Limit of Detection (LOD) / Minimum Required Performance Level (MRPL) | Reference |
| 17-epistanozolol-N-glucuronide | Up to 28 days | LC-MS/MS | Not specified, but detectable for a long duration | [6][7] |
| This compound | Up to 3-4 days (as aglycone) | GC/HRMS, GC-MS/MS | MRPL: 2 ng/mL | [8][9] |
| This compound glucuronide | Extended window | LC-MS/MS | 25–50 pg/mL | [6] |
| Stanozolol | Up to 10 days (single oral dose) | GC-MS or LC-MS | ~2 ng/mL | [1][12] |
| 16β-hydroxystanozolol | Not specified | LC-MS/MS | 0.2 ng/mL | [2] |
| 4β-hydroxystanozolol | Not specified | LC-MS/MS | 0.2 ng/mL | [2] |
Stanozolol Metabolism and Detection Workflow
The following diagrams illustrate the metabolic pathway of stanozolol and the general experimental workflow for the detection of its long-term metabolites.
Experimental Protocols
Protocol 1: Direct "Dilute-and-Shoot" Analysis of Glucuronidated Metabolites by LC-MS/MS
This protocol is suitable for the rapid screening of conjugated stanozolol metabolites and offers high sensitivity.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Transfer 90 µL of urine into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., methyltestosterone (B1676486) at 1 µg/mL in acetonitrile).[6]
-
Vortex the mixture for another 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.[6]
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-resolution, accurate-mass mass spectrometer is recommended for optimal sensitivity and specificity.[6]
-
Chromatographic Separation: Utilize a C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) and acetic acid in water and methanol (B129727) is commonly used.[11]
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for detecting these metabolites.[11]
-
Data Acquisition: Operate the mass spectrometer in targeted product ion scan mode (Parallel Reaction Monitoring - PRM) or multiple reaction monitoring (MRM) for the specific precursor and product ions of the target metabolites.[6][13]
-
Protocol 2: Confirmatory Analysis using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol provides a more thorough clean-up and is suitable for confirmation of positive findings.
-
Sample Preparation:
-
Precondition an SPE cartridge (e.g., Oasis-MCX) with 2 mL of methanol followed by 2 mL of water.[6]
-
Apply 1 mL of urine to the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.[14]
-
Elute the analytes with 2 mL of methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 45-60°C).[14][15]
-
Reconstitute the dried residue in 100 µL of a solvent mixture suitable for LC-MS/MS analysis (e.g., 0.1% formic acid and acetonitrile, 1:1 v/v).[6]
-
-
LC-MS/MS Analysis:
-
Follow the same instrumental parameters as described in Protocol 1.
-
Protocol 3: Analysis of Aglycones by GC-MS/MS after Hydrolysis and Extraction
This protocol is a traditional method for detecting the hydroxylated metabolites after enzymatic cleavage of the glucuronide conjugates.
-
Sample Preparation:
-
To 2-4 mL of urine, add a phosphate (B84403) buffer to adjust the pH to 7.0.[14]
-
Add 50 µL of β-glucuronidase enzyme and incubate for 1 hour at 60°C to hydrolyze the glucuronide conjugates.[14]
-
Alkalize the sample by adding potassium carbonate (K2CO3).[14]
-
Perform a liquid-liquid extraction with 5 mL of diethyl ether.[14]
-
Centrifuge the sample, separate the organic phase, and dry it with anhydrous sodium sulfate.[14]
-
Add an internal standard (e.g., 17α-methyltestosterone).[14]
-
Evaporate the organic phase to dryness under a nitrogen stream at 60°C.[14]
-
Derivatize the dried residue to improve the volatility and chromatographic properties of the analytes for GC-MS analysis.
-
-
GC-MS/MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.
-
Analysis Mode: Operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Conclusion
The implementation of these advanced analytical protocols targeting long-term metabolites of stanozolol significantly enhances the capabilities of anti-doping laboratories. The direct analysis of glucuronide and sulfate conjugates using LC-MS/MS offers a sensitive and rapid screening method, while SPE-based methods provide robust confirmation. By focusing on metabolites with extended detection windows, such as 17-epistanozolol-N-glucuronide, regulatory bodies can more effectively deter and detect the illicit use of stanozolol.
References
- 1. Stanozolol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. usada.org [usada.org]
- 4. Metabolism of stanozolol: identification and synthesis of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Expanding analytical possibilities concerning the detection of stanozolol misuse by means of high resolution/high accuracy mass spectrometric detection of stanozolol glucuronides in human sports drug testing. | Semantic Scholar [semanticscholar.org]
- 8. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Detection of stanozolol O- and N-sulfate metabolites and their evaluation as additional markers in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. researchgate.net [researchgate.net]
- 13. A novel HPLC-MRM strategy to discover unknown and long-term metabolites of stanozolol for expanding analytical possibilities in doping-control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of stanozolol in environmental waters using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Liquid chromatography tandem mass spectrometry for stanozolol in rat hair
Anabolic androgenic steroids, such as stanozolol (B1681124), are frequently misused by athletes to enhance performance.[1][2] Detecting these substances, particularly during out-of-competition periods, presents a significant challenge for anti-doping agencies.[1][2] Hair analysis offers a wider window of detection compared to traditional urine or blood tests, providing a retrospective look at substance use.[2][3] This application note details a sensitive and specific method for the determination of stanozolol and its primary metabolite, 3′-hydroxystanozolol, in rat hair using Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on a validated method applied to brown Norway rats, providing a model for preclinical studies and doping control research.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Stanozolol and 3′-hydroxystanozolol standards
-
Deuterated internal standards (IS): Stanozolol-D3 and 3′-hydroxystanozolol-D3
-
Sodium hydroxide (B78521) (1 M)
-
Hydrochloric acid (1 M)
-
Phosphate (B84403) buffer (0.2 M, pH 7.0)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Drug-free rat hair for method development and quality controls (QC)
Standard and Quality Control Sample Preparation
-
Prepare stock solutions of stanozolol, 3′-hydroxystanozolol, and the internal standards.
-
Prepare calibration curve samples by spiking known amounts of the analytes and internal standards into drug-free, powdered rat hair.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner to the calibration standards.[1]
Rat Hair Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification of stanozolol in hair.
-
Decontamination: Wash approximately 50 mg of rat hair twice with 2 mL of dichloromethane for two minutes at room temperature to remove external contaminants.[3]
-
Pulverization: Dry the decontaminated hair and pulverize it into a fine powder.
-
Alkaline Hydrolysis: Place 50 mg of the hair powder into a tube. Add the deuterated internal standards (stanozolol-D3 and 3′-hydroxystanozolol-D3). Add 1 mL of 1 M sodium hydroxide.[1]
-
Incubation: Incubate the mixture at 95°C for 10-15 minutes.[1]
-
Neutralization: After cooling, neutralize the homogenate with 1 M hydrochloric acid.[1]
-
Buffering: Add 2 mL of 0.2 M phosphate buffer (pH 7.0).[1]
-
Extraction: Perform a liquid-liquid extraction (LLE) using a suitable organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the final organic phase to dryness and reconstitute the residue in a solution compatible with the LC mobile phase for injection into the LC-MS/MS system.[3]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.[1]
-
LC System: Agilent 1260 Infinity LC system or equivalent.[1]
-
Mass Spectrometer: Agilent 6430 triple quadrupole mass spectrometer or equivalent.[1]
-
Analytical Column: A reverse-phase C18 column (e.g., SB C-18, 2.1 mm x 50 mm, 1.8 µm) is used, maintained at 45°C.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol mixture).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Key MS Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity.[1]
Data and Results
The method was validated according to FDA guidelines, assessing linearity, limits of detection (LOD) and quantification (LLOQ), accuracy, and precision.[1]
LC-MS/MS Parameters for Stanozolol and Metabolite
The following table summarizes the optimized MRM transitions and collision energies for the analytes and their internal standards.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
| Stanozolol | 329.2 | 81.1 | 121.1 | Optimized Value |
| Stanozolol-D3 (IS) | 332.2 | - | - | Optimized Value |
| 3′-hydroxystanozolol | 345.2 | 97.1 | 121.1 | Optimized Value |
| 3′-hydroxystanozolol-D3 (IS) | 348.2 | - | - | Optimized Value |
| Table based on data from Al-Dirbashi et al. (2012).[1] |
Method Validation in Rat Hair
The quantitative performance of the assay for stanozolol and 3′-hydroxystanozolol in rat hair is presented below.
| Parameter | Stanozolol | 3′-hydroxystanozolol |
| Linearity Range (pg/mg) | 0.5 - 400 | 0.5 - 400 |
| Correlation Coefficient (r²) | > 0.9986 | > 0.9986 |
| Lower Limit of Detection (LLOD) (pg/mg) | 0.125 | 0.25 |
| Lower Limit of Quantification (LLOQ) (pg/mg) | 0.5 | 0.5 |
| Data sourced from a study using 50 mg of rat hair.[1] |
Application to In Vivo Samples
The validated method was applied to hair samples from brown Norway rats treated with stanozolol (5.0 mg/kg/day) for six consecutive days.[1] The results demonstrate the successful detection and quantification of the parent drug and its metabolite.
| Analyte | Average Concentration ± SD (pg/mg) |
| Stanozolol | 70.18 ± 22.32 |
| 3′-hydroxystanozolol | 13.01 ± 3.43 |
| Concentrations measured in hair samples from five treated rats.[1][3] |
Conclusion
The described LC-MS/MS method is sensitive, specific, and reproducible for the simultaneous determination of stanozolol and its main metabolite, 3′-hydroxystanozolol, in rat hair.[1][2] The protocol involves a straightforward alkaline hydrolysis and liquid-liquid extraction, followed by analysis on a triple quadrupole mass spectrometer.[1] This application provides researchers and drug development professionals with a robust tool for preclinical animal studies and can be adapted for doping control analysis, leveraging the long detection window offered by hair samples.[3][5]
References
- 1. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of stanozolol and 3'-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of stanozolol in environmental waters using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
Troubleshooting & Optimization
Overcoming matrix effects in 3'-Hydroxystanozolol LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3'-hydroxystanozolol (B1257409).
Troubleshooting Guide
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest, which for biological samples like urine or plasma, includes salts, lipids, proteins, and other endogenous compounds.[1][2] A matrix effect is the alteration of the ionization efficiency of this compound caused by these co-eluting components in the mass spectrometer's ion source.[3][4] This interference can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results.[3][5] This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.[2][3]
Both phenomena can severely compromise the accuracy, precision, and sensitivity of the analytical method.[6][7]
Q2: My this compound signal is showing poor reproducibility and accuracy. How can I determine if matrix effects are the cause?
A2: To determine if your analysis is affected by matrix effects, two primary methods can be employed: the post-column infusion test and the post-extraction spike method.[1]
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. Simultaneously, a blank, extracted matrix sample (e.g., urine extract without the analyte) is injected. A dip or rise in the baseline signal at the expected retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3][5]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix after extraction with the response of the analyte in a neat solvent at the same concentration.[1] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: I've confirmed that matrix effects are present. What are the primary strategies to minimize or eliminate them?
A3: Overcoming matrix effects typically involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of internal standards.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.[8] Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[9][10] For this compound, SPE is often more efficient than LLE, showing significant improvements in recovery at lower concentrations.[11][12]
-
Improve Chromatographic Separation: Modifying the chromatographic conditions can help separate the this compound peak from co-eluting matrix components that cause ion suppression.[6][13] This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[6] A SIL-IS, such as this compound-d3 or stanozolol-d3 (B11938445), is chemically identical to the analyte but has a different mass.[14][15] It is added to the sample at the beginning of the preparation process and will be affected by matrix effects in the same way as the target analyte.[16] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized.[16]
Frequently Asked Questions (FAQs)
Q4: Which sample preparation technique is better for this compound analysis in urine: SPE or LLE?
A4: Solid-Phase Extraction (SPE) is generally recommended and has been shown to be more efficient for this compound analysis, particularly at low concentrations.[11][12] Studies have demonstrated that SPE procedures, such as those using Oasis MCX cartridges (a mixed-mode cation exchange and reversed-phase sorbent), can significantly improve recovery and ion-matching criteria compared to traditional LLE methods.[9][12] Some methods utilize a combination of both LLE and SPE for comprehensive cleanup.[17][18]
Q5: What type of internal standard should I use for this compound quantification?
A5: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[6] For this compound, the ideal choice is this compound-d3.[15] If this is unavailable, stanozolol-d3 can also be used effectively to correct for variations in sample preparation and ionization.[16][19] The use of a SIL-IS is crucial for achieving high accuracy and precision in quantitative bioanalysis.[16]
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Diluting the sample can be a simple way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6] However, this approach also dilutes the analyte of interest, which may not be feasible if the concentration of this compound is already low, as it could fall below the lower limit of quantification (LLOQ) of the method.[6] This strategy is only viable when the assay has very high sensitivity.
Q7: My analysis of urine samples requires a hydrolysis step. Can this contribute to matrix effects?
A7: Yes. This compound is often present in urine as a glucuronide conjugate, requiring enzymatic hydrolysis (e.g., using β-glucuronidase) to release the free form before extraction.[9][20] The enzyme preparation itself and the conditions of the hydrolysis (e.g., buffer salts, pH) can introduce additional components into the sample that may contribute to matrix effects. It's important to process your calibration standards and quality control samples using the same hydrolysis procedure as your unknown samples to ensure consistency.[17] Alternatively, methods have been developed for the direct detection of the intact this compound glucuronide, which avoids the hydrolysis step altogether.[20]
Data and Protocols
Data Presentation
Table 1: Comparison of Recovery for this compound with Different Extraction Procedures.
| Extraction Method | Analyte Concentration | Recovery (%) | Reference |
| Procedure 1 (LLE-based) | Low Concentrations | Lower | [11][12] |
| Procedure 2 (SPE-based) | Low Concentrations | Significantly Improved | [11][12] |
| Solid-Phase Extraction | Not Specified | 93% | [20] |
| SPE-LLE Combination | 0.2 ng/mL | 27-38% (for 16β-OH) | [10][18] |
| Mixed-Mode SPE | 0.1-0.25 ng/mL | 74-81% | [21] |
Note: Recovery values can vary significantly based on the specific protocol, matrix, and analyte concentration.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine (General Protocol)
This protocol is a generalized procedure based on common SPE principles. For specific applications, optimization is required.
-
Sample Pre-treatment:
-
To 2-4 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d3).[9][15]
-
If analyzing for conjugated metabolites, perform enzymatic hydrolysis. Add 50 µL of β-glucuronidase and incubate at 60°C for one hour.[9]
-
Acidify the sample by adding 10 µL of 5N HCl.[9]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.[9]
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge using an appropriate solvent (e.g., 2.5 mL of methanol).[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 60°C.[9]
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Stanozolol (B1681124) and Metabolites (General Protocol)
This protocol is a generalized procedure. Specific pH adjustments and solvent choices may need optimization.
-
Sample Pre-treatment:
-
Extraction:
-
Add 3 mL of an immiscible organic solvent (e.g., pentane (B18724) or tert-butyl methyl ether).[14][16]
-
Vortex the mixture vigorously for 10-30 seconds.[16]
-
Centrifuge at approximately 3500 x g for 5 minutes to separate the layers.[16]
-
-
Collection:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Mechanism of matrix effects in the ESI source.
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. researchgate.net [researchgate.net]
- 12. Sample purification procedure for confirmation of 3'-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lctsbible.com [lctsbible.com]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of stanozolol in environmental waters using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rivm.nl [rivm.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel analytical strategy based on gas chromatography-Orbitrap high-resolution mass spectrometry combined with solid-phase extraction for the monitoring of stanozolol misuse in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction of Stanozolol Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) recovery of stanozolol (B1681124) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of stanozolol metabolites.
1. Issue: Low Recovery of Stanozolol Metabolites
-
Potential Cause: Inappropriate SPE sorbent selection.
-
Solution: Stanozolol and its metabolites, such as 3'-hydroxy-stanozolol, 4β-hydroxy-stanozolol, and 16β-hydroxy-stanozolol, are often analyzed using mixed-mode SPE cartridges (e.g., Oasis MCX) which leverage both reversed-phase and ion-exchange mechanisms.[1] For less polar metabolites, standard reversed-phase sorbents like C18 can also be effective.[2] The choice of sorbent depends on the specific properties of the target metabolites.[3]
-
-
Potential Cause: Suboptimal pH during sample loading.
-
Solution: The pH of the sample should be adjusted to ensure the analytes are in a neutral form for efficient retention on a reversed-phase sorbent. For mixed-mode cartridges with cation exchange, the sample should be acidified (e.g., with HCl) to ensure the analytes are positively charged and can bind to the sorbent.[1]
-
-
Potential Cause: Inefficient elution of the analytes.
-
Solution: Ensure the elution solvent is strong enough to displace the analytes from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol (B129727) or acetonitrile.[2][4] For mixed-mode SPE, an elution solvent containing a base (e.g., methanol with 1% ammonium (B1175870) hydroxide) is often required to neutralize the charge interaction and elute the basic metabolites.[1]
-
-
Potential Cause: Analyte breakthrough during sample loading.
-
Solution: This can occur if the flow rate is too high or if the sample volume is too large for the amount of sorbent in the cartridge. Ensure a slow and steady flow rate during sample application. If breakthrough is suspected, collect the load effluent and re-analyze it for the presence of the target metabolites.
-
2. Issue: High Matrix Effects (Ion Suppression or Enhancement)
-
Potential Cause: Insufficient removal of interfering compounds from the sample matrix.
-
Solution: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to leave the analytes on the sorbent. For example, on a mixed-mode cation exchange cartridge, washing with an acidic solution followed by methanol can effectively remove many interfering substances before eluting the target analytes with a basic solution.[1] The use of immunoaffinity chromatography is a highly selective but more laborious alternative for cleaning up complex matrices.[5][6]
-
-
Potential Cause: Co-elution of matrix components with the analytes.
-
Solution: Optimize the wash and elution steps. A multi-step wash protocol with solvents of varying polarity and pH can be effective. Additionally, ensure the final extract is evaporated to dryness and reconstituted in a solvent that is compatible with the analytical instrument (e.g., LC-MS/MS) to minimize matrix effects during analysis.[4]
-
3. Issue: Poor Reproducibility
-
Potential Cause: Inconsistent sample pH.
-
Solution: Always verify and adjust the pH of each sample and the buffers used throughout the extraction process. Inconsistent pH can lead to significant variability in analyte retention and elution.
-
-
Potential Cause: SPE cartridges running dry.
-
Solution: During the conditioning and sample loading steps, do not allow the sorbent bed to go dry, as this can lead to channeling and inconsistent interactions between the sample and the sorbent.[7]
-
-
Potential Cause: Variable flow rates.
-
Solution: Use a vacuum manifold or a positive pressure system to maintain a consistent and controlled flow rate during all steps of the SPE procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stanozolol metabolites targeted for analysis?
A1: The most commonly targeted urinary metabolites of stanozolol are 3'-hydroxy-stanozolol, 4β-hydroxy-stanozolol, and 16β-hydroxy-stanozolol.[8][9] Additionally, glucuronidated conjugates, such as 3'-hydroxy-stanozolol glucuronide, are important targets as they can be detected for an extended period after administration.[10]
Q2: Should I perform enzymatic hydrolysis before SPE?
A2: Yes, for the analysis of total stanozolol metabolites, enzymatic hydrolysis with β-glucuronidase is a common step to cleave the glucuronide conjugates and analyze the free metabolites.[1][6][11] However, methods have also been developed for the direct detection of intact glucuronide conjugates, which can offer increased detection windows.[10]
Q3: What type of SPE cartridge is best for stanozolol metabolites?
A3: Mixed-mode, strong cation-exchange (MCX) cartridges are highly effective for extracting stanozolol and its hydroxylated metabolites from urine.[1] These cartridges offer a dual retention mechanism (reversed-phase and ion-exchange), providing high selectivity and cleaner extracts. Reversed-phase cartridges like C18 are also used but may require more extensive method development to minimize matrix interferences.[2]
Q4: Can I use liquid-liquid extraction (LLE) instead of SPE?
A4: While LLE can be used, SPE is generally more efficient, requires less organic solvent, and is less prone to emulsion formation.[1] Studies have shown that SPE can lead to significant improvements in recovery and detection limits compared to LLE, especially at low concentrations.[1] However, some methods successfully employ a combination of SPE and LLE for enhanced cleanup.[5]
Q5: What are typical recovery rates for stanozolol metabolites with SPE?
A5: Recovery rates can vary depending on the metabolite, the SPE protocol, and the matrix. Optimized mixed-mode SPE methods can achieve recoveries in the range of 74% to 81%.[8] One study reported a recovery of 93% for 3'-hydroxy-stanozolol glucuronide using a single SPE step.[10] In contrast, some methods have reported lower recoveries, from 20% to 38% for hydroxylated metabolites, which were improved to 30% to 45% by optimizing the extraction steps.[5]
Quantitative Data Summary
The following table summarizes the recovery data for stanozolol metabolites using different extraction methods as reported in the literature.
| Metabolite | Extraction Method | Reported Recovery (%) | Reference |
| Stanozolol & Metabolites | Optimized Mixed-Mode SPE | 74 - 81 | [8] |
| 3'-hydroxy-stanozolol | Double extraction (XAD2 followed by Oasis-MCX) | 56 - 97 | [1] |
| 3'-hydroxy-stanozolol glucuronide | Single SPE | 93 | [10] |
| 4β-hydroxystanozolol | SPE and LLE | 20 - 26 | [5] |
| 16β-hydroxystanozolol | SPE and LLE | 27 - 38 | [5] |
| 4β- & 16β-hydroxystanozolol | SPE and optimized LLE | 30 - 45 | [5] |
Experimental Protocols
Protocol 1: Mixed-Mode SPE for 3'-hydroxy-stanozolol
This protocol is adapted from a method using Oasis MCX cartridges for the extraction of 3'-hydroxy-stanozolol from urine following initial cleanup and hydrolysis.[1]
-
Sample Pre-treatment: Start with the hydrolyzed urine sample.
-
Acidification: Add 10 µL of 5N HCl to the hydrolysate to ensure an acidic pH.
-
Cartridge Conditioning: Condition an Oasis MCX cartridge with 2 mL of methanol, followed by 2 mL of water.
-
Sample Loading: Apply the acidified sample to the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the 3'-hydroxy-stanozolol with 2 mL of methanol containing 5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: General Reversed-Phase SPE for Stanozolol Metabolites
This is a general protocol for the extraction of stanozolol metabolites using a C18 SPE cartridge.
-
Sample Pre-treatment: If analyzing total metabolites, perform enzymatic hydrolysis on the urine sample. Adjust the pH to neutral (around 7).
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water.
-
Sample Loading: Apply the pre-treated sample to the conditioned cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5-10% methanol in water) can be added to remove less polar interferences.
-
Elution: Elute the metabolites with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the solid-phase extraction of stanozolol metabolites.
References
- 1. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. rivm.nl [rivm.nl]
- 8. A novel analytical strategy based on gas chromatography-Orbitrap high-resolution mass spectrometry combined with solid-phase extraction for the monitoring of stanozolol misuse in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of stanozolol and its analogues using electrospray ionization and collision-induced dissociation with quadrupole-linear ion trap and linear ion trap-orbitrap hybrid mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic peak shape for 3'-Hydroxystanozolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of 3'-Hydroxystanozolol.
Troubleshooting Poor Peak Shape for this compound
Poor peak shape in chromatography, such as fronting, tailing, or split peaks, can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to troubleshooting these issues when analyzing this compound.
My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For this compound, this can be attributed to several factors related to its chemical structure and interactions within the chromatographic system.
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol (B1196071) Interactions | The pyrazole (B372694) moiety and hydroxyl group of this compound can interact with free silanol groups on the surface of C18 columns, leading to tailing. | 1. Use an End-Capped Column: Switch to a column with high-density end-capping to minimize exposed silanol groups. 2. Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of either the silanol groups (low pH) or the analyte. For this compound, with its basic pyrazole ring, a mobile phase pH in the acidic range (e.g., pH 3-4 with formic acid or ammonium (B1175870) formate) can protonate the analyte and reduce interaction with silanols. 3. Increase Ionic Strength: Add a salt like ammonium formate (B1220265) (10-20 mM) to the mobile phase to compete with the analyte for active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak tailing. | 1. Reduce Injection Volume: Sequentially decrease the injection volume. 2. Dilute the Sample: Prepare a dilution series of your sample and inject. If peak shape improves with lower concentration, column overload is a likely cause. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing. | 1. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 2. Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. 3. Column Replacement: If the problem persists after washing, the column may be irreversibly damaged and require replacement. |
I am observing peak fronting for my this compound analysis. What should I do?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.
Potential Causes and Solutions for Peak Fronting:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting. | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Reduce Injection Volume of Strong Solvent: If a strong solvent must be used, keep the injection volume as small as possible. |
| Column Collapse | A physical collapse of the stationary phase bed at the column inlet can create a void, leading to distorted peak shapes, including fronting. | 1. Check for Voids: Disconnect the column and inspect the inlet for a visible void. 2. Column Replacement: A collapsed column cannot be repaired and must be replaced. To prevent this, operate within the column's pressure and pH limits. |
| High Analyte Concentration | Similar to column overload causing tailing, very high concentrations can sometimes lead to fronting, especially if the analyte has limited solubility in the mobile phase. | 1. Dilute the Sample: Prepare and inject a dilution series of the sample to see if peak shape improves at lower concentrations. |
Why is my this compound peak splitting into two or more peaks?
Split peaks can be one of the more challenging issues to diagnose as they can arise from multiple sources.
Potential Causes and Solutions for Split Peaks:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Partially Blocked Frit or Tubing | A blockage in the flow path before the column can cause the sample to be introduced onto the column in a non-uniform manner, resulting in split peaks for all analytes. | 1. Systematic Component Check: Start by replacing the in-line filter. If the problem persists, check and clean or replace tubing between the injector and the column. 2. Column Reversal and Flushing: As a last resort for a suspected blocked column frit, reverse the column and flush with mobile phase to a waste container (do not flush into the detector). |
| Sample Solvent/Mobile Phase Mismatch | A significant mismatch between the sample solvent and the mobile phase can cause peak distortion, including splitting, due to poor sample focusing at the head of the column. | 1. Use Mobile Phase as Sample Solvent: Dissolve the sample in the initial mobile phase composition. 2. Reduce Injection Volume: If using a different sample solvent, inject a smaller volume. |
| Void at the Column Inlet | A void or channel in the stationary phase at the top of the column can cause the sample to travel through two different paths, leading to split peaks. | 1. Inspect the Column: Disconnect the column and visually inspect the inlet for a void. 2. Replace the Column: A column with a significant void needs to be replaced. |
| Co-eluting Isomer or Impurity | It is possible that an isomer or a closely related impurity is co-eluting with this compound. | 1. Modify Separation Conditions: Change the mobile phase composition (e.g., different organic solvent, different pH), gradient slope, or temperature to try and resolve the two peaks. 2. Use a High-Resolution Column: Employ a column with a smaller particle size or a longer length to improve resolving power. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Peaks
-
Initial Conditions: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid (pH approx. 2.7).
-
Prepare pH Variations: Prepare additional aqueous mobile phase components with varying concentrations of formic acid or by using ammonium formate buffers to achieve pH values of 3.0, 3.5, and 4.0.
-
Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 15-20 column volumes before injecting the sample.
-
Inject Standard: Inject a standard solution of this compound and observe the peak shape.
-
Compare Results: Compare the peak asymmetry and tailing factor across the different pH conditions to determine the optimal pH for symmetrical peaks.
Protocol 2: Sample Dilution for Overload/Fronting Issues
-
Prepare a Stock Solution: Prepare a stock solution of your this compound sample or standard at the highest concentration you typically analyze.
-
Create a Dilution Series: Perform a serial dilution to create samples at 1:2, 1:5, 1:10, and 1:50 dilutions of the stock solution.
-
Analyze the Series: Inject each dilution onto the HPLC system under your standard operating conditions.
-
Evaluate Peak Shape: Observe the peak shape for each concentration. A significant improvement in symmetry at lower concentrations is a strong indicator of overload or solubility issues.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the typical mobile phase composition for this compound analysis by LC-MS/MS?
A common mobile phase for the analysis of this compound and its glucuronide by reversed-phase LC-MS/MS consists of a gradient elution with water and an organic solvent (typically acetonitrile or methanol), both containing an additive to control pH and improve ionization. Formic acid (0.1%) or ammonium formate (5-10 mM) are frequently used additives.
Q2: Should I analyze for this compound or its glucuronide conjugate?
In biological samples like urine, this compound is primarily present as its glucuronide conjugate. Direct analysis of the intact glucuronide (this compound glucuronide) by LC-MS/MS is often preferred as it can offer longer detection windows and may require less sample preparation (e.g., avoiding the enzymatic hydrolysis step).
Q3: How does the stability of this compound affect my analysis?
This compound glucuronide is generally stable in solution. However, under strongly acidic conditions (e.g., pH 0.5), it can degrade over time. It is more stable at a pH closer to physiological pH (e.g., pH 5.2). Therefore, it is important to consider the pH of your sample and mobile phase to ensure the stability of the analyte during analysis.
Q4: Can the sample preparation method affect the peak shape of this compound?
Yes, the sample preparation method can significantly impact peak shape. Inadequate removal of matrix components can lead to column contamination and peak tailing. Additionally, the final solvent used to reconstitute the sample after extraction should be compatible with the mobile phase to prevent peak distortion. Solid-phase extraction (SPE) is a common and effective technique for cleaning up biological samples prior to the analysis of stanozolol (B1681124) metabolites.
Q5: What type of column is best suited for this compound analysis?
A C18 reversed-phase column is the most common choice for the analysis of this compound and its metabolites. To minimize peak tailing due to secondary interactions, it is highly recommended to use a modern, high-purity silica (B1680970) column with robust end-capping. Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can provide higher efficiency and better resolution.
Technical Support Center: Enhancing 3'-Hydroxystanozolol Detection Sensitivity
Welcome to the technical support center for the analysis of 3'-hydroxystanozolol (B1257409). This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their analytical methods for this key metabolite of stanozolol (B1681124). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
Low sensitivity and matrix interference are common hurdles in the detection of this compound, particularly at the low concentrations often found in biological samples.[1] The following table outlines potential issues, their causes, and recommended solutions to enhance detection limits and ensure accurate quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Peak Shape (GC-MS) | This compound exhibits poor gas chromatographic behavior due to its pyrazole (B372694) structure, which can interact with active sites in the GC system (injector, column).[2] | - Derivatization: Use a derivatization agent such as MSTFA/NH4I/Ethanethiol to create trimethylsilyl (B98337) (TMS) derivatives, which improve chromatographic behavior and lead to sharper peaks.[2] Another option is N-isobutyloxycarbonyl (isoBOC) and O-trimethylsilyl (TMS) derivatization.[3] - Use of a Carrier Compound: Co-injecting a deuterated internal standard, such as this compound-d3, in excess can saturate active sites in the GC system, acting as a carrier and improving the response of the target analyte.[2] |
| Low Recovery During Sample Preparation | - Inefficient extraction from the sample matrix. - Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) conditions. | - Enzymatic Hydrolysis: Since this compound is mainly excreted as a glucuronide conjugate, enzymatic hydrolysis with β-glucuronidase is crucial to cleave the conjugate and allow for extraction of the free form.[1][4][5] - Optimized SPE: Utilize a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis MCX), which has been shown to significantly improve recovery and remove interfering matrix components, especially for basic drugs like this compound.[1][6] - Optimized LLE: A double extraction procedure, for instance, an initial extraction followed by a second extraction under different pH conditions, can enhance recovery.[1][7] For example, after initial extraction, acidification followed by extraction with an organic solvent can be effective. |
| Matrix Interference / High Background Noise | Co-elution of endogenous compounds from the biological matrix (e.g., urine, serum) can suppress the analyte signal or create interfering peaks.[1] | - Improved Sample Cleanup: Employ a more rigorous sample cleanup procedure. A combination of SPE and LLE can be effective.[7] Immunoaffinity chromatography is another highly selective option for sample preparation.[1] - LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher selectivity and sensitivity compared to GC-MS and can often overcome matrix effects through the use of multiple reaction monitoring (MRM).[7][8] - Direct Injection of Glucuronide: To minimize matrix effects and simplify sample preparation, direct analysis of the intact this compound glucuronide by LC-MS/MS is a highly sensitive approach that avoids the hydrolysis step.[5][9][10] |
| Inconsistent Results / Poor Reproducibility | - Variability in sample preparation. - Degradation of the analyte. - Inconsistent instrument performance. | - Use of Internal Standard: Always use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for variations in extraction recovery and instrument response.[2][4] - Sample Stability: Ensure proper storage of samples. While this compound glucuronide is generally stable, prolonged exposure to strong acidic conditions or elevated temperatures should be avoided.[11] - System Suitability Checks: Regularly perform system suitability tests to monitor instrument performance, including column efficiency, peak shape, and sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the detection of this compound.[8] Modern approaches involving high-resolution mass spectrometry (HRMS) and the direct analysis of the glucuronidated metabolite can achieve detection limits in the low picogram per milliliter (pg/mL) range.[5][10] For instance, a method involving a simple solid-phase extraction without enzymatic hydrolysis followed by LC-MS/MS has been reported to have a limit of detection (LOD) of 50 pg/mL.[5]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound has poor gas chromatographic properties due to its chemical structure, which can lead to peak tailing, low response, and poor sensitivity.[1][2] Derivatization, typically by silylation (e.g., using MSTFA), converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers.[2] This improves the compound's thermal stability and chromatographic behavior, resulting in sharper peaks and lower detection limits.[2]
Q3: What are the advantages of using a mixed-mode cation exchange (MCX) SPE cartridge?
A3: A mixed-mode cation exchange (MCX) SPE cartridge offers a dual retention mechanism (reversed-phase and ion exchange), which is particularly effective for extracting basic compounds like this compound from complex matrices. This type of cartridge can efficiently remove matrix interferences, leading to cleaner extracts and improved signal-to-noise ratios, especially at low concentrations.[1][6] Studies have shown a significant improvement in recovery and ion match criteria when using MCX cartridges compared to traditional liquid-liquid extraction.[6]
Q4: Can I directly analyze the glucuronide conjugate of this compound?
A4: Yes, and it is often advantageous to do so. Direct analysis of 3'-hydroxy-stanozolol glucuronide by LC-MS/MS eliminates the need for enzymatic hydrolysis, which simplifies and shortens the sample preparation workflow.[5][10] This approach can also offer improved sensitivity and a longer detection window for stanozolol misuse.[5][9]
Q5: What are typical detection limits for this compound?
A5: Detection limits vary depending on the analytical technique and the complexity of the sample matrix. The World Anti-Doping Agency (WADA) has set a minimum required performance limit (MRPL) of 2 ng/mL for this compound in urine.[2] However, modern analytical methods can achieve significantly lower detection limits.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods and sample matrices.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-HRMS | Urine | 1 ng/mL | - | [1] |
| LC-MS/MS | Urine | 0.125 ng/mL | 0.25 ng/mL | [4] |
| LC-MS/MS | Serum | 0.125 ng/mL | 0.25 ng/mL | [4] |
| LC-MS/MS | Hair | 0.25 pg/mg | 0.5 pg/mg | [4] |
| LC-MS/MS (direct glucuronide detection) | Urine | 50 pg/mL | - | [5] |
| ELISA (for Stanozolol) | Buffer | 22 pg/mL | - | [12] |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for this compound Glucuronide in Urine
This protocol is adapted from a method for the direct, sensitive detection of the intact glucuronide conjugate, avoiding enzymatic hydrolysis.[5]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Take 1 mL of urine, add an internal standard (e.g., this compound-d3 glucuronide), and apply it to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of a suitable mobile phase mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound glucuronide and its internal standard. For example, for 3'-OH-stanozolol glucuronide, a potential transition is m/z 521.25 -> m/z 345.2.[10][13]
Visualizations
Caption: Experimental workflow for high-sensitivity LC-MS/MS detection of this compound glucuronide.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
- 1. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. N-isobutyloxycarbonylation for improved detection of this compound and its 17-epimer in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample purification procedure for confirmation of 3'-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Simultaneous immunochemical detection of stanozolol and the main human metabolite, 3'-hydroxy-stanozolol, in urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Quantification of 3'-Hydroxystanozolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 3'-Hydroxystanozolol, with a specific focus on calibration curve issues.
Troubleshooting Guide: Calibration Curve Issues
Difficulties in obtaining a linear and reproducible calibration curve are common in the bioanalysis of this compound. This guide addresses specific problems and provides actionable solutions.
Problem 1: Non-Linear Calibration Curve (Poor R-squared Value)
A common issue is the failure to achieve a linear relationship between the concentration of this compound standards and their instrumental response, resulting in a low coefficient of determination (R²).
Possible Causes and Solutions:
| Cause | Solution |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear curve. Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If observed, dilute samples to fall within the linear range of the assay.[1] |
| Matrix Effects | Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to a non-linear response, especially at lower concentrations.[1] Solution: Improve sample preparation to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective. Using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, that co-elutes with the analyte can help compensate for matrix effects.[1][2] |
| Inaccurate Standard Preparation | Errors in the preparation of stock solutions or serial dilutions of calibration standards are a primary source of non-linearity.[1] Solution: Carefully re-prepare and verify the concentrations of your standards. Use certified reference materials whenever possible. |
| Inappropriate Internal Standard (IS) | The chosen internal standard may not adequately mimic the behavior of this compound during sample preparation and analysis, leading to poor correction for variability. Solution: Utilize a stable isotope-labeled internal standard, such as this compound-d3. This is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[2] |
| Analyte Degradation | This compound may degrade in the prepared standards or samples due to improper storage conditions (e.g., temperature fluctuations, exposure to light).[1] Solution: Ensure proper storage of standards and samples, typically at -20°C or lower, and minimize freeze-thaw cycles.[1][3] |
Problem 2: High Variability at the Lower Limit of Quantification (LLOQ)
Users may experience poor precision and accuracy for the lowest point on the calibration curve, making it difficult to reliably quantify low concentrations of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Sensitivity | The analytical method may lack the sensitivity required to detect this compound at the LLOQ with acceptable precision. Solution: Optimize the mass spectrometer settings, including ionization source parameters and collision energies, to enhance the signal-to-noise ratio for the analyte. |
| Matrix Interference | At low analyte concentrations, the relative impact of interfering compounds from the matrix is more pronounced, leading to ion suppression and high variability. Solution: Implement a more rigorous sample clean-up procedure. Mixed-mode SPE cartridges can be particularly effective at removing a wider range of interferences. |
| Poor Chromatographic Peak Shape | Tailing or broad peaks at the LLOQ can lead to inconsistent integration and, consequently, high variability. Solution: Optimize the chromatographic conditions. This may involve adjusting the mobile phase composition, gradient profile, or switching to a different analytical column to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for this compound quantification by LC-MS/MS?
The linear range for this compound quantification can vary depending on the biological matrix and the sensitivity of the instrument. However, typical ranges reported in the literature are:
Q2: What are the acceptance criteria for a calibration curve in a bioanalytical method?
While specific criteria can vary by regulatory agency, general acceptance criteria for a calibration curve include:
-
A correlation coefficient (R²) of ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the non-zero standards must meet the acceptance criteria, including the LLOQ and the highest concentration standard.
Q3: How can I minimize matrix effects when analyzing this compound in urine?
Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Solid-Phase Extraction (SPE) is highly effective for cleaning up urine samples. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can provide cleaner extracts.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound-d3 is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, mobile phase, or using a column with a different chemistry.
Q4: My calibration curve is consistently showing a quadratic fit. Is this acceptable?
While a linear fit is preferred for simplicity and robustness, a quadratic (or other non-linear) regression model can be acceptable if it accurately describes the relationship between concentration and response. If a non-linear model is used, it must be appropriately justified and validated to ensure it provides accurate and precise results over the entire calibration range. However, it is often indicative of an underlying issue such as detector saturation or significant matrix effects that should be investigated and ideally rectified.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound in various biological matrices.
Table 1: Linearity and Sensitivity Data
| Matrix | Linear Range | R² | LLOQ | LOD |
| Urine | 0.25 - 25 ng/mL | > 0.9959 | 0.25 ng/mL | 0.125 ng/mL |
| Serum | 0.25 - 100 ng/mL | > 0.9981 | 0.25 ng/mL | 0.125 ng/mL |
| Hair | 0.5 - 400 pg/mg | > 0.9986 | 0.5 pg/mg | 0.25 pg/mg |
| Data compiled from Deshmukh et al. (2012).[4] |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples in Urine
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.75 | 6.8 | 8.2 | 98.7 |
| Medium | 7.5 | 4.5 | 6.1 | 102.3 |
| High | 20 | 3.9 | 5.5 | 101.5 |
| Data compiled from Deshmukh et al. (2012).[4] |
Table 3: Recovery Data
| Matrix | Analyte | Spiked Concentration | Recovery (%) |
| Urine | This compound | 0.75 ng/mL | 85.6 |
| 7.5 ng/mL | 89.2 | ||
| 20 ng/mL | 91.5 | ||
| Hair | This compound | 1.5 pg/mg | 82.4 |
| 150 pg/mg | 88.9 | ||
| 300 pg/mg | 90.1 | ||
| Data compiled from Deshmukh et al. (2012).[4] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Human Urine using SPE
This protocol is adapted from standard methods for the extraction of anabolic steroid metabolites from urine.
-
Sample Pre-treatment: To 2 mL of urine, add 50 µL of an internal standard solution (e.g., this compound-d3). Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.
-
Enzymatic Hydrolysis: Vortex the mixture and incubate at 55°C for 1 hour to cleave the glucuronide conjugates.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 3 mL of methanol (B129727), 3 mL of deionized water, and 3 mL of phosphate buffer (pH 7).
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Elution: Elute the analytes with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are typical starting parameters that may require optimization for your specific instrumentation.
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex 5500 QTrap or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1: 345.3 -> Q3: 97.1, 121.1[5]
-
This compound-d3 (IS): Q1: 348.3 -> Q3: 100.1, 124.1
-
Visualizations
Caption: Metabolic pathway of Stanozolol to this compound.
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Linearity | Separation Science [sepscience.com]
Technical Support Center: Optimizing LC Gradient for Stanozolol Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the liquid chromatography (LC) separation of stanozolol (B1681124) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good separation of stanozolol isomers?
A1: The most critical factors include the choice of the stationary phase (column chemistry), the organic modifier in the mobile phase, and the gradient profile. Biphenyl (B1667301) and PFP (pentafluorophenyl) columns often provide alternative selectivity compared to traditional C18 columns for steroid isomers.[1][2] The selection of methanol (B129727) versus acetonitrile (B52724) as the organic modifier can also significantly impact selectivity and resolution.[1] Finally, a shallow gradient is often necessary to resolve closely eluting isomers.
Q2: Which column is recommended for stanozolol isomer separation?
A2: While C18 columns can be used, biphenyl-phase columns are often recommended for enhanced selectivity and resolution of steroid isomers, including stanozolol.[1] This is due to the unique retention mechanisms offered by the biphenyl phase, which include π-π interactions in addition to hydrophobic interactions. For challenging separations, ultra-high-performance liquid chromatography (UPLC) systems with sub-2 µm particle size columns can provide higher efficiency and resolution.[3][4]
Q3: What is the impact of the organic modifier (acetonitrile vs. methanol) on the separation?
A3: The choice of organic modifier can alter the elution order and selectivity of stanozolol isomers. Methanol can enhance π-π interactions with certain stationary phases like biphenyl, potentially improving the separation of structurally similar steroids.[1] It is recommended to screen both acetonitrile and methanol during method development to determine the optimal solvent for your specific separation needs.
Q4: How does the mobile phase pH affect the analysis?
A4: While stanozolol does not have easily ionizable groups, the pH of the mobile phase can influence the ionization of residual silanol (B1196071) groups on silica-based columns, which can lead to peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress silanol ionization and improve peak shape.
Q5: What are common sample preparation techniques for stanozolol analysis in biological matrices?
A5: Common sample preparation techniques for stanozolol in matrices like urine or plasma include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[5][6] These techniques are crucial for removing interferences and concentrating the analytes before LC-MS analysis. For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase is often employed.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of stanozolol isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers. | - Switch to a Biphenyl or PFP column: These phases offer different selectivity compared to C18 columns and can improve the resolution of steroid isomers.[1][2] - Use a longer column or a column with a smaller particle size: This increases the column efficiency and can lead to better separation. |
| Suboptimal Mobile Phase Composition: The organic modifier (acetonitrile or methanol) is not providing the best selectivity. | - Evaluate both acetonitrile and methanol: The choice of organic solvent can significantly impact the separation.[1] - Optimize the mobile phase additives: Small amounts of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity.[5] | |
| Gradient is too steep: A rapid change in solvent composition does not allow for sufficient interaction with the stationary phase to resolve closely eluting isomers. | - Employ a shallower gradient: A slower increase in the organic solvent percentage over a longer time can significantly improve the resolution of isomers. | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column interact with the analytes. | - Use a well-end-capped column: Modern columns have fewer exposed silanol groups. - Lower the mobile phase pH: Adding 0.1% formic acid can suppress silanol ionization. |
| Column Overload: Injecting too much sample can lead to asymmetrical peak shapes. | - Reduce the injection volume or dilute the sample. | |
| Extra-column Volume: Dead volume in the system (e.g., tubing, fittings) can cause peak broadening and tailing. | - Use tubing with a smaller internal diameter and ensure all fittings are properly connected. | |
| Peak Splitting | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination or Void: Particulates on the column inlet frit or a void in the packing material can distort the peak shape. | - Use a guard column to protect the analytical column. - If a void is suspected, the column may need to be replaced. | |
| Low Sensitivity | Poor Ionization: Stanozolol and its metabolites may not ionize efficiently in the mass spectrometer source. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Consider using a mobile phase additive that enhances ionization, such as ammonium fluoride (B91410) (post-column addition may be necessary to avoid chromatographic issues). [8] |
Experimental Protocols
Key Experiment 1: LC-MS/MS Method for Stanozolol and its Metabolites
This protocol is a representative method for the analysis of stanozolol and its hydroxylated metabolites.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.[3][4]
-
Column: A biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Profile:
-
Start at 30% B
-
Linear gradient to 70% B over 10 minutes
-
Hold at 70% B for 2 minutes
-
Return to 30% B and re-equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitoring specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for stanozolol and its isomers/metabolites.
Data Presentation: Illustrative Retention and Resolution Data
The following table provides an example of how different gradient conditions and organic modifiers can affect the separation of stanozolol and its 17-epimer. Note: These are illustrative values based on typical chromatographic behavior and are intended for guidance.
| Parameter | Method A | Method B | Method C |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile |
| Gradient Slope | 5% B/min | 5% B/min | 2% B/min |
| Stanozolol RT (min) | 8.2 | 9.5 | 12.3 |
| 17-epistanozolol RT (min) | 8.4 | 9.9 | 12.7 |
| Resolution (Rs) | 1.2 | 1.6 | 2.1 |
| Peak Width (Stanozolol, sec) | 6 | 7 | 9 |
Mandatory Visualizations
Caption: Simplified metabolic pathway of stanozolol.
Caption: Workflow for LC method development and troubleshooting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing for Stanozolol, Using UPLC-MS-MS and Confirmation by UPLC-q-TOF-MS, in Hair Specimens Collected from Five Different Anatomical Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Detection of stanozolol in environmental waters using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3'-Hydroxystanozolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of 3'-hydroxystanozolol (B1257409).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a primary metabolite of stanozolol (B1681124), a synthetic anabolic-androgenic steroid.[1] Its detection in biological samples, such as urine, is a key indicator of stanozolol misuse in sports doping control and clinical toxicology.[1] Accurate and sensitive analysis is crucial for regulatory compliance and forensic investigations.
Q2: What is carryover in the context of LC-MS/MS analysis?
A2: Carryover refers to the appearance of a small peak corresponding to the analyte in a blank injection that follows a high-concentration sample. This phenomenon can lead to inaccurate quantification, especially for low-level samples, and is a significant challenge in high-sensitivity assays.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from various components of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself. Adsorption of the analyte onto these surfaces is a primary cause.
Q4: How can I differentiate between carryover and system contamination?
A4: To distinguish between carryover and contamination, a strategic injection sequence is recommended. Inject a high-concentration standard followed by a series of blank samples. In the case of carryover, the analyte peak should decrease with each subsequent blank injection. If the peak intensity remains relatively constant across multiple blanks, it is more likely due to system contamination from sources like contaminated solvents or reagents.
Troubleshooting Guide to Minimize Carryover
This guide provides a systematic approach to identifying and mitigating carryover issues in your this compound analysis.
Step 1: Initial Assessment and Identification
The first step is to confirm the presence of carryover and identify its potential source.
-
Perform a Carryover Test:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with at least two blank injections (the same matrix as your samples, without the analyte).
-
Analyze the chromatograms of the blank injections for the presence of the this compound peak.
-
-
Isolate the Source:
-
Autosampler vs. Column: To determine if the carryover is primarily from the autosampler or the column, replace the analytical column with a union after the carryover test. Inject a blank. If the peak persists, the carryover is likely originating from the autosampler. If the peak disappears, the column is a significant contributor.
-
Step 2: Optimizing the Autosampler Wash Protocol
The autosampler is a frequent source of carryover. Optimizing the needle wash is a critical step.
-
Wash Solvent Composition: The choice of wash solvent is crucial. It should be strong enough to solubilize this compound effectively.
-
Start with a wash solvent that is at least as strong as the strongest mobile phase used in your gradient.
-
Experiment with different solvent compositions. For hydrophobic compounds like steroids, a mixture of organic solvents is often effective. Consider adding a small percentage of a non-polar solvent like isopropanol (B130326) (IPA) to your wash solution.
-
-
Wash Volume and Duration:
-
Increase the volume of the wash solvent used for each needle wash.
-
Increase the duration of the wash cycle.
-
-
Advanced Wash Options:
-
Utilize both pre-injection and post-injection needle washes if your autosampler allows.
-
Employ multiple wash solvents in sequence. For example, a wash with a high organic content followed by a wash with a composition similar to the initial mobile phase.
-
Step 3: Modifying Chromatographic Conditions
If carryover persists after optimizing the autosampler wash, adjustments to the chromatographic method may be necessary.
-
Column Washing:
-
Incorporate a high-organic wash step at the end of each analytical run to flush the column of any retained analyte.
-
Consider a "saw-tooth" wash, cycling between high and low organic mobile phases, which can be more effective than a continuous high-organic wash.
-
-
Mobile Phase Additives:
-
Adding a small amount of a competitive inhibitor to the mobile phase can sometimes reduce analyte adsorption to the column and other surfaces.
-
Step 4: Hardware and Consumables
If software-based solutions are insufficient, consider hardware modifications and consumable replacement.
-
Injector Components:
-
Inspect and clean the injection valve rotor seal and stator. A worn or scratched seal can be a significant source of carryover. Replace if necessary.
-
Consider using injector components made of different materials (e.g., PEEK) that may have lower adsorption properties for your analyte.
-
-
Tubing:
-
Minimize the length and inner diameter of tubing wherever possible to reduce surface area for potential adsorption.
-
Quantitative Data on Carryover Reduction
Table 1: Effect of Wash Solvent Composition on Carryover of a Model Compound (Granisetron)
| Wash Solvent Composition | Average Carryover (%) |
| 90:10 Water:Acetonitrile | 0.0005 |
| 50:50 Water:Acetonitrile | 0.0004 |
| 100% Acetonitrile | 0.0012 |
| 90:10 Water:Methanol (B129727) | 0.0006 |
| 50:50 Water:Methanol | 0.0004 |
| 100% Methanol | 0.0009 |
Data adapted from a study on Granisetron, a small molecule prone to carryover. The carryover is expressed as a percentage of the peak area of the high-concentration standard in the subsequent blank injection.
Table 2: Impact of Autosampler Wash Mode on Carryover
| Wash Mode | Carryover Reduction Factor |
| Default (6-second post-injection wash) | 1x |
| 12-second pre- and post-injection wash | 3x |
This data illustrates that increasing the wash time and utilizing both pre- and post-injection washes can significantly reduce carryover.
Experimental Protocol: this compound Analysis in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in urine. It should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Hydrolysis: To 1 mL of urine, add an internal standard (e.g., d3-3'-hydroxystanozolol) and an appropriate buffer. Add β-glucuronidase enzyme and incubate to deconjugate the metabolite.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-strength solvent (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the this compound with a high-organic-strength solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then include a high-organic wash before re-equilibrating at the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor at least two specific precursor-to-product ion transitions for confirmation.
-
Internal Standard: Monitor the corresponding transitions for the deuterated internal standard.
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Visualizations
Caption: A logical workflow for troubleshooting carryover issues.
References
Technical Support Center: Maximizing GC Column Lifetime for Steroid Analysis
Welcome to the technical support center for gas chromatography (GC) column maintenance in steroid analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement best practices to extend the life and performance of their GC columns.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: Why am I seeing excessive column bleed in my steroid analysis?
High column bleed, characterized by a rising baseline during a temperature ramp, can obscure low-level analytes and indicate column degradation.[1][2][3]
-
Possible Causes:
-
Oxygen Exposure: Leaks in the system or impurities in the carrier gas (oxygen, moisture) are a primary cause of stationary phase degradation, which is accelerated at high temperatures.[3][4]
-
Thermal Damage: Operating the column above its specified maximum temperature limit, even for short periods, will rapidly break down the stationary phase.[4][5][6] Each column has two temperature limits: a lower isothermal limit for extended use and a higher programmed limit for brief periods (<10 minutes).[4][5]
-
Contamination: Non-volatile residues from the sample matrix, septum particles, or contaminated gas lines can accumulate at the column head.[1][7]
-
Improper Conditioning: A new column that has not been properly conditioned will show high bleed as residual solvents and volatiles elute.[6]
-
-
Solutions:
-
Leak Check: Regularly perform a thorough leak check of the entire system, from the gas trap to the detector, paying close attention to fittings and the septum.[3][5]
-
High-Purity Gas & Traps: Use high-purity carrier gas (99.9995% or higher) and ensure high-quality oxygen, moisture, and hydrocarbon traps are installed and replaced regularly.[2][8][9]
-
Respect Temperature Limits: Operate within the recommended isothermal and programmed temperature limits for your specific column.[4][6]
-
Column Bake-Out: At the end of a sequence of runs, perform a column bake-out by holding the column at its maximum isothermal temperature for a period to elute high-boiling contaminants.[7][10]
-
Proper Conditioning: Condition new columns according to the manufacturer's protocol to remove volatile residues before analytical use.[6][8]
-
Q2: My steroid peaks are tailing. What's causing this and how can I fix it?
Peak tailing can compromise resolution and lead to inaccurate quantification. It is often a sign of undesirable interactions between the analytes and the GC system.
-
Possible Causes:
-
Active Sites: The primary cause is often the presence of "active sites" (e.g., free silanol (B1196071) groups) within the inlet liner, on glass wool, or at the head of the column.[11][12] These sites can interact with polar functional groups on steroid molecules.
-
Column Contamination: Accumulation of non-volatile matrix components at the column inlet can create active sites and obstruct the sample path.[7]
-
Incorrect Column Installation: If the column is installed too high or too low in the injector, it can lead to inefficient sample transfer and peak shape distortion.[5][9]
-
Improper Derivatization: Incomplete derivatization of steroids leaves polar hydroxyl and ketone groups exposed, which can interact with active sites.[13][14]
-
-
Solutions:
-
Use Deactivated Liners: Employ high-quality, deactivated inlet liners. For splitless injections, a single taper liner with deactivated glass wool is often recommended to focus analytes onto the column while trapping non-volatiles.[15][16]
-
Inlet Maintenance: Regularly replace the inlet liner and septum. A typical schedule is to replace the liner after every 50-100 injections, depending on sample cleanliness.
-
Trim the Column: The front end of the column is most susceptible to contamination. Trimming 10-15 cm from the injector end can often restore peak shape and performance.[17]
-
Optimize Derivatization: Ensure your derivatization protocol is robust and goes to completion to effectively cap all active sites on the steroid molecules.[18][19]
-
Verify Column Installation: Check the instrument manual for the correct column installation depth in the injector and detector and ensure ferrules are properly tightened.[17]
-
Q3: My retention times are shifting. Is my column failing?
Retention time shifts can indicate a variety of issues, not all of which mean the column needs replacement.
-
Possible Causes:
-
Carrier Gas Flow/Pressure Instability: Fluctuations in carrier gas flow rate or pressure are a common cause of shifting retention times.[9]
-
Column Trimming: Cutting the column will shorten it, leading to earlier elution times.
-
Changes in Stationary Phase: Severe contamination or degradation of the stationary phase can alter its retentive properties.
-
Oven Temperature Inaccuracy: If the GC oven is not reaching or maintaining the setpoint temperatures accurately, retention times will be affected.
-
-
Solutions:
-
Check Gas Flow: Verify that the carrier gas flow rate is correct and stable. Check for leaks and ensure the gas cylinder pressure is adequate.
-
Update Column Length: If you trim the column, update the column length in the instrument software to ensure accurate flow calculations.[20]
-
System Suitability Checks: Regularly run a standard mixture to monitor retention times and peak shapes. A significant, irreversible shift that cannot be attributed to other factors may indicate the end of the column's life.
-
Oven Verification: Periodically verify the GC oven's temperature accuracy using a calibrated probe.
-
Diagram: Troubleshooting Logic for Common GC Column Issues
This diagram provides a decision-making workflow for diagnosing and addressing common problems encountered during steroid analysis.
Caption: A decision tree for troubleshooting common GC column problems.
Frequently Asked Questions (FAQs)
Q1: How do I properly install and condition a new column for steroid analysis?
Proper installation and conditioning are critical for achieving optimal performance and longevity.[5]
-
Installation:
-
Before installing, gently wipe the column ends with a solvent like isopropanol (B130326) to remove fingerprints.
-
Make a clean, square cut on both ends of the column using a ceramic scoring wafer.[5]
-
Install the column into the injector, ensuring the correct depth as specified by the instrument manufacturer. Do NOT connect the column to the detector yet.[21]
-
Tighten the nut and ferrule until finger-tight, then use a wrench for a final quarter- to half-turn.[17]
-
-
Conditioning:
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove all oxygen from the system.[8][21] This is a crucial step to prevent stationary phase oxidation.[6][22]
-
Set a slow temperature ramp (e.g., 5-10°C/min) up to the column's maximum isothermal temperature, or 20°C above your method's maximum temperature, whichever is lower.[5][8]
-
Hold at this temperature for 1-2 hours, or until the baseline signal is stable.[8][21] For MS detectors, it's best to condition the column with the outlet disconnected from the MS to avoid contaminating the ion source.[5]
-
Cool the oven, then connect the column to the detector.
-
Q2: What are the best practices for sample preparation to protect the column?
Aggressive sample matrices are a leading cause of premature column failure. Robust sample preparation is essential.[7][23]
-
Filtration: Always filter samples through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that can clog the liner or column inlet.[7][23]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples like urine or plasma.[7][24][25] It removes salts, proteins, and other high-molecular-weight interferences that can contaminate the system.
-
Derivatization: Steroids are often not volatile enough for GC analysis and require derivatization.[13][14] This process also makes the molecules less polar, improving peak shape and reducing interactions with active sites in the system.[6][26] Ensure the reaction is complete and consider removing excess derivatizing reagent, as it can be aggressive to the stationary phase.[3]
Q3: How and when should I use a guard column?
A guard column is a short (5-10 m) piece of deactivated fused silica (B1680970) tubing installed between the injector and the analytical column.[10]
-
When to Use: A guard column is highly recommended when analyzing "dirty" samples with complex matrices, such as those encountered in clinical or forensic toxicology.[7][22]
-
How it Works: It acts as a trap for non-volatile residues and particulates, protecting the more expensive analytical column.[10] Because it contains no stationary phase, it has minimal impact on chromatography.
-
Maintenance: When performance degrades (e.g., peak tailing appears), you can simply trim a small section from the guard column or replace it entirely, which is far more cost-effective than replacing the analytical column.[10]
Data & Protocols
Table 1: Inlet Liner Selection for Steroid Analysis
The inlet liner is the first point of contact for the sample and is crucial for efficient, reproducible vaporization and transfer to the column.[27][28]
| Liner Type | Key Features | Recommended Use for Steroid Analysis | Rationale |
| Single Taper with Wool | Tapered bottom focuses sample onto the column. Deactivated glass wool enhances vaporization and traps non-volatiles.[15][16] | Splitless Injections: Ideal for trace-level steroid analysis. | The taper design minimizes contact with the metal inlet seal, and the wool aids in vaporizing high-boiling steroids while protecting the column from matrix components.[10][15] |
| Precision Split with Wool | Designed for rapid mixing and sample transfer at high split flow rates.[15] | Split Injections: Suitable for higher concentration samples. | Promotes homogeneous mixing, ensuring a representative portion of the sample enters the column. Wool still provides a protective barrier.[15][27] |
| Cyclo/Tapered Splitless | Complex internal shape creates a tortuous path for the sample vapor. | Alternative for splitless injections, especially for active compounds. | The design increases residence time and mixing in the liner, which can improve vaporization efficiency for challenging analytes. |
| Direct Connect | Forms a direct connection to the column, minimizing contact with the inlet. | Trace-level analysis of labile steroids: When even minimal contact with wool or metal surfaces is a concern. | This design minimizes the potential for analyte degradation or adsorption within the inlet.[11] |
Appendix A: Key Experimental Protocols
Protocol 1: Standard GC Column Conditioning
This protocol is a general guideline. Always consult the manufacturer's specific instructions for your column.
-
Install Column in Injector: Install the column into the injector port only. Leave the detector end free in the oven.[21]
-
Purge with Carrier Gas: Set the normal carrier gas flow rate for your method and purge the column at ambient oven temperature for 20-30 minutes to remove all oxygen.[5][8]
-
Heat the Column:
-
Hold Temperature: Hold at the conditioning temperature for 1-2 hours. A stable baseline on the detector (if monitored) indicates the column is conditioned.[5][8] Thicker film columns (>0.5 µm) may require longer conditioning times.[5][21]
-
Cool Down and Install: Cool the oven to below 50°C. Trim a few cm from the detector end of the column and connect it to the detector.
-
Verify Performance: Inject a solvent blank or a known standard to ensure the system is leak-free and the baseline is stable.[21][29]
Diagram: GC Column Installation and Conditioning Workflow
This diagram outlines the sequential steps for properly preparing a new GC column for analysis.
Caption: A step-by-step workflow for GC column installation and conditioning.
References
- 1. coleparmer.com [coleparmer.com]
- 2. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 3. it.restek.com [it.restek.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. aasnig.com [aasnig.com]
- 8. How to Condition a New Capillary GC Column [restek.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 11. agilent.com [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. How to Choose a GC Inlet Liner [restek.com]
- 16. chromtech.com [chromtech.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. benchchem.com [benchchem.com]
- 25. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 27. trajanscimed.com [trajanscimed.com]
- 28. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 29. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating the Gauntlet: A Comparative Guide to LC-MS/MS Method Validation for 3'-Hydroxystanozolol under WADA Guidelines
For researchers, scientists, and drug development professionals operating in the high-stakes arena of anti-doping science, the validation of analytical methods is a critical process governed by stringent international standards. The World Anti-Doping Agency (WADA) sets the benchmark for the detection of prohibited substances, ensuring a level playing field for athletes worldwide. This guide provides a comprehensive comparison of an LC-MS/MS method for the detection of 3'-hydroxystanozolol (B1257409), a key metabolite of the anabolic steroid stanozolol (B1681124), against alternative methods, all within the framework of WADA's exacting validation guidelines.
Stanozolol remains a widely abused anabolic agent, and its effective detection hinges on the robust analysis of its metabolites.[1][2] The primary long-term metabolite targeted in urine is this compound.[3] WADA's Technical Documents, including the "Minimum Required Performance Levels" (MRPL) and the "Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes" (IDCR), provide the regulatory backbone for method validation.[4][5][6][7][8][9][10] Laboratories are mandated to validate their procedures to be deemed "Fit-for-Purpose," a requirement that will be further detailed in the upcoming WADA Technical Document on Method Validation (TD VAL).
This guide will dissect the validation of a state-of-the-art LC-MS/MS method, offering a detailed experimental protocol and comparing its performance against established alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and screening methods such as Enzyme-Linked Immunosorbent Assay (ELISA).
The Gold Standard: LC-MS/MS Validation
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern anti-doping analysis, offering unparalleled sensitivity and specificity. Validating an LC-MS/MS method for this compound according to WADA standards involves a meticulous assessment of several key performance parameters.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 2 mL of urine, add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase enzyme.
-
Incubate the mixture at 50°C for 2 hours to hydrolyze the glucuronide conjugate of this compound.
-
Allow the sample to cool to room temperature and add 20 µL of an internal standard solution (e.g., this compound-d3).
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the LC-MS/MS validation of this compound.
Performance Comparison: LC-MS/MS vs. Alternatives
The following tables summarize the performance of the LC-MS/MS method in comparison to GC-MS and ELISA, based on key validation parameters outlined in WADA guidelines.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | LC-MS/MS | GC-MS | ELISA (Screening) | WADA Guideline Focus |
| Specificity | High (based on retention time and specific MRM transitions) | High (based on retention time and mass fragmentation pattern) | Moderate to Low (potential for cross-reactivity with other metabolites or structurally similar compounds) | Unambiguous identification of the analyte.[4][9] |
| Linearity (r²) | > 0.99[11] | > 0.99 | Not typically required for qualitative screening | Proportionality of signal to analyte concentration for quantitative methods. |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL[1][11] | ~1 ng/mL[3] | 0.1 - 1 ng/mL (IC50)[12][13][14] | The lowest concentration at which the analyte can be reliably detected.[15] |
| Limit of Quantification (LOQ) | 0.1 - 0.25 ng/mL[11] | ~2 ng/mL | Not applicable for qualitative screening | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[15] |
| Accuracy (% Bias) | < 15% | < 20% | Not applicable for qualitative screening | Closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | < 20% | < 20% (for qualitative cut-off) | Closeness of agreement between a series of measurements. |
| Recovery | > 85%[1] | Variable (can be lower due to derivatization steps) | Not applicable | Efficiency of the extraction process. |
| Sample Throughput | High (automated) | Moderate (requires derivatization) | Very High (suitable for large batches) | Efficiency of the analytical process. |
Table 2: WADA Minimum Required Performance Levels (MRPL) for this compound
| Analyte | MRPL in Urine |
| This compound | 2 ng/mL[3] |
It is important to note that while the MRPL is 2 ng/mL, WADA encourages laboratories to achieve the lowest possible detection limits. Modern LC-MS/MS methods comfortably surpass this requirement, allowing for extended detection windows of stanozolol abuse.
Alternative Methodologies: A Closer Look
Gas Chromatography-Mass Spectrometry (GC-MS)
For many years, GC-MS was the workhorse of anti-doping laboratories. While still a valid technique, it presents certain drawbacks compared to LC-MS/MS for the analysis of this compound.
Experimental Protocol Outline: GC-MS Analysis of this compound
-
Sample Preparation: Similar to LC-MS/MS, including enzymatic hydrolysis and SPE.
-
Derivatization: A crucial step to increase the volatility and thermal stability of the analyte. This typically involves silylation (e.g., with MSTFA).
-
GC-MS Analysis: The derivatized extract is injected into a gas chromatograph for separation, followed by detection using a mass spectrometer.
The derivatization step adds time and potential for variability to the workflow. Furthermore, the thermal lability of stanozolol and its metabolites can pose challenges for GC-MS analysis.[3]
Below is a DOT script for a Graphviz diagram illustrating the logical relationship between the analytical methods.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays are valuable tools for initial screening of large numbers of samples due to their high throughput and relatively low cost.[16] However, they are not considered confirmatory methods by WADA due to their inherent limitations in specificity.
Principle of Operation:
ELISA kits for stanozolol typically utilize antibodies that recognize stanozolol and its metabolites.[12][14] The presence of the target analyte in a sample leads to a competitive binding reaction that results in a measurable color change.
The primary drawback of immunoassays is the potential for cross-reactivity. The antibodies may bind to other endogenous or exogenous steroids that are structurally similar to this compound, leading to false-positive results. Therefore, any presumptive positive result from an ELISA screen must be confirmed by a more specific technique like LC-MS/MS or GC-MS.
Conclusion
The validation of an LC-MS/MS method for the detection of this compound, when performed according to WADA guidelines, provides a highly specific, sensitive, and reliable tool for anti-doping laboratories. The data clearly demonstrates the superiority of LC-MS/MS over GC-MS in terms of sensitivity and sample throughput for this particular analyte. While immunoassays serve a purpose for high-volume screening, their lack of specificity necessitates confirmatory analysis by a mass spectrometric method. As anti-doping science continues to evolve, the rigorous validation of advanced analytical techniques like LC-MS/MS will remain paramount in the global effort to ensure fair play in sports.
References
- 1. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. TD2023IDCR | World Anti Doping Agency [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. wada-ama.org [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. TD2022MRPL | World Anti Doping Agency [wada-ama.org]
- 9. wada-ama.org [wada-ama.org]
- 10. wada-ama.org [wada-ama.org]
- 11. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous immunochemical detection of stanozolol and the main human metabolite, 3'-hydroxy-stanozolol, in urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stanozolol/STZ ELISA Kit_AntibodySystem [antibodysystem.com]
- 14. 16β-Hydroxystanozolol Forensic ELISA Kit | Diagnostics [neogen.com]
- 15. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 16. food.r-biopharm.com [food.r-biopharm.com]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Stanozolol Metabolite Detection
A comprehensive guide for researchers and drug development professionals on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the sensitive and reliable detection of stanozolol (B1681124) metabolites.
In the realm of anti-doping science and clinical drug monitoring, the accurate detection of synthetic anabolic-androgenic steroids like stanozolol is paramount. Stanozolol undergoes extensive metabolism in the body, making the detection of its metabolites a more effective strategy for identifying its use than targeting the parent compound.[1][2] For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been a workhorse in this field. However, the advent of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has presented a powerful alternative. This guide provides an objective comparison of these two analytical techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Face-Off: A Quantitative Comparison
The choice between GC-MS and LC-MS/MS often hinges on key performance metrics such as sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ), and the efficiency of the sample preparation process (Recovery). The following table summarizes the quantitative performance of both methods for the detection of major stanozolol metabolites, including 3'-hydroxystanozolol (B1257409), 4β-hydroxystanozolol, and 16β-hydroxystanozolol.[2][3]
| Performance Metric | GC-MS | LC-MS/MS | Key Observations |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[4][5] | 0.063 - 0.5 ng/mL[6][7][8] | LC-MS/MS generally demonstrates superior sensitivity, with lower detection limits for key metabolites.[9] |
| Limit of Quantitation (LOQ) | ~1.0 ng/mL | 0.125 - 1.0 ng/mL[7] | The lower LOQs of LC-MS/MS allow for the reliable quantification of metabolites at trace levels, extending the detection window. |
| Extraction Recovery | 74% - 81%[5] | 20% - 38% (Analyte Dependent)[8] | While GC-MS can exhibit high recovery rates with optimized extraction, the multi-step process including derivatization can be complex. LC-MS/MS recovery can be variable but is often coupled with simpler extraction protocols.[3] |
| Sample Preparation | Requires enzymatic hydrolysis, solid-phase extraction (SPE), and mandatory chemical derivatization.[10] | Often involves a simpler "dilute-and-shoot" approach or straightforward SPE without the need for derivatization.[9][11] | The elimination of the derivatization step in LC-MS/MS significantly reduces sample preparation time and potential for analytical errors. |
| Detection Window | Shorter | Longer[3] | The higher sensitivity of LC-MS/MS allows for the detection of metabolites for a longer period after administration.[3] |
In-Depth Experimental Protocols
The following sections provide detailed methodologies for the analysis of stanozolol metabolites in urine, representing typical workflows for both GC-MS and LC-MS/MS.
GC-MS Experimental Protocol
This method is designed for the sensitive detection of this compound and 4β-hydroxystanozolol.
-
Sample Preparation:
-
To 2.5 mL of urine, add a deuterated internal standard (e.g., d3-3'-hydroxystanozolol).
-
Perform enzymatic hydrolysis using β-glucuronidase from E. coli in a phosphate (B84403) buffer for 1 hour at 50°C to cleave glucuronide conjugates.
-
Adjust the pH to 9.5 and perform a liquid-liquid extraction (LLE) with a pentane/ethyl ether mixture.
-
For enhanced purity, an optional immunoaffinity chromatography (IAC) step can be employed.[3]
-
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., MSTFA/TMIS/DTE) to create volatile TMS-ethers of the metabolites. This step is crucial for enabling the analytes to pass through the gas chromatograph.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-1 capillary column (15 m x 0.2 mm i.d., 0.33 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 180°C, ramp to 240°C at 10°C/min, then to 310°C at 20°C/min, and hold for 2 minutes.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized metabolites (e.g., m/z 581 for stanozolol and m/z 669 for this compound).[4]
-
LC-MS/MS Experimental Protocol
This protocol is optimized for the detection of 16β-hydroxystanozolol and can also be applied to other metabolites.
-
Sample Preparation:
-
For a rapid screening or "dilute-and-shoot" method, mix 90 µL of urine with 10 µL of an internal standard solution (e.g., methyltestosterone (B1676486) in acetonitrile). Vortex for 10 seconds and inject directly into the LC-MS/MS system.[9]
-
For a more comprehensive analysis, perform a solid-phase extraction (SPE). Acidify the urine sample and apply it to a conditioned C18 SPE cartridge. Wash the cartridge with water and methanol/water mixtures. Elute the analytes with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1260 Infinity or similar.[7]
-
Column: Zorbax SB-C18 (50 x 2.1 mm, 1.8 µm particle size).[7][8]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6430).[7]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each metabolite (e.g., m/z 345 -> 121 for 16β-hydroxystanozolol).[8]
-
Visualizing the Processes
To better understand the metabolic fate of stanozolol and the analytical workflows, the following diagrams have been generated.
Caption: Stanozolol Metabolic Pathway.
Caption: GC-MS and LC-MS/MS Experimental Workflows.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection of stanozolol metabolites. The choice between them ultimately depends on the specific requirements of the analysis.
GC-MS remains a viable and robust method, particularly in laboratories with established expertise and infrastructure for this technique. Its high recovery rates and extensive spectral libraries are significant advantages. However, the mandatory derivatization step adds complexity and time to the sample preparation process.[12]
LC-MS/MS has emerged as the preferred method in many modern anti-doping and clinical laboratories due to its superior sensitivity, longer detection windows, and significantly simpler sample preparation protocols.[3] The ability to directly analyze conjugated metabolites further enhances its utility.[9]
For researchers and professionals in drug development, the high-throughput capabilities and reduced sample preparation time of LC-MS/MS make it an attractive option for screening large numbers of samples. For confirmatory analyses where the utmost certainty is required, the high specificity of both techniques, when properly validated, provides reliable results. As technology continues to advance, the trend towards LC-MS/MS for the analysis of stanozolol and other anabolic steroids is likely to continue.
References
- 1. Stanozolol - Wikipedia [en.wikipedia.org]
- 2. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel analytical strategy based on gas chromatography-Orbitrap high-resolution mass spectrometry combined with solid-phase extraction for the monitoring of stanozolol misuse in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
- 7. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of stanozolol and its metabolites in equine urine by liquid chromatography-electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
A Comparative Guide to the Inter-laboratory Quantification of 3'-Hydroxystanozolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3'-hydroxystanozolol (B1257409), a key metabolite of the synthetic anabolic androgenic steroid stanozolol (B1681124). In the realm of anti-doping science and toxicology, accurate and reliable quantification of this metabolite is paramount. This document summarizes quantitative data from various studies, details experimental protocols, and presents visual workflows to aid in the selection and implementation of robust analytical methods.
Introduction to this compound and its Significance
Stanozolol is a synthetic derivative of dihydrotestosterone (B1667394) and its use is prohibited in sports by the World Anti-Doping Agency (WADA).[1] The detection of its metabolites in urine is the primary indicator of its illicit use. Among its major metabolites, this compound is a long-term and crucial target for anti-doping laboratories.[1] WADA has established a Minimum Required Performance Level (MRPL) of 2 ng/mL for this compound in urine, setting a benchmark for the sensitivity of analytical methods.[1]
Comparative Analysis of Quantification Methods
The two primary analytical techniques employed for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no single comprehensive inter-laboratory comparison study for this compound has been published, this guide synthesizes data from multiple independent studies to provide a comparative overview.
A multi-laboratory study on stanozolol and its metabolites in treated calves, although not directly on human samples, highlighted the use of different extraction and clean-up procedures and analytical techniques like GC-MS and LC-MS/MS across various laboratories, underscoring the potential for variability in results.[2][3][4]
Quantitative Performance Data
The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods for the quantification of this compound as reported in various studies.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Quantification (LOQ) | Varies, often requires derivatization to achieve required sensitivity. | 0.25 ng/mL | [1] |
| Linearity Range | Method-dependent | 0.25 - 25 ng/mL | [1] |
| Intra-day Precision (%RSD) | Not explicitly stated in comparative studies. | < 15% | [1] |
| Inter-day Precision (%RSD) | Not explicitly stated in comparative studies. | < 15% | [1] |
It is important to note that the performance of each method is highly dependent on the specific instrumentation, sample preparation protocol, and validation procedures employed by the individual laboratory.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are generalized protocols for the two main analytical techniques.
LC-MS/MS Protocol for this compound Quantification in Urine
-
Sample Preparation:
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to adjust the pH, followed by the addition of β-glucuronidase from E. coli to deconjugate the glucuronidated metabolites.[1]
-
Internal Standard Spiking: Add a deuterated internal standard, such as this compound-d3, to the sample to correct for matrix effects and variations in sample processing.
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the aqueous urine matrix into an organic solvent (e.g., a mixture of n-pentane, diethyl ether, and ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 analytical column. Use a gradient elution with a mobile phase consisting of a mixture of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
GC-MS Protocol for this compound Quantification in Urine
-
Sample Preparation:
-
Enzymatic Hydrolysis and Internal Standard Spiking: Similar to the LC-MS/MS protocol.
-
Solid-Phase Extraction (SPE) or LLE: Purify and concentrate the analytes using either SPE with a suitable sorbent or LLE.
-
Derivatization: Evaporate the extract to dryness and derivatize the analytes to increase their volatility and improve their chromatographic behavior. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol.
-
-
GC-MS Analysis:
-
Gas Chromatographic Separation: Inject the derivatized sample into a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the analytes.
-
Mass Spectrometric Detection: Detect the analytes using a mass spectrometer operating in electron ionization (EI) mode. Monitor characteristic ions for the derivatized this compound.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of stanozolol.
Caption: Experimental workflow for this compound quantification.
Stanozolol undergoes extensive metabolism in the body, primarily through oxidation (Phase I) and conjugation (Phase II) reactions.
Caption: Simplified metabolic pathway of stanozolol.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and specificity and often requires less sample preparation (i.e., no derivatization). However, GC-MS remains a viable and widely used method in many anti-doping laboratories. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired throughput, and the need to meet the WADA MRPL. To ensure inter-laboratory comparability of results, the use of certified reference materials, participation in proficiency testing schemes, and adherence to validated, standardized protocols are essential. The development and publication of a formal inter-laboratory comparison study for this compound would be a valuable resource for the anti-doping community.
References
- 1. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-laboratory study of the analysis and kinetics of stanozolol and its metabolites in treated calves [repository.tno.nl]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Multi-laboratory study of the analysis and kinetics of stanozolol and its metabolites in treated calves. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Determination of 3'-Hydroxystanozolol in Hair, Urine, and Serum
This guide provides a comprehensive comparison of the accuracy and precision for the determination of 3'-hydroxystanozolol (B1257409), a major metabolite of the anabolic steroid stanozolol (B1681124), in three key biological matrices: hair, urine, and serum. The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering valuable insights for researchers, scientists, and professionals in drug development and anti-doping analysis.
Data Summary
The following tables summarize the quantitative data for the analytical validation of this compound determination in each biological matrix. The presented method demonstrates high sensitivity, specificity, and reproducibility.[1][2][3][4][5]
Table 1: Method Validation Parameters for this compound
| Parameter | Hair | Urine | Serum |
| Linearity Range | 0.5 - 400 pg/mg | 0.25 - 25 ng/mL | 0.25 - 100 ng/mL |
| Determination Coefficient (r²) | > 0.9986 | > 0.9959 | > 0.9981 |
| Lower Limit of Detection (LLOD) | 0.25 pg/mg | 0.125 ng/mL | 0.125 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mg | 0.25 ng/mL | 0.25 ng/mL |
Source: Guddat et al., 2012[1]
Table 2: Accuracy and Precision for this compound in Hair
| Spiked Concentration (pg/mg) | Measured Concentration (pg/mg) (Mean ± SD, n=5) | Accuracy (%) | Intra-day Precision (CV, %) | Inter-day Precision (CV, %) |
| 1 | 0.98 ± 0.09 | 98.0 | 9.18 | 12.45 |
| 10 | 9.87 ± 0.67 | 98.7 | 6.79 | 8.23 |
| 100 | 104.50 ± 5.43 | 104.5 | 5.20 | 7.89 |
Source: Guddat et al., 2012[1]
Table 3: Accuracy and Precision for this compound in Urine
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Intra-day Precision (CV, %) | Inter-day Precision (CV, %) |
| 0.5 | 0.53 ± 0.04 | 106.0 | 7.55 | 9.87 |
| 5 | 4.89 ± 0.32 | 97.8 | 6.54 | 8.12 |
| 20 | 21.05 ± 1.12 | 105.3 | 5.32 | 7.56 |
Source: Guddat et al., 2012[1]
Table 4: Accuracy and Precision for this compound in Serum
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Intra-day Precision (CV, %) | Inter-day Precision (CV, %) |
| 0.5 | 0.48 ± 0.05 | 96.0 | 10.42 | 13.11 |
| 10 | 9.76 ± 0.54 | 97.6 | 5.53 | 7.98 |
| 80 | 85.43 ± 4.32 | 106.8 | 5.06 | 6.87 |
Source: Guddat et al., 2012[1]
Experimental Protocols
The following sections detail the methodologies for the determination of this compound in hair, urine, and serum.
Sample Preparation
Hair Sample Preparation
-
Decontamination: Hair samples (approx. 50 mg) are washed twice with 5 mL of methanol (B129727) for 2 minutes and then twice with 5 mL of dichloromethane (B109758) for 2 minutes. The hair is then allowed to dry at room temperature.
-
Pulverization: The decontaminated hair is pulverized using a ball mill.
-
Incubation: The pulverized hair is incubated overnight at 55°C in 1 mL of 1 M NaOH.
-
Neutralization and Extraction: The sample is neutralized with 1 M HCl and 0.2 M phosphate (B84403) buffer (pH 7). A liquid-liquid extraction is performed using a mixture of n-pentane, chloroform, and ethyl acetate.
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in a water/acetonitrile (B52724)/methanol mixture for LC-MS/MS analysis.
Urine and Serum Sample Preparation
-
Aliquoting: A 100 μL aliquot of urine or serum is used.
-
Enzymatic Hydrolysis: For the determination of total (conjugated and unconjugated) this compound, samples are subjected to enzymatic hydrolysis.[6]
-
Extraction: A liquid-liquid extraction is performed using a mixture of n-pentane, chloroform, and ethyl acetate.
-
Evaporation and Reconstitution: The organic layer is transferred and evaporated to dryness. The residue is then reconstituted in a water/acetonitrile/methanol mixture for analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]
-
Chromatographic Separation: Separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.001% formic acid and a mixture of acetonitrile and methanol (50:50).[1]
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The protonated molecule [M+H]+ of this compound (m/z 345.5) is used as the precursor ion.[1]
Experimental Workflows
The following diagrams illustrate the experimental workflows for the determination of this compound in the different biological matrices.
Caption: Workflow for this compound Determination in Hair.
Caption: Workflow for this compound in Urine and Serum.
References
- 1. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of stanozolol and this compound in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 5. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem ma… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 3'-Hydroxystanozolol and 16β-hydroxystanozolol as Long-Term Markers for Stanozolol Abuse
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3'-hydroxystanozolol (B1257409) and 16β-hydroxystanozolol, the two primary urinary metabolites of the synthetic anabolic androgenic steroid, stanozolol (B1681124). The selection of an appropriate analytical target is critical for effective and long-term detection of stanozolol abuse in anti-doping and forensic settings. This document summarizes key performance characteristics, presents supporting experimental data, and details analytical methodologies to aid researchers in their selection of the most suitable long-term marker.
Executive Summary
Stanozolol is extensively metabolized in the human body, with this compound and 16β-hydroxystanozolol being among the most abundant metabolites excreted in urine, primarily as glucuronide conjugates.[1][2][3] While both are valuable markers for detecting stanozolol use, studies indicate that This compound, particularly its glucuronidated form (3STANG), generally offers a longer window of detection , making it a superior long-term marker.[4][5] However, 16β-hydroxystanozolol may be excreted in slightly higher concentrations shortly after administration.[1] The choice of marker may therefore depend on the specific analytical strategy and the desired detection window.
Data Presentation: Performance Characteristics
The following tables summarize the key quantitative parameters of this compound and 16β-hydroxystanozolol based on available scientific literature.
Table 1: Comparative Detection Windows in Urine
| Metabolite | Form | Detection Window (after single oral dose) | Source |
| This compound | Glucuronide (3STANG) | Up to 10 days (240 hours) | [4][5] |
| 16β-hydroxystanozolol | Glucuronide (16STANG) | Up to 6 days (144 hours) | [4] |
Table 2: Urinary Excretion Profile
| Parameter | This compound | 16β-hydroxystanozolol | Source |
| Peak Excretion Time | Approximately 19 hours | 8 to 17 hours | [1][6] |
| Relative Concentration | Generally lower than 16β-hydroxystanozolol shortly after administration | Excreted in slightly higher concentrations than this compound | [1] |
| Minimum Required Performance Limit (MRPL) in urine (WADA) | 2 ng/mL | Not specified, but often analyzed with similar sensitivity | [1][7] |
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of stanozolol and a typical analytical workflow for the detection of its metabolites.
Caption: Metabolic pathway of stanozolol.
Caption: Analytical workflow for stanozolol metabolites.
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound and 16β-hydroxystanozolol from urine are provided below. These protocols are based on commonly employed techniques in anti-doping laboratories.
Protocol 1: LC-MS/MS Analysis of Stanozolol Metabolites
This method is suitable for the simultaneous quantification of this compound and 16β-hydroxystanozolol.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., d3-3'-hydroxystanozolol).
-
Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 2 hours for enzymatic hydrolysis.[2]
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water.
-
Elute the metabolites with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity LC system or equivalent.[2]
-
Analytical Column: Zorbax SB C-18 column (2.1 mm x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.[2]
-
Mass Spectrometer: Agilent 6430 triple quadrupole mass spectrometer or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Protocol 2: GC-MS/MS Analysis of Stanozolol Metabolites
This method requires derivatization to improve the volatility and chromatographic behavior of the metabolites.
-
Sample Preparation:
-
Follow the sample preparation steps (hydrolysis and SPE) as described in Protocol 1.
-
Derivatization:
-
To the dried extract, add 50 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol (B556865) (1000:2:2, v/w/w).[9]
-
Incubate at 60°C for 20 minutes.[9]
-
-
-
GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[10]
-
Analytical Column: HP-Ultra 1 Inert (25 m x 0.2 mm, 0.11 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Injector Temperature: 280°C.
-
Temperature Program: Start at 185°C, ramp to 230°C at 30°C/min, then to 310°C at 70°C/min and hold for 1.5 minutes.[10]
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS System or equivalent.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Reaction Monitoring (SRM) Transitions (for TMS derivatives):
-
This compound-TMS: Precursor ion m/z 560.4 -> Product ions m/z 545.3, 457.3.
-
16β-hydroxystanozolol-TMS: Precursor ion m/z 560.4 -> Product ions m/z 457.3, 143.1.
-
-
Conclusion
Both this compound and 16β-hydroxystanozolol are reliable markers for the detection of stanozolol administration. However, for applications requiring the longest possible detection window, This compound glucuronide is the superior target analyte . Its extended presence in urine provides a significant advantage for out-of-competition testing and retrospective analysis. The choice of analytical methodology, either LC-MS/MS or GC-MS/MS, will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The protocols provided in this guide offer robust and validated methods for the accurate and reliable quantification of these key stanozolol metabolites.
References
- 1. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on anabolic steroids. III. Detection and characterization of stanozolol urinary metabolites in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Limit of detection (LOD) and limit of quantification (LOQ) for 3'-Hydroxystanozolol
For researchers, scientists, and professionals in drug development and anti-doping, the accurate detection and quantification of stanozolol's primary metabolite, 3'-hydroxystanozolol (B1257409), is of paramount importance. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound achieved by various analytical methods, supported by experimental data from peer-reviewed studies.
Performance Comparison of Analytical Methods
The sensitivity of methods for detecting this compound varies significantly based on the analytical technique employed and the matrix (e.g., urine, serum, hair) being tested. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive technique, capable of detecting the metabolite at picogram-per-milliliter levels. Gas chromatography-mass spectrometry (GC/MS) is also a widely used method, though it may require derivatization to improve the chromatographic behavior of the analyte.
Below is a summary of reported LOD and LOQ values for this compound and its parent compound, stanozolol (B1681124), across different analytical platforms and biological matrices.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| This compound | LC-MS/MS | Urine | 0.125 ng/mL | 0.25 ng/mL | [1] |
| This compound | LC-MS/MS | Serum | 0.125 ng/mL | - | [2][3] |
| This compound | LC-MS/MS | Hair | 0.25 pg/mg | - | [2][3] |
| This compound Glucuronide | LC-MS/MS | Urine | 50 pg/mL | - | [4] |
| This compound | GC/HRMS | Urine | 1 ng/mL | - | [5] |
| This compound | GC/MS | Urine | ~1 ng/mL | - | [6] |
| Stanozolol | LC-MS/MS | Urine | 0.063 ng/mL | 0.125 ng/mL | [1] |
| Stanozolol | LC-MS/MS | Serum | 0.063 ng/mL | - | [2][3] |
| Stanozolol | LC-MS/MS | Hair | 0.125 pg/mg | - | [2][3] |
| Stanozolol | TLC-Densitometry | Pharmaceutical Formulations | 1.6 ng/spot | 5.1 ng/spot | [7] |
| Stanozolol | LC-MS/MS | Environmental Water | 0.25 pg/mL | 0.5 pg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols used to achieve the LOD/LOQ values presented in the table.
LC-MS/MS for this compound in Urine, Serum, and Hair
This method was developed for the simultaneous determination of stanozolol and this compound in various rat matrices.[2][3]
-
Sample Preparation (Urine and Serum): 100 μL of the sample was used. For total concentration determination (conjugated and unconjugated), enzyme digestion was employed.[1] A liquid-liquid extraction (LLE) was performed using pentane (B18724) after neutralization with hydrochloric acid and addition of a phosphate (B84403) buffer.[1]
-
Sample Preparation (Hair): 50 mg of hair was used. The sample underwent decontamination, pulverization, and incubation. Enzyme digestion was used to determine the total concentration.[1]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) was used for analysis.
-
Key Findings: The assay demonstrated high sensitivity and linearity within the quantification range, with determination coefficients (r²) above 0.995 for each matrix.[2][3]
Direct Detection of this compound Glucuronide by LC-MS/MS
This method focuses on the sensitive detection of the intact glucuronidated metabolite in human urine, which can prolong the detection window for stanozolol abuse.[4]
-
Sample Preparation: The procedure involves a straightforward solid-phase extraction (SPE) of the urine sample, notably avoiding the often required steps of enzymatic hydrolysis or derivatization.[4]
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation: The method was validated according to Eurachem guidelines, showing an extraction recovery of 93% and a matrix effect (ion enhancement) of +14%.[4]
-
Significance: This approach allows for the detection of stanozolol abuse for up to 10 days after administration of a small dose, a significant extension compared to other methods.[4]
GC/HRMS for this compound in Urine
This protocol was optimized to improve the detection limit of this compound using a double extraction procedure.[5]
-
Sample Preparation: Urine samples were spiked with this compound at various concentrations. A double extraction procedure specific for basic drugs was employed to enhance recovery.
-
Instrumentation: Gas chromatography coupled with a high-resolution mass spectrometer (GC/HRMS).
-
Results: The method achieved a lowest possible detection of 1 ng/mL. The double extraction procedure showed improved recovery (56% to 97%) compared to a single extraction (53% to 71%).[5]
Visualizing the Workflow
To illustrate a typical analytical process, the following diagram outlines the key stages in the LC-MS/MS analysis of this compound.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of stanozolol and this compound in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated stability-indicating TLC-densitometric method for the determination of stanozolol in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of stanozolol in environmental waters using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 3'-Hydroxystanozolol: Linearity and Recovery Studies
For researchers, scientists, and professionals in drug development and anti-doping science, the accurate quantification of 3'-Hydroxystanozolol (B1257409), the primary metabolite of the anabolic steroid stanozolol (B1681124), is of paramount importance. The choice of analytical methodology significantly impacts the reliability and sensitivity of detection. This guide provides a comparative overview of commonly employed analytical techniques, with a focus on linearity and recovery, supported by experimental data from published studies.
Comparison of Analytical Methods
The two predominant techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and performance characteristics.
| Analytical Method | Matrix | Linearity (R²) | Linear Range | Recovery (%) |
| GC-HRMS | Urine | 0.9999[1] | 1 - 10 ng/mL[1] | 56 - 97%[1] |
| LC-MS/MS | Urine | > 0.995[2][3] | 0.25 - 25 ng/mL[3] | Not explicitly stated |
| LC-MS/MS | Serum | > 0.995[2][3] | 0.25 - 100 ng/mL[3] | Satisfactory[2][4] |
| LC-MS/MS | Hair | > 0.995[2][3] | 0.5 - 400 pg/mg[3] | Satisfactory[2][4] |
| LC-MS/MS (for 3'-hydroxy-stanozolol glucuronide) | Urine | Not explicitly stated | Not explicitly stated | 93%[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for GC-MS and LC-MS/MS analysis of this compound.
GC-HRMS Method for this compound in Urine
This method focuses on improving the detection limit through a specific sample purification procedure.[1][6]
-
Sample Preparation:
-
Urine samples are spiked with this compound at concentrations of 1, 2, 5, and 10 ng/mL.[1][6]
-
Enzymatic hydrolysis is performed to cleave glucuronide conjugates.[7]
-
A double extraction procedure is employed. An initial liquid-liquid extraction (LLE) is followed by a solid-phase extraction (SPE) using Oasis-MCX cartridges.[1][6]
-
The final extract is derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve gas chromatographic behavior.[7]
-
-
Instrumentation:
LC-MS/MS Method for this compound in Various Matrices
This method is noted for its sensitivity and applicability to different biological samples, including hair, urine, and serum.[2][3][4]
-
Sample Preparation:
-
Urine and Serum: 100 μL of the sample is used for analysis.[2][8]
-
Hair: 50 mg of hair is decontaminated, sectioned, and incubated with sodium hydroxide. The homogenate is neutralized, and a liquid-liquid extraction with pentane (B18724) is performed.[8]
-
For total this compound concentration, enzymatic digestion is utilized to hydrolyze glucuronide conjugates.[8]
-
-
Instrumentation:
Analytical Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of this compound, from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound. The choice between them often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the matrix, and the available instrumentation. The presented data indicates that both methods can achieve excellent linearity. Recovery rates are also high, although they can be influenced by the chosen extraction procedure. For instance, a dual extraction method involving SPE can significantly improve recovery in GC-MS analysis.[1][6] LC-MS/MS methods offer the advantage of directly analyzing the glucuronide conjugate, which can simplify sample preparation and potentially extend the detection window.[5] Ultimately, proper method validation is crucial to ensure the accuracy and reliability of the analytical results for this compound.
References
- 1. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of stanozolol and this compound in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Immunoassays for 3'-Hydroxystanozolol
For researchers, scientists, and drug development professionals, the accurate detection of 3'-hydroxystanozolol (B1257409), a primary metabolite of the synthetic anabolic steroid stanozolol (B1681124), is critical. Immunoassays offer a rapid and high-throughput screening method, but their specificity is a key performance characteristic that demands careful consideration. This guide provides a comparative overview of the specificity of various immunoassay formats for this compound, supported by experimental data and detailed protocols.
The cross-reactivity of an immunoassay determines its ability to differentiate between the target analyte and structurally similar molecules. In the context of stanozolol metabolism, where multiple hydroxylated and conjugated metabolites exist, high specificity is paramount to avoid false-positive results and ensure accurate quantification.
Immunoassay Specificity Comparison
| Assay/Antibody | Target Analyte(s) | Key Cross-Reactants | Reported Cross-Reactivity (%) | IC50 (µg/L) | Reference |
| Research ELISA (As147/5BSA) | Stanozolol & this compound | This compound | 51% | Stanozolol: 0.68, this compound: 1.46 | [1] |
| Research ELISA (As147/8BSA) | Stanozolol | This compound | Not specified (low interference) | 0.16 | [1] |
| Commercial 16β-Hydroxystanozolol ELISA | 16β-Hydroxystanozolol | Stanozolol | 121% | - |
Note: The commercial 16β-Hydroxystanozolol ELISA kit demonstrates significant cross-reactivity with the parent compound, stanozolol. This highlights the importance of carefully evaluating the cross-reactivity profile of any immunoassay intended for specific metabolite detection. The research-based ELISAs show that it is possible to develop assays with varying degrees of specificity, from one that detects both the parent drug and a major metabolite to one that is highly specific for the parent drug.
Experimental Protocols
The determination of immunoassay specificity involves assessing the cross-reactivity of a panel of structurally related compounds. The following is a generalized protocol for a competitive ELISA, a common format for small molecule detection.
Cross-Reactivity Assessment in Competitive ELISA
Objective: To determine the percentage of cross-reactivity of an immunoassay with structurally related compounds.
Materials:
-
Microplate pre-coated with a capture antibody specific for this compound.
-
This compound standard solutions of known concentrations.
-
Solutions of potential cross-reactants (e.g., stanozolol, 16β-hydroxystanozolol, other synthetic steroids, and endogenous steroids) at various concentrations.
-
Enzyme-conjugated this compound (tracer).
-
Substrate solution for the enzyme.
-
Stop solution.
-
Wash buffer.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: A standard curve is generated by adding varying concentrations of the this compound standard to the wells of the microplate.
-
Cross-Reactant Dilution Series: A series of dilutions are prepared for each potential cross-reactant.
-
Assay Procedure: a. Add a fixed amount of the enzyme-conjugated this compound to each well (including standards and cross-reactant dilutions). b. The free analyte (either the standard or the cross-reactant) and the enzyme-conjugated analyte compete for binding to the limited number of antibody sites on the plate. c. After an incubation period, the plate is washed to remove unbound components. d. The substrate solution is added, and the enzyme catalyzes a color change. e. The reaction is stopped, and the absorbance is read using a microplate reader.
-
Data Analysis: a. The concentration of this compound that causes a 50% inhibition of the maximum signal (IC50) is determined from the standard curve. b. The concentration of each cross-reactant that causes a 50% inhibition of the maximum signal is also determined. c. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Logical Workflow for Immunoassay Specificity Assessment
The following diagram illustrates the logical workflow for assessing the specificity of an immunoassay for this compound.
Caption: Workflow for Determining Immunoassay Specificity.
Conclusion
The specificity of an immunoassay is a critical parameter for the reliable detection and quantification of this compound. While data on commercial kits specifically for this metabolite is limited, the available research demonstrates that both highly specific and broader-range assays can be developed. For researchers and professionals in drug development, it is imperative to either obtain detailed cross-reactivity data from the manufacturer or perform in-house validation to fully characterize the specificity of any immunoassay before its implementation in routine screening. The use of confirmatory techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for unambiguous identification and quantification of this compound.
References
A Comparative Analysis of Stanozolol Metabolism in Humans and Rats
A comprehensive guide for researchers and drug development professionals detailing the metabolic pathways, key metabolites, and analytical methodologies for the synthetic anabolic-androgenic steroid, stanozolol (B1681124), in both human and rat models.
This guide provides a detailed comparison of the metabolic fate of stanozolol in humans and rats, offering valuable insights for researchers in the fields of drug metabolism, toxicology, and anti-doping science. The information presented is supported by experimental data from peer-reviewed studies and is organized to facilitate a clear understanding of the species-specific differences in stanozolol biotransformation.
Executive Summary
Stanozolol, a synthetic derivative of testosterone, undergoes extensive metabolism in both humans and rats, primarily through oxidation and conjugation reactions. While both species produce hydroxylated metabolites, the profile and abundance of these metabolites exhibit notable differences. In humans, the principal urinary metabolites are 3'-hydroxystanozolol (B1257409), 16β-hydroxystanozolol, and 4β-hydroxystanozolol, which are predominantly excreted as glucuronide conjugates.[1] In rats, this compound and 16β-hydroxystanozolol have been identified as major metabolites. The primary route of metabolism in both species is Phase I hydroxylation mediated by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation, mainly glucuronidation.
Comparative Data on Stanozolol Metabolism
The following tables summarize the key metabolites of stanozolol identified in human and rat urine, along with available quantitative data.
Table 1: Major Urinary Metabolites of Stanozolol in Humans
| Metabolite | Position of Hydroxylation | Relative Abundance |
| This compound | Pyrazole ring | Highest |
| 16β-hydroxystanozolol | D-ring | Intermediate |
| 4β-hydroxystanozolol | A-ring | Lowest |
Source: Based on urinary excretion profiles after oral administration.[2][3]
Table 2: Major Urinary Metabolites of Stanozolol in Rats
| Metabolite | Position of Hydroxylation | Mean Concentration (ng/mL) in Urine* |
| Stanozolol (unmetabolized) | - | 4.34 ± 6.54 |
| This compound | Pyrazole ring | 9.39 ± 7.42 |
*Following intraperitoneal administration of 5.0 mg/kg/day for six consecutive days.[4]
Metabolic Pathways
The biotransformation of stanozolol in both humans and rats proceeds through two main phases:
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through hydroxylation reactions catalyzed by Cytochrome P450 enzymes in the liver.
-
Phase II Metabolism: The hydroxylated metabolites are then conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion in urine.
While the general pathways are similar, the specific CYP isozymes involved and the resulting metabolite ratios can differ between species.
Experimental Protocols
The identification and quantification of stanozolol and its metabolites are primarily achieved through chromatographic techniques coupled with mass spectrometry. Below are representative experimental workflows.
Sample Preparation from Urine
A crucial step in the analysis of stanozolol metabolites is the cleavage of the glucuronide conjugates to release the free metabolites.
Detailed Methodologies:
-
Enzymatic Hydrolysis: Urine samples are typically incubated with β-glucuronidase from Helix pomatia at an elevated temperature (e.g., 50-60°C) for a specified duration (e.g., 1-2 hours) to ensure complete cleavage of the glucuronide conjugates.[5]
-
Solid-Phase Extraction (SPE): After hydrolysis, the sample is passed through an SPE cartridge (e.g., C18 or mixed-mode) to remove interfering matrix components and concentrate the analytes of interest.[6][7] The cartridge is typically conditioned with methanol (B129727) and water before sample loading. After washing, the metabolites are eluted with an organic solvent like methanol.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common analytical technique for the sensitive and specific detection of stanozolol and its metabolites.
-
Chromatographic Separation: A reversed-phase C18 column is often used with a gradient elution of mobile phases such as water with a small percentage of formic acid and acetonitrile (B52724) or methanol.[8]
-
Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the metabolites to improve their volatility and chromatographic behavior.[3][10]
Discussion of Findings
The available data indicates that while both humans and rats metabolize stanozolol through similar pathways, there are quantitative differences in the resulting metabolite profiles. In humans, this compound is consistently reported as the most abundant metabolite, making it a key marker for detecting stanozolol use.[2][3] In the cited rat study, this compound was also found in higher concentrations in the urine compared to the parent compound.[4]
The involvement of Cytochrome P450 enzymes in the hydroxylation of stanozolol is well-established. Studies using rat liver microsomes have shown that stanozolol interacts with and can inhibit CYP450-mediated reactions.[2] However, the specific human and rat CYP isozymes responsible for the formation of each major metabolite have not been definitively identified in the reviewed literature. Further research using recombinant human and rat CYP enzymes is needed to elucidate the precise contribution of each isozyme to stanozolol's metabolism. This knowledge would be invaluable for predicting potential drug-drug interactions and for refining the interpretation of toxicological studies.
The extensive conjugation of stanozolol metabolites, with over 97% being excreted as conjugates in humans, underscores the importance of the hydrolysis step in analytical procedures to accurately quantify the total amount of metabolites.[11]
Conclusion
The metabolism of stanozolol is a complex process involving multiple enzymatic reactions that differ in their specifics between humans and rats. This guide provides a comparative overview of the current knowledge, highlighting the key metabolites and analytical approaches. For researchers and drug development professionals, understanding these species-specific differences is critical for the accurate interpretation of preclinical data and for the development of robust analytical methods for both therapeutic monitoring and anti-doping control. Future research should focus on identifying the specific CYP450 isozymes involved in stanozolol metabolism in both species to provide a more complete picture of its biotransformation.
References
- 1. In Vitro Metabolism of Doping Agents (Stanozolol, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of stanozolol on delta-aminolaevulinic acid synthase and hepatic monooxygenase activity in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 7. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of human cytochrome P450 enzymes involved in the formation of 4-hydroxyestazolam from estazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-dependent drug oxidation activities in liver microsomes of various animal species including rats, guinea pigs, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. dshs-koeln.de [dshs-koeln.de]
Evaluating Solid-Phase Extraction Cartridges for 3'-Hydroxystanozolol Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comparative evaluation of different Solid-Phase Extraction (SPE) cartridges for the analysis of 3'-Hydroxystanozolol, a key metabolite of the synthetic anabolic steroid stanozolol (B1681124). The selection of an appropriate SPE cartridge is a critical step in sample preparation, significantly impacting recovery, data quality, and method reliability.
This document summarizes performance data from various studies, offering a detailed look at the efficacy of different SPE sorbent chemistries. The information is intended to assist in the selection of the most suitable SPE cartridge for your specific analytical needs.
Performance Comparison of SPE Cartridges
The selection of an SPE cartridge is primarily dictated by the chemical properties of the analyte and the sample matrix. For this compound, a hydroxylated metabolite of stanozolol, various types of SPE cartridges have been utilized, including reversed-phase, mixed-mode cation exchange, and mixed-mode anion exchange. The following table summarizes the performance of different SPE cartridge types based on available literature.
| SPE Cartridge Type | Sorbent Chemistry | Reported Recovery for Stanozolol Metabolites | Key Advantages |
| Mixed-Mode Anion Exchange | Polymeric with anion exchange functionality (e.g., Strata-XL-A) | Reported to provide the best results in a comparative study of four cartridge types for stanozolol metabolites. | High selectivity for acidic compounds, enabling the use of strong organic wash solutions to remove interferences. |
| Mixed-Mode Cation Exchange | Polymeric with cation exchange functionality (e.g., Oasis MCX) | Good recovery reported for the confirmation of this compound. | Effective for the extraction of basic compounds, offering orthogonal selectivity to reversed-phase methods. |
| Reversed-Phase | Polymer-based (e.g., Oasis HLB, Strata-X) or Silica-based (e.g., C18) | Generally provides good recovery for a broad range of analytes. For stanozolol and its metabolites, recoveries of 74% to 81% have been reported with an optimized mixed-mode SPE method, which often includes a reversed-phase component.[1] | Broad applicability, available in a wide range of formats and from multiple vendors. |
| Normal-Phase | Polar sorbent (e.g., Silica, Amino) | Generally less common for the extraction of stanozolol metabolites from aqueous matrices like urine. | Useful for separating analytes based on polar functional groups. |
Note: Direct comparative studies with extensive quantitative data for this compound across a wide range of commercially available SPE cartridges are limited in the public domain. The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative experimental protocols for sample preparation and SPE of this compound from urine.
General Sample Pre-treatment (for Urine)
-
Hydrolysis: To a 2 mL urine sample, add a suitable internal standard. Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Vortex and incubate at 50°C for 1 hour to deconjugate the metabolites.
-
pH Adjustment: After hydrolysis, allow the sample to cool to room temperature. Adjust the pH of the sample as required by the specific SPE protocol (e.g., acidic for cation exchange, basic for anion exchange).
SPE Protocol for Mixed-Mode Cation Exchange (e.g., Oasis MCX)
-
Conditioning: Condition the Oasis MCX cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for LC-MS analysis.
SPE Protocol for Reversed-Phase (e.g., C18 or Polymeric)
-
Conditioning: Condition the C18 or polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated and pH-adjusted (typically neutral or slightly acidic) urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the evaluation of SPE cartridges for this compound analysis.
Caption: General workflow for SPE of this compound and performance evaluation.
References
A Comparative Guide to the Reproducibility of Analytical Methods for Stanozolol and 3'-Hydroxystanozolol Determination
This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of the anabolic androgenic steroid stanozolol (B1681124) and its primary metabolite, 3'-hydroxystanozolol (B1257409). The information is tailored for researchers, scientists, and professionals in drug development and anti-doping fields, offering an objective overview of method performance based on published experimental data.
Introduction
Stanozolol is a synthetic derivative of testosterone (B1683101) that is frequently misused in sports to enhance performance.[1] Its detection, along with its major metabolite, this compound, is a critical aspect of anti-doping programs and requires sensitive and reliable analytical methods.[2] The choice of analytical technique and sample preparation procedure significantly impacts the reproducibility, sensitivity, and accuracy of the results. This guide compares the most common methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), applied to various biological matrices.
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance characteristics of different analytical methods for the determination of stanozolol and this compound in urine, hair, and serum.
Table 1: Performance of LC-MS/MS Methods
| Analyte | Matrix | Linearity Range | LLOD | LLOQ | Recovery (%) | Reference |
| Stanozolol | Hair | 0.5 - 400 pg/mg | 0.125 pg/mg | 0.5 pg/mg | Not Reported | [3][4] |
| This compound | Hair | 0.5 - 400 pg/mg | 0.25 pg/mg | 0.5 pg/mg | Not Reported | [3][4] |
| Stanozolol | Urine | 0.125 - 25 ng/mL | 0.063 ng/mL | 0.125 ng/mL | Not Reported | [3] |
| This compound | Urine | 0.25 - 25 ng/mL | 0.125 ng/mL | 0.25 ng/mL | Not Reported | [3] |
| Stanozolol | Serum | 0.25 - 100 ng/mL | 0.063 ng/mL | 0.25 ng/mL | Not Reported | [3] |
| This compound | Serum | 0.25 - 100 ng/mL | 0.125 ng/mL | 0.25 ng/mL | Not Reported | [3] |
| This compound Glucuronide | Urine | Not Reported | 25-50 pg/mL | Not Reported | Not Reported | [5] |
| 4β-hydroxystanozolol | Urine | Not Reported | <0.5 ng/mL | Not Reported | 20 - 26 | [6] |
| 16β-hydroxystanozolol | Urine | Not Reported | <0.5 ng/mL | Not Reported | 27 - 38 | [6] |
Table 2: Performance of GC-MS Methods
| Analyte | Matrix | Detection Limit | Recovery (%) | Reference |
| Stanozolol | Urine | ~1 ng/mL | Not Reported | [7] |
| This compound | Urine | ~1 ng/mL | Not Reported | [7] |
| This compound | Urine | 1 ng/mL | 53 - 97 | [1] |
Table 3: Performance of TLC-Densitometric Method
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Stanozolol | Pharmaceutical Formulations | 200–1200 ng/spot | 1.6 ng/spot | 5.1 ng/spot | 92.2–95.2 | [8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
1. LC-MS/MS Method for Stanozolol and this compound in Hair, Urine, and Serum [3][4]
-
Sample Preparation (Hair):
-
Wash approximately 50 mg of hair with dichloromethane.
-
Pulverize the hair.
-
Incubate overnight in a buffer solution with internal standards (stanozolol-D3 and this compound-D3).
-
Perform solid-phase extraction (SPE).
-
Evaporate and reconstitute the sample for analysis.
-
-
Sample Preparation (Urine and Serum):
-
Use a 100 µL aliquot of the sample.
-
Add internal standards.
-
Perform protein precipitation for serum samples.
-
Perform solid-phase extraction (SPE).
-
Evaporate and reconstitute the sample for analysis.
-
-
Chromatography:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ions (Collision Energy):
-
Stanozolol: 329.5 > 81.1 (50 eV), 329.5 > 121.1 (46 eV)
-
This compound: 345.5 > 97.1 (50 eV), 345.5 > 121.1 (42 eV)
-
Stanozolol-D3: 332.2 > 81.2 (50 eV)
-
This compound-D3: 348.5 > 97.1 (50 eV)
-
-
2. GC-MS Method for Stanozolol and this compound in Urine [7]
-
Sample Preparation:
-
Perform enzymatic hydrolysis of steroid conjugates.
-
Extract the analytes from the urine matrix.
-
Derivatize the extract to make the analytes volatile.
-
-
Chromatography:
-
Column: Capillary column.
-
-
Mass Spectrometry:
-
Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (m/z):
-
Stanozolol: 581
-
This compound: 669
-
Calusterone (Internal Standard): 315
-
-
3. "Dilute and Inject" LC-MS/MS Method for this compound Glucuronide in Urine [5]
-
Sample Preparation:
-
Take 90 µL of urine.
-
Add 10 µL of an acetonitrile (B52724) solution containing the internal standard (methyltestosterone).
-
Vortex for 10 seconds.
-
Inject directly into the LC-MS/MS system.
-
4. Confirmatory LC-MS/MS Method with SPE for this compound Glucuronide in Urine [5]
-
Sample Preparation:
-
Apply 1 mL of urine to a solid-phase extraction (SPE) cartridge (preconditioned with methanol (B129727) and water).
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for hair sample preparation for LC-MS/MS analysis.
Caption: Workflow for urine and serum sample preparation for LC-MS/MS.
Caption: General workflow for urine sample preparation for GC-MS analysis.
Caption: Workflow for the 'dilute and inject' LC-MS/MS method.
Conclusion
The choice of analytical method for the determination of stanozolol and this compound depends on the required sensitivity, the biological matrix, and the available instrumentation. LC-MS/MS methods generally offer lower limits of detection and are suitable for a variety of matrices, including hair, which can provide a longer window of detection for stanozolol use.[3][4] "Dilute and inject" LC-MS/MS methods provide a rapid screening approach for urine samples, minimizing sample preparation time.[5] GC-MS methods, while often requiring more extensive sample preparation including derivatization, remain a reliable technique for the confirmation of these analytes.[2][7] The reproducibility of each method is highly dependent on the strict adherence to validated protocols and the use of appropriate internal standards to compensate for matrix effects and variations in sample processing.
References
- 1. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated stability-indicating TLC-densitometric method for the determination of stanozolol in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3'-Hydroxystanozolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. 3'-Hydroxystanozolol, a metabolite of the anabolic steroid stanozolol (B1681124), requires careful handling and disposal due to its pharmacological properties and the limited availability of specific disposal protocols.[1] This guide provides essential safety information and a step-by-step approach to its disposal, ensuring the protection of laboratory personnel and the environment.
Core Principles of Disposal
The disposal of this compound, like other pharmaceutical waste in a research setting, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The fundamental principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel involved in the disposal process.[4] Given the lack of comprehensive toxicological data for this compound, a cautious approach is warranted, and it should be handled as a potentially hazardous compound.
Step-by-Step Disposal Protocol
Due to the absence of a specific, validated chemical neutralization protocol for this compound in the public domain, the recommended procedure is to manage it as hazardous waste. This approach aligns with the precautionary principle and ensures a high level of safety.
-
Personal Protective Equipment (PPE) and Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Segregation and Collection : Do not dispose of this compound down the drain or in the regular trash.[4] All waste materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be collected as hazardous waste.[4] Use a designated, properly labeled, and leak-proof hazardous waste container.[4] The container should be compatible with the chemical properties of the waste. The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound."[4]
-
Storage of Hazardous Waste : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Final Disposal : The final disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Contact your EHS office to schedule a pickup and for any specific institutional procedures.[4] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3]
Regulatory and Safety Considerations
The disposal of pharmaceutical waste is regulated by multiple federal agencies. The EPA governs hazardous pharmaceutical waste, while the Drug Enforcement Administration (DEA) controls the disposal of controlled substances.[3] Although this compound is a metabolite of stanozolol (a controlled substance), specific regulations for the disposal of the metabolite are not clearly defined. Therefore, treating it as a hazardous pharmaceutical waste is the most prudent course of action.
| Regulatory Body | Relevant Regulation | Key Considerations for this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of hazardous waste.[2][3] this compound waste should be managed as hazardous pharmaceutical waste. |
| DEA | 21 CFR Part 1317 | Regulates the disposal of controlled substances. While this compound is a metabolite, its association with a controlled substance warrants careful handling and disposal. |
| State Regulations | Varies by state | Many states have their own regulations regarding pharmaceutical waste disposal that may be more stringent than federal laws.[2] |
Experimental Protocol: Preparation of this compound Waste for Disposal
The following is a general protocol for preparing this compound waste for disposal. This protocol is based on standard laboratory practices for handling potentially hazardous chemicals.
Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste contractor.
Materials:
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Chemical fume hood
-
Designated hazardous waste container (compatible with chemical waste)
-
Hazardous waste labels
-
Waste this compound (solid or in solution)
-
Contaminated lab materials (pipette tips, vials, etc.)
Procedure:
-
Work Area Preparation: Perform all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and free of clutter.
-
Container Labeling: Obtain a designated hazardous waste container from your institution's EHS office. Affix a hazardous waste label to the container and fill in all required information, including the chemical name ("this compound") and any known hazards.
-
Waste Collection (Solid): Carefully transfer any solid this compound waste into the designated hazardous waste container using a clean spatula or other appropriate tool.
-
Waste Collection (Liquid): For solutions containing this compound, carefully pour or pipette the liquid into the hazardous waste container. Do not mix incompatible waste streams.
-
Contaminated Materials: Place all disposables that have come into contact with this compound, such as gloves, pipette tips, and empty vials, into the same hazardous waste container.
-
Container Sealing: Securely close the lid of the hazardous waste container.
-
Storage: Store the sealed container in your laboratory's designated satellite accumulation area.
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request a waste pickup from the EHS office.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3'-Hydroxystanozolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3'-Hydroxystanozolol, a metabolite of the anabolic steroid stanozolol. Due to its classification as a potential carcinogen and reproductive toxicant, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
This necessitates handling the compound as a particularly hazardous substance, requiring strict adherence to the safety protocols outlined below.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Class | Carcinogenicity, Category 2; Reproductive Toxicity, Category 1B | [1] |
| LD50 (Oral) | Data not available | N/A |
| LD50 (Dermal) | Data not available | N/A |
| LC50 (Inhalation) | Data not available | N/A |
| Occupational Exposure Limits (OELs) | Not established | N/A |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double gloving with nitrile gloves | Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated and after each handling session. |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | The lab coat should be dedicated to handling this compound and decontaminated or disposed of as hazardous waste after use. Do not wear outside the designated laboratory area. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet to protect against spills. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Designated Work Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
The designated area should be clearly marked with warning signs indicating the presence of a carcinogenic and reproductive toxicant.
-
Access to this area should be restricted to authorized personnel only.
2. Engineering Controls:
-
A properly functioning chemical fume hood with a face velocity of at least 100 feet per minute is the primary engineering control to minimize inhalation exposure.
-
For procedures with a high risk of aerosol generation, a glove box is recommended.
3. Weighing and Reconstitution:
-
Handle the solid form of this compound with extreme care to avoid generating dust.
-
Weighing should be performed in a containment device, such as a ventilated balance enclosure or within the chemical fume hood.
-
When reconstituting the compound, add the solvent slowly to the solid to minimize aerosolization.
4. Decontamination:
-
All surfaces and equipment in the designated area must be decontaminated after each use.
-
Use a suitable decontamination solution (e.g., a surface decontaminant known to be effective against similar compounds or a 10% bleach solution followed by a water rinse).
-
Decontaminate all disposable materials before removing them from the designated area for disposal.
5. Spill Management:
-
In the event of a spill, evacuate the area and prevent entry.
-
For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb the material.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Operational and Disposal Plan
A clear plan for the entire lifecycle of the compound, from receipt to disposal, is crucial.
Workflow for Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
